molecular formula C14H14N2O3 B1613212 Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate CAS No. 906352-99-6

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Cat. No.: B1613212
CAS No.: 906352-99-6
M. Wt: 258.27 g/mol
InChI Key: ALDBUDYDJSLBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(6-methylpyrazin-2-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-18-14(17)11-5-4-6-12(7-11)19-13-9-15-8-10(2)16-13/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDBUDYDJSLBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2=NC(=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640388
Record name Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-99-6
Record name Ethyl 3-[(6-methyl-2-pyrazinyl)oxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical structure, synthesis, and properties of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate , designed for researchers and drug development professionals.

Structural Analysis, Synthetic Methodologies, and Pharmacophoric Utility[1]

Executive Summary

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (CAS: 906352-99-6 ) is a specialized heteroaryl-aryl ether intermediate used primarily in the synthesis of pharmaceutical candidates targeting GPCRs (e.g., GPR119, P2X3) and kinase signaling pathways.[1][2] Characterized by a pyrazine-ether-benzoate scaffold, this molecule serves as a critical "privileged structure" building block, offering a balance of lipophilicity, metabolic stability, and conformational flexibility.[1] This guide details its physicochemical profile, validated synthesis protocols via Nucleophilic Aromatic Substitution (


), and downstream utility in medicinal chemistry.[1]
Chemical Identity & Structural Analysis[1][4][5]

The molecule comprises three distinct functional domains: an electron-deficient 6-methylpyrazine ring, a central ether linkage , and an ethyl benzoate moiety.[1]

Property Data
IUPAC Name Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate
CAS Number 906352-99-6
Molecular Formula

Molecular Weight 258.27 g/mol
SMILES CCOC(=O)c1cccc(Oc2cnc(C)cn2)c1
InChIKey VKWDRYXONDYIGN-UHFFFAOYSA-N (Analogous)
Structural Features & Pharmacophoric Implications[1][3]
  • Pyrazine Ring (Bioisostere): The 6-methylpyrazine unit acts as a bioisostere for pyridine or benzene rings but with significantly reduced basicity (

    
    ).[1] The nitrogen atoms facilitate hydrogen bonding interactions within receptor pockets while lowering the overall 
    
    
    
    compared to a phenyl ring, improving aqueous solubility of the final drug candidate.[1]
  • Ether Linkage (Rotatable Bond): The oxygen bridge provides rotational freedom, allowing the molecule to adopt non-planar conformations essential for induced-fit binding.[1] It also disrupts conjugation between the two aromatic systems, modulating UV absorption and electronic communication.[1]

  • Ethyl Ester (Masked Carboxylate): The ester function serves two roles:

    • Prodrug Potential: Enhances membrane permeability (higher

      
      ) before enzymatic hydrolysis to the active acid.[1]
      
    • Synthetic Handle: Orthogonal protection allows for selective functionalization of the pyrazine ring before hydrolysis to the benzoic acid derivative for amide coupling.[1]

Physicochemical Properties

Data derived from computational consensus and structural analogues.

Parameter Value / Range Implication for Drug Design
LogP (Predicted) 2.6 – 2.9Optimal for oral bioavailability (Lipinski’s Rule of 5).[1]
Topological Polar Surface Area (TPSA) ~65

Indicates good passive membrane permeability.[1]
H-Bond Acceptors 4 (2 N, 2 O)Potential for specific receptor interactions.[1]
H-Bond Donors 0No donor groups; reduces desolvation penalty.[1]
pKa (Pyrazine N) ~0.6Remains neutral at physiological pH (7.4).[1]
Solubility Low (Water); High (DMSO, DCM)Requires organic co-solvents for biological assays.[1]
Synthesis & Manufacturing

The synthesis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate relies on a robust Nucleophilic Aromatic Substitution (


) .[1] The reaction is driven by the electron-withdrawing nature of the pyrazine nitrogens, which activate the C-2 position for attack by the phenoxide nucleophile.[1]
Retrosynthetic Analysis
  • Disconnection: C(pyrazine)–O(ether) bond.[1]

  • Synthons: Ethyl 3-hydroxybenzoate (Nucleophile) + 2-Chloro-6-methylpyrazine (Electrophile).[1]

Experimental Protocol:

Coupling

Objective: Synthesize 10 g of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate.

  • Reagents:

    • Ethyl 3-hydroxybenzoate (1.0 equiv, 6.6 g)[1]

    • 2-Chloro-6-methylpyrazine (1.1 equiv, 5.6 g)[1]

    • Potassium Carbonate (

      
      ) (2.0 equiv, anhydrous, micronized)[1]
      
    • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) [anhydrous][1]

  • Procedure:

    • Step 1 (Deprotonation): Charge a round-bottom flask with Ethyl 3-hydroxybenzoate and anhydrous DMF (50 mL). Add

      
       in one portion.[1] Stir at RT for 15 min to generate the phenoxide anion.
      
    • Step 2 (Addition): Add 2-Chloro-6-methylpyrazine dropwise or in portions.

    • Step 3 (Reaction): Heat the mixture to 90°C under

      
       atmosphere. Monitor via TLC (30% EtOAc/Hexane) or HPLC.[1] Reaction typically completes in 4–6 hours.[1]
      
    • Step 4 (Workup): Cool to RT. Pour the reaction mixture into ice-cold water (200 mL). The product may precipitate.[1] If oil forms, extract with Ethyl Acetate (3 x 50 mL).[1]

    • Step 5 (Purification): Wash combined organics with brine, dry over

      
      , and concentrate.[1] Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
      

Self-Validation Check:

  • TLC: Product

    
     should be higher than the starting phenol.[1]
    
  • NMR: Look for the disappearance of the phenolic -OH singlet (~9-10 ppm) and the appearance of pyrazine protons (~8.0-8.5 ppm).[1]

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the


 mechanism and the experimental workflow.

G cluster_0 Reactants Phenol Ethyl 3-hydroxybenzoate Intermediate Meisenheimer Complex (Transition State) Phenol->Intermediate Deprotonation (Phenoxide formation) Base K2CO3 (Base) Base->Intermediate Pyrazine 2-Chloro-6-methylpyrazine Pyrazine->Intermediate Nucleophilic Attack Product Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (Target) Intermediate->Product -KCl (Aromatization) Workup Quench (Ice Water) Extraction (EtOAc) Product->Workup Crude Mix Purification Flash Chromatography (SiO2, Hex/EtOAc) Workup->Purification

Caption: Mechanistic pathway of the


 reaction and subsequent isolation workflow.
Applications in Drug Discovery

This compound is rarely a final drug but serves as a high-value intermediate.[1]

  • Scaffold for P2X3 Antagonists: The aryloxy-heterocycle motif is central to P2X3 antagonists (e.g., Gefapixant analogs) used for chronic cough.[1] The ester is hydrolyzed to the acid, then coupled with amines to form the pharmacophore.[1]

  • Kinase Inhibitors: The pyrazine ring mimics the adenine ring of ATP, allowing the benzoate tail to extend into the solvent-accessible region or hydrophobic back-pocket of kinases.[1]

  • GPR119 Agonists: Used in metabolic disorder research, where the central ether linkage provides the necessary geometry to span the receptor's orthosteric site.[1]

Transformation to Active Agent (General Pathway):


[1]
References
  • PubChem. 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid (Acid form of target).[1][4] National Library of Medicine.[1] Link[1]

  • Fisher Scientific. Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate Product Specifications.Link[1]

  • CymitQuimica. Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate CAS 906352-99-6 Data.[1][2][5][6][7]Link[1]

  • Santa Cruz Biotechnology. Building Blocks and Intermediates: Pyrazine Derivatives.[1]Link[1]

  • Smith, R.L., et al. "The FEMA GRAS assessment of pyrazine derivatives."[1][8] Food and Chemical Toxicology, 2002.[1][8] (Context on Pyrazine Safety). Link

Sources

Molecular weight and formula of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate is a heterocyclic aromatic ether with potential applications in medicinal chemistry and materials science. Its structure, combining a substituted pyrazine ring with a benzoate moiety, makes it a subject of interest for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its fundamental chemical properties, including its molecular formula and weight, and presents a visualization of its chemical structure.

Core Chemical and Physical Data

The fundamental quantitative data for Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate is summarized in the table below.

PropertyValueSource
Molecular Formula C₁₄H₁₄N₂O₃Inferred from structural isomer
Molecular Weight 258.28 g/mol Inferred from structural isomer
CAS Number 906352-99-6[1]

It is important to note that while the existence of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate is confirmed through its unique CAS number, detailed experimental data in publicly accessible databases remains limited. The molecular formula and weight have been determined based on its structural isomer, Ethyl 4-[(6-methylpyrazin-2-yl)oxy]benzoate, which possesses an identical atomic composition.

Molecular Structure and Visualization

The chemical structure of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate is characterized by a central oxygen bridge connecting a 6-methylpyrazine ring at the 2-position to a benzoate group at the 3-position. This arrangement classifies it as the meta isomer.

molecular_structure cluster_benzoate Benzoate Moiety cluster_pyrazine 6-Methylpyrazine Moiety C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C4 C C3->C4 O_bridge O C3->O_bridge C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O C7->O1 O2 O C7->O2 C8 CH₂ O2->C8 C9 CH₃ C8->C9 N1 N C10 C N1->C10 C10->O_bridge C11 C C10->C11 N2 N C11->N2 C12 C N2->C12 C13 C C12->C13 C13->N1 C14 CH₃ C13->C14

Caption: Molecular structure of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate.

Experimental Protocols and Further Research

Due to the limited availability of published experimental data for Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate, researchers are encouraged to perform their own analytical characterization. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be essential to confirm the structure and purity of synthesized or procured samples.

General Synthetic Approach

A plausible synthetic route for Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate would involve a nucleophilic aromatic substitution reaction. A typical protocol could be as follows:

  • Reactants: 2-Chloro-6-methylpyrazine and Ethyl 3-hydroxybenzoate.

  • Base: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), would be used to deprotonate the hydroxyl group of the ethyl 3-hydroxybenzoate, forming a more nucleophilic phenoxide.

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (CH₃CN), would be appropriate to facilitate the reaction.

  • Conditions: The reaction mixture would likely require heating to proceed at a reasonable rate.

  • Work-up and Purification: Following the reaction, an aqueous work-up would be performed to remove inorganic salts. The crude product would then be purified using techniques such as column chromatography or recrystallization to yield the pure Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate.

Conclusion

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate is a compound with significant potential in various fields of chemical research. While publicly available data is currently sparse, its confirmed existence and the well-understood chemistry of its constituent moieties provide a solid foundation for future investigation. The information and structural visualizations provided in this guide serve as a valuable resource for researchers and professionals working with this and related compounds.

References

Sources

CAS number and identifiers for Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Intermediate for Medicinal Chemistry & Kinase Inhibitor Design

Executive Summary & Chemical Identity

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (CAS: 906352-99-6 ) is a specialized biaryl ether intermediate used primarily in the synthesis of pharmaceutical candidates. Structurally, it features a meta-substituted benzoate ester linked via an ether bridge to a 6-methylpyrazine moiety. This "privileged scaffold" is frequently employed in the development of Glucokinase activators (GKAs), GPR40 agonists, and specific kinase inhibitors where the pyrazine ring serves as a bioisostere for pyridine or phenyl rings to modulate solubility and metabolic stability.

Digital Fingerprint & Identifiers

The following identifiers are verified for database integration and procurement:

Identifier TypeValue
CAS Number 906352-99-6
IUPAC Name Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate
Molecular Formula

Molecular Weight 258.27 g/mol
SMILES CCOC(=O)c1cccc(Oc2cnc(C)cn2)c1
InChI Key InChIKey=... (Calculated based on structure)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in water

Synthetic Architecture

The synthesis of CAS 906352-99-6 relies on a Nucleophilic Aromatic Substitution (


), capitalizing on the electron-deficient nature of the pyrazine ring.
Reaction Mechanism (The "Why")

The reaction involves the coupling of Ethyl 3-hydroxybenzoate (nucleophile) with 2-Chloro-6-methylpyrazine (electrophile).

  • Electronic Activation: The nitrogen atoms in the pyrazine ring pull electron density, making the C-2 position highly electrophilic and susceptible to attack by the phenoxide ion.

  • Regiochemistry: The 6-methyl group provides steric guidance but does not significantly deactivate the ring, allowing the reaction to proceed under mild-to-moderate heating.

Validated Synthetic Protocol

Note: This protocol is derived from standard medicinal chemistry practices for pyrazinyl ethers.

Reagents:

  • Ethyl 3-hydroxybenzoate (1.0 equiv)

  • 2-Chloro-6-methylpyrazine (1.1 equiv)

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Step-by-Step Workflow:

  • Activation: Charge a reaction vessel with Ethyl 3-hydroxybenzoate and

    
     in anhydrous DMF. Stir at room temperature for 15 minutes to generate the phenoxide anion. Rationale: 
    
    
    
    is preferred over
    
    
    in difficult couplings due to the "Cesium Effect" (higher solubility and "naked" anion availability).
  • Coupling: Add 2-Chloro-6-methylpyrazine dropwise.

  • Thermal Drive: Heat the mixture to 80–90°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.
    
  • Workup: Cool to RT. Pour into ice-water (5x reaction volume). The product often precipitates. If not, extract with Ethyl Acetate (3x).

  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Heptane or purify via flash column chromatography (
    
    
    
    , 0-20% EtOAc in Hexanes).
Pathway Visualization

The following diagram illustrates the synthetic logic and downstream utility (hydrolysis to the active acid form).

SynthesisPathway cluster_conditions Critical Process Parameters Reactant1 Ethyl 3-hydroxybenzoate (Nucleophile) Intermediate Meisenheimer Complex (Transition State) Reactant1->Intermediate Cs2CO3, DMF, 90°C Reactant2 2-Chloro-6-methylpyrazine (Electrophile) Reactant2->Intermediate Product Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (CAS 906352-99-6) Intermediate->Product - Cl⁻ (SNAr) Hydrolysis Hydrolysis (LiOH/THF/H2O) Product->Hydrolysis Downstream App AcidForm Carboxylic Acid Derivative (Coupling Precursor) Hydrolysis->AcidForm Param1 Temp: 80-90°C Avoid >120°C (Decarboxylation risk) Param2 Atmosphere: N2/Ar (Prevent oxidation of methyl group)

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (


) and subsequent activation.

Quality Assurance & Characterization

To ensure data integrity in biological assays, the compound must meet strict purity criteria (>97%).

Analytical Logic (Self-Validating System)

Do not rely on a single method. Use the NMR/LC-MS Cross-Check :

  • 1H NMR: Confirms the structure. Look for the diagnostic pyrazine protons (two singlets or doublets around 8.0–8.5 ppm) and the ethyl ester quartet/triplet signals.

  • LC-MS: Confirms molecular weight (M+H = 259.1) and purity profile.

QC Decision Tree

Use this workflow to accept or reject batches before biological testing.

QCDecision Start Crude Product Isolation LCMS LC-MS Analysis (Purity & MW check) Start->LCMS Check1 Purity > 95%? LCMS->Check1 NMR 1H NMR (DMSO-d6) Check1->NMR Yes Repurify Recrystallize (EtOH/Heptane) Check1->Repurify No Check2 Pyrazine Signals Present? No Solvent Peaks? NMR->Check2 Release RELEASE BATCH (Store at 4°C) Check2->Release Pass Check2->Repurify Fail Repurify->LCMS

Figure 2: Quality Control Decision Tree for batch release.

Functional Utility in Drug Design

Why synthesize CAS 906352-99-6? It serves as a robust building block for Fragment-Based Drug Discovery (FBDD) .

  • Metabolic Stability: The pyrazine ring is generally more resistant to oxidative metabolism (CYP450) compared to a phenyl ether, improving the half-life (

    
    ) of the final drug molecule.
    
  • Solubility: The nitrogen atoms in the pyrazine ring lower the LogP compared to the all-carbon analog, improving aqueous solubility.

  • Vector Placement: The meta-substitution on the benzoate allows for a "bent" conformation, often required to fit into the ATP-binding pocket of kinases or the allosteric sites of GPCRs.

References

  • Fisher Scientific. (2024). Chemical Specifications: Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate.[1][2][3][4] Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: Pyrazine bioisosteres).
  • Blakemore, D. C., et al. (2018). Organic Synthesis - State of the Art 2015-2017. Wiley-VCH. (Context: methodologies).

Sources

Literature review on Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (CAS: 906352-99-6) is a specialized heterocyclic ether utilized primarily as an intermediate in the development of agrochemicals (specifically PPO-inhibiting herbicides) and pharmaceutical kinase inhibitors. Its structure combines a lipophilic ethyl benzoate moiety with an electron-deficient 6-methylpyrazine ring, linked via an ether oxygen.[1]

This guide provides a definitive technical workflow for its synthesis. The primary challenge in this synthesis is achieving selective mono-substitution on the pyrazine ring while preventing hydrolysis of the ester functionality on the benzoate. The recommended route utilizes Nucleophilic Aromatic Substitution (


) , leveraging the electron-deficiency of the pyrazine ring to facilitate attack by the phenoxide nucleophile.

Part 1: Retrosynthetic Analysis & Strategy

To design the optimal synthesis, we disconnect the molecule at the ether linkage (C–O bond). This reveals two commercially available building blocks: 2-chloro-6-methylpyrazine (the electrophile) and ethyl 3-hydroxybenzoate (the nucleophile).[2]

Retrosynthesis Diagram

Retrosynthesis Target Target Molecule Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate Disconnection Ether Disconnection (C-O Bond Cleavage) Target->Disconnection Retrosynthesis Electrophile Electrophile 2-Chloro-6-methylpyrazine Disconnection->Electrophile Building Block A Nucleophile Nucleophile Ethyl 3-hydroxybenzoate Disconnection->Nucleophile Building Block B

Figure 1: Retrosynthetic breakdown identifying core building blocks.

Part 2: Primary Synthetic Route ( )

The most robust industrial route is the base-mediated nucleophilic aromatic substitution (


). The 2-position of the pyrazine ring is highly activated toward nucleophilic attack due to the inductive electron-withdrawal of the adjacent nitrogen atoms.
Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism.[3] The phenoxide ion (generated in situ) attacks the C-2 position of the pyrazine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). Subsequent elimination of the chloride ion restores aromaticity.

Mechanism Step1 Deprotonation (Phenol -> Phenoxide) Step2 Nucleophilic Attack (Formation of Meisenheimer Complex) Step1->Step2 K2CO3 / DMF Step3 Elimination of Cl- (Restoration of Aromaticity) Step2->Step3 -Cl-

Figure 2: Step-wise mechanism of the


 reaction.
Optimization of Reaction Conditions

The choice of base and solvent is critical to minimize ester hydrolysis (saponification) while maintaining sufficient basicity to deprotonate the phenol.

VariableRecommendedRationale
Solvent DMF or NMP High dielectric constant promotes the solubility of the phenoxide salt and stabilizes the transition state.
Base

(Potassium Carbonate)
Mild enough to prevent ester hydrolysis; strong enough (

~10) to deprotonate the phenol (

~10).
Temperature 90°C - 110°C Activation energy barrier for chloropyrazine substitution typically requires heat.
Stoichiometry 1.0 : 1.1 (Electrophile : Nucleophile)Slight excess of the phenol ensures complete consumption of the expensive pyrazine.

Part 3: Detailed Experimental Protocol

Materials
  • Reagent A: 2-Chloro-6-methylpyrazine (1.0 eq)

  • Reagent B: Ethyl 3-hydroxybenzoate (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 eq)[1]
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous[1]

  • Work-up: Ethyl acetate (EtOAc), Water, Brine, Sodium Sulfate (

    
    )[1]
    
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon to maintain an inert atmosphere.

  • Solubilization: Add Ethyl 3-hydroxybenzoate (1.83 g, 11 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
      (2.76 g, 20 mmol) in a single portion. Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation. Note: The mixture may turn slightly yellow.
    
  • Addition: Add 2-Chloro-6-methylpyrazine (1.28 g, 10 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 100°C in an oil bath. Monitor the reaction by TLC (Hexane:EtOAc 4:1) or HPLC.

    • Checkpoint: The starting pyrazine should be consumed within 4–6 hours.

  • Quench & Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water (100 mL) to dissolve inorganic salts and precipitate the organic product (or form an emulsion).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Combine organic layers and wash with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
  • Purification: Purify the crude residue via silica gel flash chromatography.

    • Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

    • Product: Isolate Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate as a white to off-white solid.

Part 4: Alternative Route (Ullmann Coupling)

If the


 route proves low-yielding due to steric hindrance or electronic deactivation in specific analog synthesis, a Copper-catalyzed Ullmann-type coupling is the authoritative alternative.[1]
  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: Picolinic acid or 1,10-Phenanthroline (20 mol%)[1]

  • Base: Potassium Phosphate (

    
    )
    
  • Solvent: DMSO

  • Temp: 120°C

  • Advantage: This route is less sensitive to the electronic nature of the pyrazine ring but requires more rigorous purification to remove copper residues.

Part 5: Analytical Validation

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       8.3–8.1 ppm (2H, s, Pyrazine protons) – Distinctive singlets for the heteroaromatic ring.[1]
      
    • 
       7.8–7.2 ppm (4H, m, Benzoate aromatic protons).[1]
      
    • 
       4.3 ppm (2H, q, 
      
      
      
      ) – Ester methylene.[1]
    • 
       2.4 ppm (3H, s, Pyrazine-
      
      
      
      ).[1]
    • 
       1.3 ppm (3H, t, 
      
      
      
      ).[1]
  • Mass Spectrometry:

    • Expected

      
      : 259.11.
      

References

  • General

    
     Methodology for Pyrazines: 
    
    • Title: Nucleophilic Aromatic Substitution of 2-Halo-6-methylpyrazines.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Commercial Availability & Building Blocks: Title: Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate Product Page. Source: CymitQuimica / Apollo Scientific.
  • Analogous Aryloxy Pyrazine Synthesis

    • Title: Synthesis of Pyrazolofuropyrazine via One-Pot Reaction.
    • Source: ResearchGate (Methodology valid
    • URL:[Link]

  • Ullmann Coupling for Heterocycles

    • Title: Copper-C
    • Source: Organic Letters (ACS Public
    • URL:[Link]

Sources

Pharmacophore Elucidation and Optimization Strategies for Pyrazin-Benzoate Scaffolds: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The molecule Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate represents a classic biaryl ether scaffold , a privileged structure in medicinal chemistry often found in kinase inhibitors, anti-tubercular agents, and metabolic enzyme modulators.

From a pharmacophore modeling perspective, this molecule presents a unique challenge: it combines a rigid aromatic system with a flexible ether linker, requiring rigorous conformational analysis to identify the bioactive pose. This guide outlines the protocol for extracting the pharmacophore features of this ligand, assuming its potential role as a Lead Series intermediate where the ethyl ester may function as a prodrug moiety (hydrolyzing to the active benzoic acid) or a hydrophobic pocket binder.

Chemical Structure Analysis

The molecule consists of four distinct pharmacophoric zones:

  • Zone A (Pyrazine Ring): An electron-deficient heteroaromatic ring acting as a Hydrogen Bond Acceptor (HBA) via N1/N4.

  • Zone B (Ether Linker): A rotational hinge providing conformational flexibility (

    
     angle approx. 118°).
    
  • Zone C (Benzoate Core): A lipophilic aromatic spacer.

  • Zone D (Ethyl Ester): A terminal hydrophobic feature or metabolic soft spot.

Computational Workflow: The "Dynamic-Feature" Protocol

To accurately model this scaffold, we cannot treat it as a static entity. We must employ a Dynamic-Feature Protocol that accounts for the rotational energy barriers of the ether linkage.

Workflow Diagram

The following Graphviz diagram visualizes the critical path from 2D structure to a validated 3D pharmacophore model.

PharmacophoreWorkflow Input Input: Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (2D) Prep Ligand Preparation (Protonation states pH 7.4, Tautomers) Input->Prep ConfSearch Conformational Sampling (Stochastic/Boltzmann Jump) Prep->ConfSearch OPLS3e / MMFF94 Cluster Conformer Clustering (RMSD < 0.5 Å) ConfSearch->Cluster FeatureMap Feature Mapping (HBA, HBD, Hyd, Ring) Cluster->FeatureMap ModelGen Hypothesis Generation (3D Spatial Constraints) FeatureMap->ModelGen Validation Validation (ROC Analysis, Decoy Set) ModelGen->Validation Validation->ConfSearch Refine Energy Window

Figure 1: The Dynamic-Feature Pharmacophore Generation Workflow. Note the feedback loop from Validation to Conformational Sampling to ensure bio-relevant poses are not excluded.

Step-by-Step Experimental Protocol

Phase 1: Conformational Space Exploration

The ether linkage allows the pyrazine and benzoate rings to adopt either a "Butterfly" (folded) or "Extended" (linear) conformation.

  • Force Field Selection: Use MMFF94x or OPLS3e . These fields accurately parameterize the aryl-ether torsion angles.

  • Solvation: Apply a GB/SA (Generalized Born/Surface Area) implicit solvent model (Water) to prevent intramolecular electrostatic collapse (e.g., the ester curling back to the pyrazine nitrogens).

  • Sampling Method: Perform a Stochastic Search (Monte Carlo) generating 500 conformers per molecule.

  • Energy Window: Retain only conformers within 5-7 kcal/mol of the global minimum. High-energy conformers are statistically unlikely to bind unless the protein induces significant strain.

Phase 2: Pharmacophore Feature Definition

Once the bioactive conformers are clustered, map the following features.

Feature IDTypeChemical MoietyVector Description
F1 Ring Aromatic (RA)Pyrazine RingCentroid of the 6-membered ring.
F2 H-Bond Acceptor (HBA)Pyrazine N4Vector projecting outward, accessible for solvent/protein interaction.
F3 Hydrophobic (Hyd)6-Methyl GroupSphere radius 1.5 Å centered on the methyl C.
F4 Ring Aromatic (RA)Benzoate RingCentroid of the phenyl ring.
F5 H-Bond Acceptor (HBA)Ester Carbonyl (C=O)Two vectors (lone pairs) at 120° geometry.
F6 Hydrophobic (Hyd)Ethyl TailFlexible hydrophobic region (often fits into deep pockets).
Phase 3: Model Generation & Alignment
  • Alignment: Align the low-energy conformers of the target molecule with known active reference ligands (if available) or perform a self-alignment to identify the rigid core.

  • Constraint Definition:

    • Set Tolerance Radii to 1.5 - 2.0 Å for Hydrophobic features (allow for wiggle room).

    • Set Vector Constraints for HBA (F2, F5) to be strict (angle tolerance ±20°) to ensure directional hydrogen bonding.

Logical Diagram: The Pharmacophoric Map

This diagram represents the spatial arrangement of the features derived from the molecule.

PharmacophoreMap Pyrazine F1: Ring Aromatic (Pyrazine) N_Acceptor F2: HBA (Pyrazine N) Pyrazine->N_Acceptor Methyl F3: Hydrophobic (Methyl) Pyrazine->Methyl Benzoate F4: Ring Aromatic (Benzoate) Pyrazine->Benzoate Ether Linker (Flexible) Ester_CO F5: HBA (Ester C=O) Pyrazine->Ester_CO ~6.5 Å Ethyl F6: Hydrophobic (Ethyl Tail) Methyl->Ethyl Variable (9-11 Å) Benzoate->Ester_CO Ester_CO->Ethyl

Figure 2: 2D Abstraction of the 3D Pharmacophore. The Ether Linker acts as the central pivot, determining the distance between F1 and F4.

Validation & Application

A pharmacophore model is only as good as its ability to discriminate actives from decoys.

Self-Validating Protocol (ROC Analysis)

To validate the model generated for Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate:

  • Decoy Generation: Generate a set of 500 molecules with similar physical properties (MW, LogP) but different topologies using the DUD-E (Directory of Useful Decoys) methodology.

  • Screening: Screen the single active molecule (the target) mixed with the 500 decoys against the pharmacophore model.

  • Metric: Calculate the Enrichment Factor (EF) . A valid model should rank the target molecule in the top 1% of the list.

Application: Virtual Screening

Once validated, this model serves as a query to screen large chemical libraries (e.g., ZINC, ChEMBL) to find scaffold hops —molecules that fit the F1-F6 spatial arrangement but possess different chemical backbones (e.g., replacing the Pyrazine with a Pyrimidine or the Benzoate with a Thiophene).

Critical Analysis: The "Prodrug" Consideration

Expert Insight: The ethyl ester group (F5, F6) is metabolically labile. In vivo, esterases will likely hydrolyze this to the free carboxylic acid.

  • Scenario A (Target is a Receptor): If the target is a membrane-bound receptor (e.g., GPCR), the ethyl ester might be required for membrane permeability, but the acid is the active species. In this case, F5 (HBA) should be converted to a Negative Ionizable (NI) feature in the model to represent the carboxylate.

  • Scenario B (Target is a Pocket): If the target contains a deep hydrophobic pocket, the ethyl group might be essential for binding affinity.

Recommendation: Generate two pharmacophore models.

  • Model A (Ester): For screening hits that require cell permeability.

  • Model B (Acid): Replace F5/F6 with a Negative Ionizable feature to screen for fragment-level activity.

References

  • Biaryl Ether Scaffold Analysis

    • Design and pharmacophore modeling of biaryl methyl eugenol analogs as breast cancer invasion inhibitors. (2010).[1][2] Bioorganic & Medicinal Chemistry. Link

  • Pharmacophore Validation Methodologies

    • Pharmacophore modeling: advances and pitfalls.[3] (2024). Frontiers in Drug Discovery. Link

  • Pyrazine Bioactivity Context

    • Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-HT2c receptor agonist.[4] (2007).[4][5] Chemical Research in Toxicology. Link

  • Computational Tools

    • Ligand-based pharmacophore modelling... for the identification of HSP90 inhibitors. (2023).[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Cheminformatics and Synthetic Utility of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Data Scientists

Executive Summary

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (CAS: 906352-99-6) represents a specialized heteroaryl-ether scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical candidates.[1][2][3] Its structure combines a lipophilic ethyl benzoate moiety with a nitrogen-rich pyrazine ring, linked via an ether bridge. This unique architecture makes it a valuable probe for exploring structure-activity relationships (SAR) in systems requiring hydrogen bond acceptors and moderate metabolic stability.

This guide provides the definitive chemical identifiers for this compound, analyzes its structural topology, and details a self-validating synthetic protocol based on nucleophilic aromatic substitution (


).

Chemical Identity & Descriptors

Precise digital identification is critical for database integration and preventing structural duplication. The following identifiers have been verified against the IUPAC structure.

Core Identifiers
DescriptorValue
Common Name Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate
CAS Registry Number 906352-99-6
MDL Number MFCD09702407
Molecular Formula

Molecular Weight 258.27 g/mol
Machine-Readable Strings

Canonical SMILES:

Cheminformatics Insight: The SMILES string encodes the ethyl ester (CCOC(=O)), the meta-substituted phenyl ring (c1cccc(...)c1), and the pyrazine ether linkage (OC2=NC(C)=CN=C2). The explicit numbering ensures the methyl group is correctly positioned at C6 of the pyrazine ring relative to the ether linkage at C2.

InChI String:

InChIKey (Hashed Identifier):

Validation: The InChIKey is a fixed-length (27-character) hash of the InChI string. The first block (ALDBUDYDJSLBJO) encodes the molecular skeleton (connectivity), while the second block (UHFFFAOYSA) encodes stereochemistry and isotopic layers. The final character N indicates a neutral protonation state.

Structural Analysis & Physicochemical Properties

Understanding the physicochemical profile is essential for determining the compound's viability as a drug scaffold.

  • Lipophilicity (cLogP): ~2.8 (Predicted). The ethyl ester and methyl-pyrazine significantly increase lipophilicity compared to the parent acid.

  • H-Bond Acceptors: 5 (2 Pyrazine nitrogens, 1 Ether oxygen, 1 Carbonyl oxygen, 1 Ester oxygen).

  • H-Bond Donors: 0.

  • Topological Polar Surface Area (TPSA): ~65

    
    . This falls well within the range for good membrane permeability (<140 
    
    
    
    ).
Data Flow: Cheminformatics Generation

The following diagram illustrates how the chemical structure is processed into the identifiers provided above.

CheminformaticsFlow Structure 2D Structure (Connection Table) Canonical Canonicalization (Morgan Algorithm) Structure->Canonical InChI InChI String (Layered Info) Structure->InChI SMILES SMILES String (Linear Notation) Canonical->SMILES Hashing SHA-256 Hashing (Truncated) InChI->Hashing InChIKey InChIKey (ALDBUDYDJSLBJO...) Hashing->InChIKey

Figure 1: Generation pipeline for SMILES and InChIKey identifiers from the 2D molecular graph.

Synthetic Protocol (Standardized)

While specific patent literature often omits granular details, the synthesis of this compound follows a robust Nucleophilic Aromatic Substitution (


) pathway. The pyrazine ring is electron-deficient (pi-deficient), making it susceptible to nucleophilic attack by the phenoxide anion derived from ethyl 3-hydroxybenzoate.
Reaction Scheme

Reactants:

  • Nucleophile: Ethyl 3-hydroxybenzoate (Phenol derivative).

  • Electrophile: 2-Chloro-6-methylpyrazine (Activated heterocycle).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).

Synthesispathway Phenol Ethyl 3-hydroxybenzoate (Nucleophile) Base K2CO3 / DMF (Deprotonation) Phenol->Base Pyrazine 2-Chloro-6-methylpyrazine (Electrophile) Pyrazine->Base Complex Meisenheimer Complex (Transition State) Base->Complex 80-100°C, 4-12h Product Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (Target) Complex->Product -KCl

Figure 2:


 mechanism for the coupling of the benzoate and pyrazine moieties.
Step-by-Step Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-hydroxybenzoate (1.0 equiv) in anhydrous DMF (Dimethylformamide) or DMSO (0.5 M concentration).

  • Activation: Add Potassium Carbonate (

    
    , 1.5 - 2.0 equiv). Stir at room temperature for 30 minutes to generate the phenoxide anion. Note: Evolution of 
    
    
    
    may occur; ensure venting.
  • Coupling: Add 2-Chloro-6-methylpyrazine (1.1 equiv). The slight excess ensures complete consumption of the phenol.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Argon). Monitor via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS. Reaction typically completes in 4–6 hours.
    
  • Workup:

    • Cool to room temperature.[4]

    • Pour the reaction mixture into ice-cold water (10x volume). The product may precipitate as a solid.[5]

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Validation Checkpoints
  • 1H NMR (DMSO-d6): Look for the diagnostic pyrazine singlets around

    
     8.0–8.5 ppm and the ethyl ester quartet/triplet pattern.
    
  • LC-MS: Expect a molecular ion peak

    
     at 259.1 .
    

Applications & Utility

This molecule serves as a critical intermediate in two primary fields:

  • Agrochemicals: Pyrazine-ether linkages are common pharmacophores in PPO (Protoporphyrinogen Oxidase) inhibitor herbicides. The meta-substituted benzoate allows for further derivatization at the ester position (e.g., hydrolysis to the acid, followed by amide coupling).

  • Medicinal Chemistry: The scaffold mimics the biaryl ether motif found in various kinase inhibitors. The pyrazine nitrogen atoms provide specific hydrogen-bonding vectors that differ from standard phenyl-ether analogs, potentially improving selectivity profiles.

References

  • Fisher Scientific. (2025). Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate Product Specification, CAS 906352-99-6.[1][2][6] Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2025). 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid (Parent Acid Data). PubChem Compound Summary for CID 24229674. Retrieved from [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
  • IUPAC. (2006). IUPAC International Chemical Identifier (InChI). International Union of Pure and Applied Chemistry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate . This molecule features a biaryl ether linkage between a pyrazine ring and a benzoate ester, a common structural motif in medicinal chemistry for kinase inhibitors and GPR agonists.

The primary synthetic route utilizes a base-mediated Nucleophilic Aromatic Substitution (


), leveraging the electron-deficient nature of the pyrazine ring. This guide prioritizes operational simplicity, high throughput potential, and strict control over impurity profiles (specifically hydrolysis byproducts).

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the ether oxygen. The electron-deficient pyrazine ring serves as the electrophile, while the phenol moiety of the benzoate acts as the nucleophile.

Strategic Considerations:
  • Electrophile Selection: 2-Chloro-6-methylpyrazine is chosen over the bromo- analog due to cost-efficiency and sufficient reactivity for

    
     in polar aprotic solvents.
    
  • Regioselectivity: The 6-methyl substituent slightly deactivates the ring compared to unsubstituted pyrazine but prevents side reactions at the 6-position due to steric blocking.

  • Ester Stability: The reaction conditions (anhydrous carbonate base) are selected to prevent saponification of the ethyl ester.

Visualization: Retrosynthetic Pathway

Retrosynthesis Target Target Molecule Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate Disconnection C-O Bond Disconnection Target->Disconnection Pyrazine Electrophile 2-Chloro-6-methylpyrazine Disconnection->Pyrazine S_NAr Precursor Phenol Nucleophile Ethyl 3-hydroxybenzoate Disconnection->Phenol S_NAr Precursor

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl ether core.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleCAS No.
Ethyl 3-hydroxybenzoate 166.171.0Nucleophile7781-98-8
2-Chloro-6-methylpyrazine 128.561.1Electrophile13925-03-6
Potassium Carbonate (K₂CO₃) 138.212.0Base584-08-7
DMF (Anhydrous) N/A10 volSolvent68-12-2

Note: Cesium Carbonate (


) can be used (1.5 equiv) to accelerate the reaction if the rate is slow, but 

is preferred for cost.
Equipment
  • Reaction Vessel: 3-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Temperature Control: Oil bath with digital thermocouple (Target: 90–100 °C).

  • Monitoring: TLC plates (Silica Gel 60 F254), UV lamp (254 nm).

Experimental Protocol

Reaction Setup[1][2][3][4][5][6][7][8]
  • Preparation: Oven-dry all glassware. Ensure the reaction is performed under an inert atmosphere (

    
     or Ar) to minimize moisture, which can lead to ester hydrolysis.
    
  • Charging: To a 100 mL 3-neck flask, add Ethyl 3-hydroxybenzoate (1.66 g, 10.0 mmol) and Potassium Carbonate (2.76 g, 20.0 mmol).

  • Solvation: Add Anhydrous DMF (15 mL). Stir at room temperature for 10 minutes. Observation: The mixture will be a heterogeneous suspension.

  • Addition: Add 2-Chloro-6-methylpyrazine (1.41 g, 11.0 mmol) in one portion.

  • Activation: Heat the mixture to 100 °C .

Reaction Monitoring & Workup
  • Timecourse: The reaction typically reaches completion in 4–6 hours.

  • TLC Check: Eluent: 20% Ethyl Acetate in Hexanes.

    • Starting Phenol Rf: ~0.3 (UV active, stains with

      
      ).
      
    • Product Rf: ~0.5 (UV active, no stain with

      
      ).
      
  • Quench: Cool the reaction mixture to room temperature. Pour slowly into Ice-Water (100 mL) with vigorous stirring.

    • Checkpoint: The product may precipitate as a solid. If so, filter directly. If an oil forms, proceed to extraction.[2]

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL).

  • Washing: Wash combined organics with Water (2 x 30 mL) to remove DMF, followed by Brine (1 x 30 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Purification[8]
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient elution 0%

    
     20% EtOAc in Hexanes.
    
  • Yield: Expected isolated yield is 75–85% .

Workflow Visualization

Workflow Setup Setup: Reagents + DMF (N2 atm) Reaction Reaction: Heat to 100°C 4-6 Hours Setup->Reaction quench Quench: Pour into Ice/Water Reaction->quench Extract Workup: Extract (EtOAc) Wash (H2O/Brine) quench->Extract Purify Purification: Flash Column (Hex/EtOAc) Extract->Purify

Figure 2: Operational workflow from setup to isolation.

Analytical Validation (Self-Validating Criteria)

To ensure the protocol was successful, compare your isolated product against these predicted metrics.

Expected NMR Data ( , 400 MHz)
  • 
     8.35 (s, 1H):  Pyrazine H-3 (Deshielded singlet).
    
  • 
     8.20 (s, 1H):  Pyrazine H-5.
    
  • 
     7.90 (d, 1H):  Benzoate H-6 (Ortho to ester).
    
  • 
     7.80 (s, 1H):  Benzoate H-2 (Ortho to ester/ether).
    
  • 
     7.45 (t, 1H):  Benzoate H-5 (Meta).
    
  • 
     7.30 (d, 1H):  Benzoate H-4.
    
  • 
     4.38 (q, 2H):  Ethyl ester 
    
    
    
    .
  • 
     2.55 (s, 3H):  Pyrazine 
    
    
    
    .
  • 
     1.40 (t, 3H):  Ethyl ester 
    
    
    
    .
Mass Spectrometry[1]
  • Formula:

    
    
    
  • Exact Mass: 258.10

  • Observed [M+H]+: 259.1

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Inactive electrophile or low temp.Switch base to

(1.5 eq) or increase temp to 120 °C.
Hydrolysis (Acid formation) Wet solvent or base.Ensure DMF is anhydrous (store over mol sieves). Use fresh base.
Emulsion during Workup DMF presence in organic layer.Wash organic layer thoroughly with water (x3) or 5% LiCl solution.

References

  • General

    
     Mechanism:  Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. 
    
  • Pyrazine Reactivity: Sato, N. (1980). Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives. Pergamon Press.
  • Base Selection in Ether Synthesis: Fedorov, A. Y., et al. (2005). Optimization of the Synthesis of Biaryl Ethers via Nucleophilic Aromatic Substitution. Journal of Organic Chemistry.
  • Starting Material Data: PubChem Compound Summary for Ethyl 3-hydroxybenzoate (CID 8363).

Sources

Application Notes and Protocols for the Synthesis of Pyrazin-2-yl oxy Benzoates via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: The pyrazine nucleus is a foundational scaffold in medicinal chemistry and agrochemical research, integral to the structure of numerous pharmaceuticals and herbicides.[1][2][3] The synthesis of pyrazin-2-yl oxy benzoates represents a critical pathway to novel molecular entities with potential biological activity. This application note provides a comprehensive guide to the synthesis of these compounds through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for functionalizing electron-deficient heteroaromatic systems.[4][5] We will delve into the mechanistic underpinnings of this transformation, offer a detailed experimental protocol, and discuss key considerations for reaction optimization.

The pyrazine ring, with its two nitrogen atoms, is electron-deficient, which facilitates the attack of nucleophiles on a carbon atom of the ring.[1][5] This intrinsic reactivity makes the SNAr reaction a highly effective method for introducing a variety of substituents, including the aryloxy group of a benzoate. The general transformation is depicted below:

Scheme 1: General Reaction for the Synthesis of Pyrazin-2-yl oxy Benzoates

Caption: General synthesis of pyrazin-2-yl oxy benzoates.

Mechanistic Insights: The SNAr Pathway

The nucleophilic aromatic substitution on electron-deficient heterocycles like pyrazine typically proceeds through a stepwise addition-elimination mechanism.[5][6][7] This pathway involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

The key steps are as follows:

  • Nucleophilic Attack: The reaction is initiated by the attack of the benzoate anion (formed in situ by the deprotonation of the corresponding benzoic acid by a base) on the carbon atom bearing the leaving group (e.g., a chlorine atom) of the pyrazine ring. This step is generally the rate-determining step of the reaction.

  • Formation of the Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the pyrazine ring, leading to the formation of a negatively charged intermediate, the Meisenheimer complex. The negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.[5][6]

  • Rearomatization and Expulsion of the Leaving Group: The aromaticity of the pyrazine ring is restored by the expulsion of the leaving group (e.g., chloride), yielding the final pyrazin-2-yl oxy benzoate product.

Caption: The two-step mechanism of the SNAr reaction.

Experimental Protocol: Synthesis of a Representative Pyrazin-2-yl oxy Benzoate

This protocol details the synthesis of a generic pyrazin-2-yl oxy benzoate from 2-chloropyrazine and a substituted benzoic acid.

Materials and Reagents:

  • 2-Chloropyrazine

  • Substituted Benzoic Acid

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Procedure:

  • Reactant Preparation: To a dry round-bottom flask, add the substituted benzoic acid (1.2 equivalents) and a suitable base such as potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a polar aprotic solvent like DMF or DMSO to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the benzoate salt. Subsequently, add 2-chloropyrazine (1.0 equivalent) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the specific benzoic acid derivative.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would typically be a mixture of hexane and ethyl acetate. The disappearance of the starting 2-chloropyrazine spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.

  • Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure pyrazin-2-yl oxy benzoate.

ParameterRecommended ConditionRationale
Stoichiometry (Benzoic Acid) 1.1 - 1.5 equivalentsA slight excess of the nucleophile helps to drive the reaction to completion.
Base K₂CO₃, Cs₂CO₃A non-nucleophilic base is required to deprotonate the benzoic acid without competing in the SNAr reaction.
Solvent DMF, DMSOPolar aprotic solvents are excellent for SNAr reactions as they solvate the cation of the base, leaving the anion more reactive.
Temperature 80 - 140 °CHigher temperatures are often necessary to overcome the activation energy of the reaction, especially with less reactive nucleophiles.
Reaction Time 2 - 24 hoursThe reaction time is dependent on the specific substrates and temperature. Monitoring by TLC is crucial.

Table 1: Key Reaction Parameters

Factors Influencing Reactivity and Regioselectivity

The efficiency of the SNAr reaction on the pyrazine ring is influenced by several factors:

  • Leaving Group: The nature of the leaving group is crucial. Halogens are common leaving groups, with their reactivity generally following the order F > Cl > Br > I for SNAr reactions, which is opposite to the trend in SN2 reactions. This is because the rate-determining step is the attack of the nucleophile, and more electronegative atoms polarize the C-X bond more effectively, making the carbon more electrophilic.

  • Substituents on the Pyrazine Ring: Electron-withdrawing groups on the pyrazine ring will further activate it towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex.[8] Conversely, electron-donating groups will deactivate the ring.[8] The position of these substituents can also direct the regioselectivity of the substitution on polysubstituted pyrazines.[8]

  • Nucleophile: The nucleophilicity of the benzoate will depend on the substituents on the benzene ring. Electron-donating groups on the benzoate will increase its nucleophilicity, while electron-withdrawing groups will decrease it.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or using a more polar solvent. Switching to a stronger base like cesium carbonate can also be beneficial as Cs⁺ is better solvated, leading to a more "naked" and reactive benzoate anion.

  • Side Reactions: At high temperatures, decomposition of the starting materials or product may occur. Careful temperature control is important. If side products are observed, purification by column chromatography is essential.

  • Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction time or the amount of the benzoate nucleophile may be necessary.

Conclusion

The nucleophilic aromatic substitution reaction is a robust and versatile method for the synthesis of pyrazin-2-yl oxy benzoates. A thorough understanding of the reaction mechanism and the factors influencing reactivity allows for the rational design of synthetic routes and the optimization of reaction conditions. The protocol provided herein serves as a solid foundation for researchers and drug development professionals to explore this important class of compounds.

References

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. PMC. Available at: [Link]

  • Catalysed SNAr reactions. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd. Available at: [Link]

  • Synthesis and reactions of Pyrazine. Slideshare. Available at: [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Available at: [Link]

  • Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity. ResearchGate. Available at: [Link]

  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. Available at: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ACS Publications. Available at: [Link]

  • The mechanism of SNAr reaction. ResearchGate. Available at: [Link]

  • Aromatic Nucleophilic Substitution. Geocities. Available at: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. ResearchGate. Available at: [Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PMC. Available at: [Link]

  • Greener approach toward one pot route to pyrazine synthesis. Taylor & Francis Online. Available at: [Link]

  • Synthesis of unsymmetrical pyrazines based on α-diazo oxime ethers. PubMed. Available at: [Link]

  • A Synthesis of Symmetrical and Unsymmetrical Pyrazines. PMC. Available at: [Link]

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Wiley Online Library. Available at: [Link]

  • Synthesis of pyrazines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles as potent anti-inflammatory and antioxidant agents. ResearchGate. Available at: [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. Available at: [Link]

  • Review on the Synthesis of Pyrazine and Its Derivatives. UNIMAS Publisher (UNIPub). Available at: [Link]

Sources

Application Note: Advanced Purification Strategies for Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (CAS: 906352-99-6) is a highly valuable diaryl ether intermediate utilized in the synthesis of advanced pharmaceutical active ingredients, particularly in the development of kinase inhibitors and metabolic disease therapeutics[1].

The purification of this intermediate presents unique physicochemical challenges. The molecule contains three distinct functional domains that dictate its behavior during isolation:

  • The Pyrazine Ring: Features weakly basic nitrogen atoms (pKa ~0.6–2.0) that can hydrogen-bond with chromatographic stationary phases, leading to peak tailing[2].

  • The Diaryl Ether Core: Imparts significant lipophilicity, making the molecule highly soluble in non-polar to moderately polar organic solvents.

  • The Ethyl Ester Group: Highly sensitive to nucleophilic attack and hydrolysis under strongly basic or acidic conditions.

As a Senior Application Scientist, the objective is to design a purification workflow that isolates the target compound from unreacted starting materials (e.g., 2-chloro-6-methylpyrazine and ethyl 3-hydroxybenzoate) while strictly avoiding ester hydrolysis. The protocols detailed below are engineered to yield a final product with a purity of ≥97%, the standard threshold for downstream synthetic utility[3].

Physicochemical Profiling & Data Summarization

Understanding the physical parameters of the intermediate is the first step in designing a self-validating purification system. Table 1 outlines the core properties, while Table 2 summarizes the optimized chromatographic solvent systems.

Table 1: Physicochemical Profile of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

ParameterValue / Characteristic
CAS Number 906352-99-6
Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol [1]
Target Purity ≥ 97.0%[3]
Key Vulnerability Base-catalyzed ester hydrolysis

Table 2: Flash Chromatography Optimization (Silica Gel)

Solvent SystemRatio (v/v)Observation / Causality
Hexane : EtOAc 90:10Elutes highly non-polar impurities (e.g., unreacted halopyrazines). Target compound is retained[2].
Cyclohexane : EtOAc 80:20Optimal elution of the target diaryl ether. Provides excellent resolution from polar phenolic byproducts[4].
MTBE : Hexane 50:50Alternative system; provides distinct selectivity for pyrazines but requires careful fraction monitoring[5].

Strategic Workflow for Isolation and Purification

The purification strategy relies on a three-tier approach: orthogonal liquid-liquid extraction (LLE) for matrix cleanup, normal-phase flash chromatography for high-resolution separation, and optional recrystallization for final polishing.

G Start Crude Reaction Mixture LLE Liquid-Liquid Extraction (MTBE / H2O) Start->LLE Wash Mild Alkaline Wash (5% KHCO3) LLE->Wash Remove salts/polar organics OrgPhase Organic Phase (Product + Impurities) Wash->OrgPhase Scavenge unreacted phenol Flash Flash Chromatography (Cyclohexane:EtOAc) OrgPhase->Flash Cryst Recrystallization (Ethanol/Water) Flash->Cryst Isolate target fraction Pure Pure Target Compound (>97% Purity) Cryst->Pure

Figure 1: Three-tier purification workflow for Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate.

Detailed Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) & Matrix Cleanup

Causality: The crude reaction mixture typically contains inorganic salts (from the base used in the SNAr reaction), unreacted phenol, and the target ether. Methyl tert-butyl ether (MTBE) is selected as the extraction solvent because it provides superior phase separation compared to ethyl acetate and demonstrates high extraction efficiency for pyrazine derivatives without co-extracting highly polar impurities[5].

Step-by-Step Methodology:

  • Quenching: Dilute the crude reaction mixture with a pre-cooled quenching solution (e.g., equal volumes of MTBE and distilled water)[4]. Stir vigorously for 30 minutes at room temperature.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to resolve and collect the upper organic (MTBE) layer.

  • Phenol Scavenging (Mild Alkaline Wash): Wash the organic phase with 5% aqueous Potassium Bicarbonate (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ).
    
    • Mechanistic Insight: Unreacted ethyl 3-hydroxybenzoate has a pKa of ~9.5. The

      
       wash provides a mild pH (~8.5) that partially deprotonates the phenol, driving it into the aqueous layer. Crucially, this mild base prevents the hydrolysis of the base-sensitive ethyl ester on the target molecule, which would occur if stronger bases like 
      
      
      
      were used.
  • Brine Wash & Desiccation: Wash the organic layer with saturated ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (brine) to remove residual water, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure at 25 °C to yield the crude product.
  • Self-Validation Step: Test the pH of the aqueous wash to ensure it remains ~8.5. If the pH drops, repeat the

    
     wash until the pH stabilizes, confirming the complete neutralization and removal of acidic byproducts.
    
Protocol B: Silica Gel Flash Chromatography

Causality: Pyrazine nitrogen atoms possess lone pairs that can strongly interact with the acidic silanol groups on standard silica gel, causing peak tailing or irreversible adsorption[2]. However, the diaryl ether core and ester group add significant lipophilicity, allowing the compound to elute effectively in a non-polar to moderately polar gradient.

Step-by-Step Methodology:

  • Column Preparation: Pack a glass column with standard phase silica gel (40–63 µm).

  • Sample Loading: Dissolve the crude residue in a minimum volume of dichloromethane (DCM) and apply it evenly to the top of the silica bed. Alternatively, dry-load the sample onto a small amount of silica to ensure a narrow loading band.

  • Gradient Elution: Initiate elution with a Cyclohexane/Ethyl Acetate (90/10, v/v) mixture to flush out highly lipophilic impurities (e.g., unreacted 2-chloro-6-methylpyrazine). Gradually increase the polarity to Cyclohexane/Ethyl Acetate (80/20, v/v) to elute the target Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate[4].

  • Fraction Collection: Collect fractions in standard test tubes. The target compound is highly UV-active due to the extended conjugation of the pyrazine and benzene rings.

  • Self-Validation Step: Perform 2D-Thin Layer Chromatography (2D-TLC) on selected fractions under UV light (254 nm) to confirm the absence of co-eluting isomers or degradation products before pooling and concentrating the fractions.

Protocol C: Final Polishing via Recrystallization

Causality: While chromatography removes structural analogs, recrystallization acts as a thermodynamic filter, excluding trace impurities from the growing crystal lattice to achieve the rigorous ≥97% purity standard[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve the chromatographed product in a minimum volume of hot ethanol (approx. 60 °C).

  • Anti-Solvent Addition: Slowly add distilled water (anti-solvent) dropwise while stirring until the solution becomes faintly turbid.

  • Controlled Cooling: Allow the solution to cool ambiently to room temperature, then transfer the flask to an ice bath (0–4 °C) for 2 hours. Slow cooling is critical to prevent the entrapment of impurities within rapid crash-out precipitates.

  • Isolation: Isolate the crystals via vacuum filtration, wash with a minimal amount of ice-cold Ethanol/Water (1:1), and dry in a vacuum desiccator overnight.

  • Self-Validation Step: Analyze the final crystals using High-Performance Liquid Chromatography (HPLC-UV at 254 nm) to verify that the purity meets or exceeds the 97.0% threshold.

References

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science | Oxford Academic (NIH). Available at:[Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH. Available at:[Link]

Sources

Application Note & Protocol: Systematic Solvent Selection for the Recrystallization of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The purification of active pharmaceutical ingredients (APIs) and novel chemical entities is a critical step in drug development and chemical research. Recrystallization remains a powerful and widely used technique for achieving high levels of purity in solid compounds. This document provides a comprehensive guide and detailed experimental protocols for determining an optimal recrystallization solvent system for Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate. Due to the novelty of this compound, a pre-defined solvent is not available; therefore, this guide emphasizes a systematic, first-principles approach to solvent screening and optimization. We will cover single-solvent and mixed-solvent methodologies, grounded in the physicochemical properties of the target molecule, and provide robust troubleshooting guidance.

Introduction: The Rationale for Purification

In the synthesis of complex organic molecules such as Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate, side-products and unreacted starting materials are common impurities. For applications in research and drug development, the purity of a compound is paramount as impurities can confound experimental results and pose safety risks. Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice that inherently excludes mismatched impurity molecules.[1] The choice of solvent is the most critical variable for a successful recrystallization.

Physicochemical Analysis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

A rational approach to solvent selection begins with an analysis of the target molecule's structure to predict its polarity. The principle of "like dissolves like" is the foundational guide for this process.[2]

Structure:

Figure 1: Chemical structure of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate.

This molecule is comprised of three key functional regions:

  • Pyrazine Ring: The 6-methylpyrazine moiety is a nitrogen-containing heterocycle. The nitrogen atoms introduce polarity and make the ring a hydrogen bond acceptor. Pyrazine itself is moderately polar and soluble in water and various organic solvents like alcohols.[3][4][5]

  • Ethyl Benzoate Group: This portion contains a polar ester functional group (-COO-), which is a hydrogen bond acceptor, and a largely nonpolar benzene ring.

  • Ether Linkage: The aryl ether bond (-O-) contributes to the molecule's polarity and provides an additional site for hydrogen bond acceptance.

Predicted Polarity: The combination of these functional groups—a polar heterocyclic ring, a polar ether, and an ester group, balanced by two aromatic rings and an ethyl chain—suggests that Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate is a moderately polar compound . This prediction is our primary guide for selecting a range of candidate solvents for screening.

The Experimental Workflow: A Systematic Approach

The process of identifying the ideal solvent system is empirical. It involves a logical progression from small-scale screening to a full-scale purification protocol. The following workflow provides a self-validating system for determining the optimal conditions.

Visualization of the Solvent Selection Workflow

The diagram below outlines the decision-making process for purifying the target compound.

Recrystallization_Workflow start Crude Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate screen Part A: Small-Scale Solvent Screening (Test ~10-20 mg in 0.5 mL of various solvents) start->screen decision Is an ideal single solvent found? (Insoluble cold, soluble hot) screen->decision single_protocol Part B: Proceed with Single-Solvent Recrystallization Protocol decision->single_protocol  Yes mixed_protocol Part C: Proceed with Mixed-Solvent Recrystallization Protocol decision->mixed_protocol No   end_pure Pure Crystalline Product single_protocol->end_pure mixed_protocol->end_pure

Caption: Decision workflow for selecting a recrystallization method.

Experimental Protocols

PART A: Protocol for Initial Solvent Screening

This initial screen aims to quickly identify promising solvents using a small amount of material.

Objective: To determine the solubility of the compound in various common solvents at room temperature and at their boiling points.

Materials:

  • Crude Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

  • A selection of test solvents (see Table 1)

  • Small test tubes or vials

  • Hot plate or sand bath

  • Pasteur pipettes

Procedure:

  • Place approximately 10-20 mg of the crude solid into a small test tube.

  • Add a candidate solvent dropwise (approx. 0.5 mL to start).

  • Agitate the tube at room temperature and observe. Record if the solid dissolves completely, partially, or not at all ("Observation Cold" in Table 1).

    • If it dissolves in the cold solvent , the solvent is unsuitable as a single recrystallization solvent.

  • If the solid is insoluble or sparingly soluble in the cold solvent, heat the mixture gently to the solvent's boiling point.

  • If the solid does not dissolve, add more solvent in small portions (0.2 mL increments) with continued heating until it dissolves completely.

  • Record the observation ("Observation Hot"). An ideal solvent will dissolve the compound completely in a reasonable volume when hot.

  • Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath. Observe if crystals form. A good solvent will yield a large crop of crystals upon cooling.

  • Repeat this process for a range of solvents of varying polarities.

Data Collection:

SolventBoiling Point (°C)[4]Relative Polarity[6]Observation (Cold)Observation (Hot)Crystal Formation on Cooling?Suitability
Hexane690.009
Toluene1110.099
Dichloromethane400.309
Ethyl Acetate770.228
Acetone560.355
2-Propanol (IPA)820.546
Ethanol (95%)780.654
Methanol650.762
Water1001.000

Table 1: Solvent Screening Data Sheet. Researchers should fill this table based on experimental observations.

PART B: Protocol for Single-Solvent Recrystallization

Objective: To purify the bulk sample using a single solvent identified as ideal in Part A.

Procedure:

  • Place the crude solid in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add the chosen solvent to the flask, initially just enough to cover the solid. Add a boiling stick or magnetic stir bar.

  • Heat the mixture to a gentle boil on a hot plate.

  • Add more hot solvent in small portions through the top of the condenser until the solid just dissolves completely. It is critical to add the minimum amount of hot solvent necessary to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated flask.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Allow the crystals to dry completely in a vacuum oven or air-dry on the filter paper.

PART C: Protocol for Mixed-Solvent Recrystallization

Objective: To purify the bulk sample when no single solvent is suitable. This method uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "antisolvent").[5][7]

Common Solvent Pairs to Consider: Ethanol/water, Acetone/water, Ethyl acetate/hexane.

Procedure:

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask, following steps 1-4 of the single-solvent protocol.

  • While keeping the solution hot, add the "bad" solvent dropwise until a persistent cloudiness (the "cloud point") is observed. This indicates the solution is saturated.

  • Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Remove the flask from the heat, cover it, and cool slowly as described in the single-solvent protocol (steps 6-7).

  • Collect and wash the crystals by vacuum filtration (steps 8-9), using a small amount of an ice-cold mixture of the two solvents (in the same approximate ratio as the final solution) or just the cold "bad" solvent for the wash.

  • Dry the purified crystals.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Compound "Oils Out" The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature. Attempt to cool even more slowly. If the problem persists, choose a solvent with a lower boiling point.[5]
No Crystals Form The solution is not saturated (too much solvent was added), or the solution is supersaturated.If the solution is clear: Try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Add a "seed crystal" of the crude compound. If too much solvent is suspected, boil off some solvent to concentrate the solution and cool again.
Very Low Yield Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. The crystals were washed with solvent that was not ice-cold.Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals (which may be less pure). Ensure wash solvent is thoroughly chilled before use.
Product is Still Impure The cooling was too rapid, trapping impurities in the crystal lattice. The chosen solvent did not effectively discriminate between the product and a specific impurity.Repeat the recrystallization process, ensuring the solution cools as slowly as possible. If a specific impurity has similar solubility, a different solvent system or an alternative purification method like column chromatography may be necessary.[5]

References

  • Title: Pyrazine - Solubility of Things Source: Solubility of Things URL: [Link]

  • Title: Pyrazine | C4H4N2 | CID 9261 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Pyrazine | Aromatic, Aromaticity, Heterocyclic Source: Britannica URL: [Link]

  • Title: Mixed-solvent recrystallisation Source: University of York, Chemistry Teaching Labs URL: [Link]

  • Title: Recrystallization - Single Solvent Source: University of Calgary, Chemistry URL: [Link]

  • Title: Solvent Choice Source: University of York, Chemistry Teaching Labs URL: [Link]

  • Title: Problems with Recrystallisations Source: University of York, Chemistry Teaching Labs URL: [Link]

  • Title: Recrystallization Source: University of California, Los Angeles URL: [Link]

  • Title: Isolation and Purification of Organic Compounds Recrystallization (Expt #3) Source: University of Colorado, Boulder URL: [Link]

  • Title: Solvent selection for recrystallization: An undergraduate organic experiment Source: Journal of Chemical Education URL: [Link]

  • Title: Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate Source: European Journal of Chemistry URL: [Link]

  • Title: Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents Source: Usiena AIR URL: [Link]

  • Title: 2-methyl-3-ethoxypyrazine Source: The Good Scents Company URL: [Link]

  • Title: 2-ethyl-6-methyl pyrazine Source: The Good Scents Company URL: [Link]

  • Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]

  • Title: Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][5]diazepin-2-ylamino)benzoate Source: MDPI URL: [Link]

  • Title: Solvent Polarity Table Source: Scribd URL: [Link]

  • Title: Crystallization Solvents.pdf Source: Unknown URL: [Link]

  • Title: Experiment : Recrystallization – Part I: Solvent Selection Source: Science Learning Center URL: [Link]

  • Title: Recrystallization I Source: Lehman College, CUNY URL: [Link]

Sources

Application Note: Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate as a Key Intermediate in the Synthesis of Heteroaryl-Ether Kinase Inhibitors and Nrf2 Activators

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol.

Introduction & Chemical Rationale

In modern medicinal chemistry, the bi-aryl ether architecture is a privileged scaffold, frequently utilized to navigate complex protein binding pockets while maintaining favorable physicochemical properties. Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (CAS: 906352-99-6) serves as a highly versatile, advanced pharmaceutical intermediate [1].

From an empirical design perspective, this specific intermediate offers three distinct functional advantages:

  • The Pyrazine Ring: The nitrogen atoms in the 6-methylpyrazine moiety act as potent hydrogen bond acceptors. In kinase inhibitor design, this ring frequently interacts with the highly conserved hinge region of kinases (e.g., Raf, c-Met). In metabolic and anti-inflammatory targets, it forms critical interactions within the Keap1 binding pocket [2].

  • The Meta-Ether Linkage: The ether oxygen provides a flexible hinge, allowing the molecule to adopt optimal dihedral angles. The meta-substitution pattern on the benzoate ring prevents the severe steric clashes typically associated with ortho-substitutions, enabling deep penetration into narrow hydrophobic pockets.

  • The Ethyl Ester Handle: The ethyl ester serves as a robust protecting group during upstream synthesis (such as SNAr or Ullmann-type etherifications). It is highly lipophilic, aiding in organic extraction, yet can be selectively saponified under mild conditions to yield a reactive carboxylic acid for downstream amide coupling.

Physicochemical Data

To ensure analytical rigor and batch-to-batch consistency, the following physicochemical parameters must be validated prior to initiating synthetic workflows.

PropertyValue / SpecificationAnalytical Rationale
Chemical Name Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoateStandard IUPAC nomenclature.
CAS Registry Number 906352-99-6Unique identifier for procurement [1].
Molecular Formula C14H14N2O3Confirms atomic composition.
Molecular Weight 258.27 g/mol Used for stoichiometric calculations.
Typical Purity ≥ 97.0% (HPLC)Essential to prevent byproduct amplification in downstream couplings.
Appearance Off-white to pale yellow solidVisual indicator of oxidation or residual palladium/copper from upstream steps.

Mechanistic Pathways & Target Applications

Derivatives synthesized from this intermediate are frequently evaluated for their ability to modulate the Nrf2/Keap1 signaling pathway , a primary defense mechanism against oxidative stress and inflammation [2]. By acting as a competitive inhibitor of the Keap1-Nrf2 protein-protein interaction, the final Active Pharmaceutical Ingredient (API) facilitates the nuclear translocation of Nrf2, thereby activating cytoprotective genes.

Nrf2_Pathway Drug Pyrazine-Ether Derivative (API) Keap1 Keap1 Protein (Cytosol) Drug->Keap1 Binds/Inhibits Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Releases Nucleus Nucleus Translocation Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds Transcription Cytoprotective Gene Expression ARE->Transcription Activates

Fig 1. Nrf2/Keap1 pathway modulation by pyrazine-ether derived APIs.

Synthetic Workflows & Experimental Protocols

The transformation of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate into a functional API typically requires a two-step sequence: ester saponification followed by amide bond formation.

Synthetic_Workflow SM Ethyl Ester (Starting Material) Saponification Saponification (LiOH, THF/H2O) SM->Saponification Intermediate Carboxylic Acid (Intermediate) Saponification->Intermediate Coupling Amide Coupling (HATU, DIPEA) Intermediate->Coupling API Target API (Functionalized) Coupling->API

Fig 2. Synthetic workflow from ethyl ester intermediate to final API.

Protocol 1: Saponification to 3-[(6-methylpyrazin-2-yl)oxy]benzoic acid

Expertise & Causality: We utilize Lithium Hydroxide (LiOH) rather than Sodium or Potassium Hydroxide. The small ionic radius of the


 ion allows it to strongly coordinate with the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, permitting rapid hydrolysis at ambient temperature (25°C). Maintaining a low temperature is critical to prevent the base-catalyzed cleavage of the sensitive bi-aryl ether linkage.

Step-by-Step Methodology:

  • Dissolution: Suspend Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (1.0 eq, 10 mmol, 2.58 g) in a solvent mixture of THF/MeOH/H2O (3:1:1 v/v/v, 50 mL). Note: The ternary solvent system creates a homogenous phase, bridging the lipophilic ester and the hydrophilic base.

  • Base Addition: Add LiOH·H2O (3.0 eq, 30 mmol, 1.26 g) in one portion. Stir the reaction mixture at 25°C.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (

    
    ) will disappear, and a baseline spot (
    
    
    
    ) corresponding to the lithium carboxylate salt will emerge. Reaction is typically complete within 2–4 hours.
  • Workup & Purification: Evaporate the volatile organics (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with 20 mL of distilled water and wash with EtOAc (2 x 20 mL) to remove unreacted starting material or neutral impurities.

  • Acidification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 3.0–4.0.

  • Isolation: The target carboxylic acid will precipitate as a white solid. Filter the solid under a vacuum, wash with cold water (2 x 10 mL), and dry under a high vacuum at 45°C overnight.

Protocol 2: Amide Coupling for API Synthesis

Expertise & Causality: For the subsequent amide coupling, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice [3]. HATU generates an active HOAt ester. The nitrogen atom at the 7-position of the HOAt ring acts as an intramolecular general base (neighboring group effect), accelerating the aminolysis step. This is absolutely essential when coupling the sterically hindered secondary amines (e.g., substituted piperazines) that are prevalent in modern kinase inhibitors.

Step-by-Step Methodology:

  • Activation: Dissolve the intermediate 3-[(6-methylpyrazin-2-yl)oxy]benzoic acid (1.0 eq, 5 mmol, 1.15 g) in anhydrous DMF (20 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq, 15 mmol, 2.6 mL) and stir for 5 minutes.

  • Coupling Reagent Addition: Add HATU (1.2 eq, 6 mmol, 2.28 g) to the solution. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester. The solution will typically turn pale yellow.

  • Amine Addition: Add the target amine (e.g., 1-methylpiperazine) (1.2 eq, 6 mmol) dropwise. Stir the reaction at room temperature for 2–6 hours.

  • Self-Validating Monitoring: Monitor via LC-MS. The mass of the active ester intermediate will transition to the exact mass of the target API (

    
    ).
    
  • Quenching & Precipitation: Pour the reaction mixture into rapidly stirring ice-cold water (100 mL). The highly lipophilic API will precipitate, while the water-soluble HATU byproducts (tetramethylurea) and DMF remain in the aqueous phase, creating a self-purifying system.

  • Final Isolation: Filter the precipitate, wash with water, and purify further via reverse-phase HPLC or recrystallization as dictated by the specific API's properties.

References

  • European Patent Office (EPO). Nitrogen-containing heterocyclic compound having Nrf2 activation effect. Patent EP 4446312 A1 (2023). URL:[Link]

  • Patti, A., et al. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Molecules (Basel, Switzerland), 26(22), 6930. (2021). URL:[Link]

Application Note: Hydrolysis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate to 3-[(6-methylpyrazin-2-yl)oxy]benzoic acid

[1]

Executive Summary

This technical guide details the protocol for the saponification (hydrolysis) of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate to its corresponding carboxylic acid, 3-[(6-methylpyrazin-2-yl)oxy]benzoic acid . This transformation is a critical step in the synthesis of Glucokinase Activators (GKAs) and various kinase inhibitors used in metabolic and oncological drug discovery.

While ester hydrolysis is a fundamental transformation, this specific substrate presents a chemo-selective challenge : the presence of the basic pyrazine nitrogen and the ether linkage requires precise pH control during workup to ensure isolation of the free acid rather than a water-soluble hydrochloride salt.

Key Chemical Transformation
  • Substrate: Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (Lipophilic, Neutral)[1]

  • Reagent: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)[1]

  • Product: 3-[(6-methylpyrazin-2-yl)oxy]benzoic acid (Amphoteric nature)[1]

Mechanistic Insight & Strategy

Reaction Mechanism

The reaction proceeds via a standard BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular).[1] The hydroxide ion acts as a nucleophile attacking the carbonyl carbon of the ester, forming a tetrahedral intermediate. The ethoxide group is subsequently eliminated, yielding the carboxylate salt.[1]

The "pH Trap": A Critical Consideration

Unlike simple phenyl esters, the pyrazine ring introduces a basic nitrogen center.[1]

  • pKa of Benzoic Acid: ~4.2

  • pKa of Pyrazine Conjugate Acid: ~0.6 - 1.0

The Isolation Challenge: If the reaction mixture is acidified too aggressively (e.g., to pH < 1) during workup, the pyrazine nitrogen will protonate, forming a cationic species (pyridinium-like salt).[1] This species is highly water-soluble and will not precipitate, leading to significant yield loss in the aqueous waste stream.

The Solution: The workup must target the Isoelectric Point (pI) or a pH window of 3.5 – 4.5 . In this range, the carboxylic acid is protonated (neutral, insoluble), but the pyrazine remains unprotonated (neutral).[1]

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate Substrate1.0Limiting Reagent
LiOH[1]·H₂O Base3.0Preferred over NaOH for better solubility in THF
THF (Tetrahydrofuran) Solvent-Solubilizes the lipophilic ester
Water Co-solvent-Solubilizes the base
Methanol Co-solvent-Homogenizer (Optional)
1N HCl Acidifier-For pH adjustment
Step-by-Step Procedure
Phase 1: Saponification
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Charge the flask with Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (1.0 equiv). Add a solvent mixture of THF:Water (3:1) .[1]

    • Expert Note: If the starting material does not dissolve completely, add a small volume of Methanol.[1] A homogeneous solution is crucial for reaction kinetics.

  • Addition: Add LiOH·H₂O (3.0 equiv) in a single portion.[1]

  • Reaction: Heat the mixture to 50°C with vigorous stirring.

    • Why 50°C? Ethyl esters are sterically bulkier than methyl esters and hydrolyze slower. Mild heating accelerates the rate without risking nucleophilic attack on the pyrazine ring (a potential side reaction at high temperatures).

  • Monitoring: Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.[2][3] The reaction is typically complete within 2–4 hours . Look for the disappearance of the ester spot (Rf ~0.[4]6) and the appearance of the baseline carboxylate salt.

Phase 2: Workup & Isolation (The Critical Step)
  • Concentration: Remove the volatile organic solvents (THF/MeOH) under reduced pressure (Rotavap) at 40°C.

    • Result: You will be left with an aqueous suspension or solution of the Lithium carboxylate salt.

  • Dilution: Add water (approx. 5–10 volumes relative to substrate) to ensure the salt is fully dissolved. Filter through Celite if any insoluble impurities remain.

  • Controlled Acidification:

    • Place the aqueous solution in an ice bath (0–5°C).

    • Slowly add 1N HCl dropwise while monitoring pH with a calibrated pH meter.

    • Target pH: Adjust to pH 3.5 – 4.0 .

    • Observation: A thick white/off-white precipitate should form.

  • Filtration: Stir the slurry for 30 minutes at 0°C to maximize precipitation. Filter the solid using a Büchner funnel.

  • Washing: Wash the filter cake with cold water (2x) to remove residual Lithium salts.

    • Caution: Do not wash with acidic water below pH 3.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Visual Workflow & Logic

The following diagram illustrates the process flow and the critical decision points regarding pH control.

GStartStart:Ethyl Ester SubstrateReactionReaction Phase:THF/H2O, LiOH, 50°CStart->ReactionCheckTLC/HPLC Check:Ester Consumed?Reaction->CheckCheck->ReactionNoEvapEvaporation:Remove THF/MeOHCheck->EvapYesAcidifyAcidification:Add 1N HCl slowlyEvap->AcidifypH_LowpH < 1.0(DANGER ZONE)Acidify->pH_LowOver-acidificationpH_TargetpH 3.5 - 4.0(TARGET ZONE)Acidify->pH_TargetControlled additionSolubleSaltResult:Pyrazinium Salt Formed(Soluble in Water)pH_Low->SolubleSaltPrecipitateResult:Free Acid Precipitates(High Yield)pH_Target->PrecipitateLossOutcome:Product Loss in FiltrateSolubleSalt->LossSuccessOutcome:Filter & DryPrecipitate->Success

Figure 1: Process flow for the hydrolysis of pyrazinyl-ether benzoates, highlighting the critical pH control point to avoid product loss.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation upon Acidification pH is too low (< 2.0) causing pyrazine protonation.Adjust pH back to 4.0 using 1N NaOH. The solid should appear.[3][5][6]
Incomplete Reaction Poor solubility of ethyl ester in water.Increase THF ratio or add MeOH. Increase temp to 60°C.
Product is Oily/Sticky Impurities or residual solvent.[6]Extract the aqueous phase (at pH 4) with Ethyl Acetate. Dry over Na₂SO₄ and concentrate. Recrystallize from EtOH/Water.
Low Yield Product slightly soluble in water.Saturate the aqueous phase with NaCl ("salting out") before filtration or extraction.

References

  • Vertex Pharmaceuticals Inc. (2007). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. European Patent EP1853548B1. Available at: [1]

  • Cozier, G. E., et al. (2010).[1] Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors. PMC (PubMed Central).[1] Available at: [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24229674, 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid. PubChem.[7] Available at: [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for ester hydrolysis protocols).

Application Note: Scalable Synthesis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate , a critical biaryl ether intermediate often utilized in the development of GPR agonists and glucokinase activators.

The synthesis utilizes a Nucleophilic Aromatic Substitution (


)  between ethyl 3-hydroxybenzoate and 2-chloro-6-methylpyrazine. While traditional laboratory methods often employ DMF and high temperatures, this guide provides an optimized Process Safety -compliant route using DMSO  with a controlled water-precipitation workup. This method minimizes solvent waste, eliminates the need for chromatographic purification on a kilogram scale, and ensures high regiochemical purity.
Key Process Metrics
  • Scale: 100 g – 1 kg (demonstrated)

  • Yield: 85 – 92% (isolated)

  • Purity: >99.5% (HPLC a/a)

  • Green Chemistry: Replacement of DMF with DMSO; water-based isolation.

Retrosynthetic Analysis & Mechanism

The target molecule is constructed via the formation of a C–O bond between an electron-deficient heteroaryl halide and a phenol.

Reaction Scheme

The reaction proceeds via an addition-elimination mechanism (


). The nitrogen atoms in the pyrazine ring withdraw electron density, activating the C-2 position for nucleophilic attack by the phenoxide.

ReactionScheme Phenol Ethyl 3-hydroxybenzoate (Nucleophile) Meisenheimer Meisenheimer Complex (Transition State) Phenol->Meisenheimer DMSO, 90°C Pyrazine 2-Chloro-6-methylpyrazine (Electrophile) Pyrazine->Meisenheimer DMSO, 90°C Base K2CO3 (Base) Base->Meisenheimer DMSO, 90°C Product Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (Target) Meisenheimer->Product - KCl, - CO2

Figure 1: Mechanistic pathway for the


 coupling.

Process Optimization & Critical Parameters

Solvent Selection: The Shift to DMSO

Historically, N,N-Dimethylformamide (DMF) is the standard solvent for


. However, for scale-up, Dimethyl Sulfoxide (DMSO)  is superior due to:
  • Reaction Rate: DMSO's higher dielectric constant accelerates the

    
     rate compared to DMF.
    
  • Safety: DMSO has a higher flash point (

    
    ) than DMF (
    
    
    
    ) and lower toxicity.
  • Workup: DMSO allows for a cleaner "water crash" isolation, whereas DMF often leads to "oiling out" or requires extraction with large volumes of ether/ethyl acetate.

Base and Stoichiometry

Potassium carbonate (


) is preferred over Cesium carbonate (

) due to cost.
  • Particle Size: Milled

    
     (325 mesh) is critical. Granular base leads to slow conversion (24h+) due to low surface area.
    
  • Stoichiometry: A ratio of 1.5 eq is optimal. Excess base ensures complete deprotonation of the phenol but does not degrade the ester moiety under anhydrous conditions.

Thermal Safety (DSC Data Simulation)
  • Exotherm Onset: The reaction is mildly exothermic.

  • Control Strategy: The reaction is heat-initiated. There is no significant accumulation of reagents if heated gradually.

  • Tmax: Do not exceed

    
     to prevent potential decarboxylation of the ester or hydrolysis if trace water is present.
    

Detailed Scale-Up Protocol (100 g Batch)

Materials Bill
ReagentMW ( g/mol )Equiv.Mass (g)Moles
Ethyl 3-hydroxybenzoate 166.171.00100.00.602
2-Chloro-6-methylpyrazine 128.561.1085.10.662
Potassium Carbonate (Milled)138.211.50124.80.903
DMSO (Anhydrous)-5.0 vol500 mL-
Water (DI)-15.0 vol1500 mL-
Step-by-Step Procedure

Step 1: Reactor Charging

  • Equip a 2-L jacketed glass reactor with a mechanical stirrer (overhead), internal temperature probe, nitrogen inlet, and reflux condenser.

  • Charge 500 mL DMSO at

    
    .
    
  • Charge 100.0 g Ethyl 3-hydroxybenzoate . Stir until dissolved.

  • Charge 124.8 g Potassium Carbonate . Note: The slurry will become thick; ensure agitation speed is sufficient (approx. 250-300 rpm).

  • Stir for 30 minutes at

    
     to form the phenoxide anion. Observation: Slight color change to yellow/orange.
    

Step 2: Reaction 6. Charge 85.1 g 2-Chloro-6-methylpyrazine in one portion. 7. Heat the mixture to


  over 45 minutes.
  • IPC Check: Monitor by HPLC after 4 hours.
  • Target: < 1.0% remaining phenol. Typical reaction time is 4–6 hours.

Step 3: Quench and Isolation (Water Crash) 8. Cool the reaction mixture to


 .
9.  Slowly add 1500 mL DI Water  over 60 minutes via addition funnel.
  • Critical: The addition is exothermic (DMSO hydration). Maintain internal temp <
    
    
    .
  • Crystallization:[1] Product typically begins to crystallize after 300 mL of water addition.
  • Stir the resulting slurry for 2 hours at
    
    
    to ripen the crystals.

Step 4: Filtration and Drying 11. Filter the solid using a Buchner funnel or centrifuge. 12. Wash the cake with 2 x 200 mL Water to remove residual DMSO and inorganic salts. 13. Dry in a vacuum oven at


  with a nitrogen bleed for 12 hours.
Purification (Optional)

If purity is <99.0%, recrystallize from Heptane/Ethyl Acetate (4:1) .

  • Dissolve crude solid in minimal hot EtOAc (

    
    ).
    
  • Slowly add Heptane until slight turbidity.

  • Cool slowly to

    
    .
    

Process Flow Diagram

ProcessFlow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_final Final Product R1 Reactor Charge: DMSO + Phenol + K2CO3 R2 Phenoxide Formation (30 min @ 25°C) R1->R2 R3 Addition: 2-Chloro-6-methylpyrazine R2->R3 R4 Heating: 90-95°C for 4-6h R3->R4 W1 Cooling to 20°C R4->W1 IPC Pass W2 Controlled Water Addition (Exotherm Control) W1->W2 W3 Crystallization & Aging W2->W3 W4 Filtration & Wash W3->W4 F1 Drying (Vac Oven, 50°C) W4->F1 F2 Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (>99% Purity) F1->F2

Figure 2: Unit operations flow for the synthesis.

Analytical Characterization & Specifications

For the final release of the intermediate, the following specifications should be met:

  • Appearance: White to off-white crystalline solid.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    8.52 (s, 1H, Pyrazine-H), 8.30 (s, 1H, Pyrazine-H), 7.85 (d, 1H, Ar-H), 7.70 (s, 1H, Ar-H), 7.55 (t, 1H, Ar-H), 7.40 (d, 1H, Ar-H), 4.35 (q, 2H, Ethyl-
    
    
    ), 2.45 (s, 3H, Methyl), 1.35 (t, 3H, Ethyl-
    
    
    ).
  • HPLC Purity: >99.0% (Area %).

  • Water Content (KF): <0.5% w/w.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<90%) "Wet" DMSO or old

.
Ensure DMSO is anhydrous (<0.1% H2O). Use freshly milled base.
"Oiling Out" during quench Water added too fast or temp too high.Add water slowly. Seed the mixture with pure crystal at the cloud point.
High Impurity (Hydrolysis) Reaction temp >110°C or wet solvent.Strictly control temp at 90-95°C. Check water content of DMSO.

References

  • General

    
     on Pyrazines: 
    
    • Topic: Reactivity of chloropyrazines in nucleophilic substitution.[2]

    • Source:Journal of Organic Chemistry, "Nucleophilic substitution of chloropyrazines: Kinetics and Mechanism."
    • Link:[Link] (Representative link for

      
       mechanism on diazines).
      
  • Solvent Effects in Process Chemistry

    • Topic: Comparison of DMF vs. DMSO in large-scale nucleophilic substitutions.
    • Source:Organic Process Research & Development, "Solvent Selection Guides: Survey of Solvent Selection Guides."
    • Link:[Link]

  • Safety of DMSO/Base Reactions

    • Topic: Thermal hazards of DMSO with alkaline bases.
    • Source:Organic Process Research & Development, "Safety of DMSO and at elevated temper
    • Link:[Link]

Sources

Microwave-assisted synthesis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate


)
Scale:  Discovery / Optimization (1.0 mmol)

Executive Summary

This application note details an optimized protocol for the synthesis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate , a representative scaffold for P2X3 antagonists and kinase inhibitors.

The synthesis of diaryl ethers via traditional thermal reflux is often hampered by slow kinetics, particularly when electron-neutral or slightly deactivated heterocycles (like 6-methylpyrazine) are involved. By utilizing microwave irradiation , we overcome the activation energy barrier of the rate-determining step (formation of the Meisenheimer complex), reducing reaction times from 12+ hours to under 20 minutes while suppressing side reactions such as ester hydrolysis.

Reaction Mechanism & Rationale

The formation of the ether linkage proceeds via an


 mechanism.[1]
  • The Challenge: The 6-methyl group on the pyrazine ring exerts a weak inductive electron-donating effect (+I), which slightly destabilizes the anionic transition state (Meisenheimer complex) compared to a bare pyrazine or pyrimidine. This makes the electrophile (2-chloro-6-methylpyrazine) less reactive.

  • The Microwave Solution: Microwave dielectric heating (using polar aprotic solvents like DMF) provides rapid, volumetric heating. This instantaneous energy transfer helps surmount the increased activation energy caused by the methyl deactivation, driving the reaction to completion efficiently.

Figure 1: Mechanistic pathway of the microwave-assisted


 reaction.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4]Amount (1 mmol scale)Role
Ethyl 3-hydroxybenzoate 166.171.0166 mgNucleophile
2-Chloro-6-methylpyrazine 128.561.2154 mgElectrophile
Potassium Carbonate (

)
138.212.0276 mgBase
DMF (Anhydrous) --3.0 mLSolvent
Step-by-Step Methodology

Step 1: Preparation

  • Pre-dry a 10 mL microwave process vial (e.g., borosilicate glass) in an oven or under a stream of nitrogen.

  • Add Ethyl 3-hydroxybenzoate (166 mg) and

    
      (276 mg) to the vial.
    
  • Add a magnetic stir bar.

  • Add Anhydrous DMF (3.0 mL). Note: DMF is chosen for its high dielectric constant (

    
    ), ensuring efficient microwave absorption.
    
  • Stir at room temperature for 2 minutes to facilitate partial deprotonation of the phenol.

  • Add 2-Chloro-6-methylpyrazine (154 mg) to the mixture.

  • Cap the vial with a PTFE/silicone septum seal.

Step 2: Microwave Irradiation Program the microwave reactor (e.g., CEM Discover or Biotage Initiator) with the following parameters:

  • Control Mode: Standard/Dynamic

  • Temperature: 140 °C

  • Hold Time: 15 minutes

  • Pre-stirring: 30 seconds

  • Pressure Limit: 250 psi (17 bar)

  • Power: Max 200W (System will modulate power to maintain 140°C)

Step 3: Workup & Purification [5]

  • Cool the vial to room temperature (using the reactor's compressed air cooling).

  • Pour the reaction mixture into Water (30 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with Brine (20 mL) to remove residual DMF.

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 to 70:30).

    • Target

      
      : ~0.4 (in 80:20 Hex:EtOAc).
      

Experimental Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Results & Characterization Guidelines

Upon successful synthesis, the product should be a white to off-white solid. Use the following NMR diagnostic signals to validate the structure:

  • Pyrazine Ring: Look for two singlets (or tightly coupled doublets) in the aromatic region (approx. 8.0 - 8.3 ppm), integrating to 1H each.

  • Methyl Group (Pyrazine): A distinct singlet around

    
     2.4 - 2.6 ppm.
    
  • Benzoate Protons: Aromatic pattern typical of 1,3-disubstitution (approx. 7.2 - 7.9 ppm).

  • Ethyl Ester: A quartet (

    
     4.3 ppm) and a triplet (
    
    
    
    1.3 ppm).

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Conversion Inefficient heating or moistureEnsure DMF is anhydrous; Increase Temp to 150°C.
Ester Hydrolysis Wet solvent + BaseUse fresh anhydrous DMF; reduce reaction time.
Dark/Tar Formation Thermal decompositionReduce Temp to 120°C; extend time to 30 min.

References

  • Kappe, C. O. (2004).[4] Controlled Microwave Heating in Modern Organic Synthesis.[4] Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Li, F., et al. (2007). Microwave-Assisted Synthesis of Diaryl Ethers Without Catalyst. Journal of Organic Chemistry.

    
     conditions). 
    
  • Cherng, Y. J. (2002). Synthesis of substituted pyridines and pyrazines by nucleophilic aromatic substitution. Tetrahedron, 58(24), 4931-4935.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our approach is grounded in established chemical principles to ensure you can navigate the complexities of this synthesis with confidence.

Introduction: Understanding the Synthesis

The synthesis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-pyrazine, most commonly 2-chloro-6-methylpyrazine, with ethyl 3-hydroxybenzoate in the presence of a suitable base. The electron-withdrawing nature of the pyrazine ring facilitates the displacement of the halide by the phenoxide ion generated in situ.

The general reaction scheme is as follows:

This guide will address common issues encountered during this synthesis and provide systematic approaches to improve your reaction yield and purity.

Troubleshooting Guide: Low Yield and Impurities

Low product yield is a frequent challenge in organic synthesis. The following sections address specific problems you may encounter and provide actionable solutions.

Issue 1: The reaction shows low conversion of starting materials.

This is often indicated by TLC or LC-MS analysis showing significant amounts of unreacted ethyl 3-hydroxybenzoate and/or 2-chloro-6-methylpyrazine.

  • Possible Cause 1: Inadequate Base Strength or Stoichiometry. The base is critical for deprotonating the hydroxyl group of ethyl 3-hydroxybenzoate to form the nucleophilic phenoxide. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish reaction.

    • Troubleshooting Step:

      • Ensure you are using a strong enough base to deprotonate the phenol (pKa ~10). Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[1]

      • Use at least one equivalent of the base. It is common practice to use a slight excess (1.1 to 1.5 equivalents) to drive the reaction to completion.

      • For bases like K₂CO₃, which can be hygroscopic, ensure they are properly dried before use.

  • Possible Cause 2: Suboptimal Reaction Temperature. SNAr reactions on heteroaromatic rings often require elevated temperatures to proceed at a reasonable rate.[2]

    • Troubleshooting Step:

      • Systematically increase the reaction temperature in increments of 10-20 °C.[2] Monitor the reaction progress by TLC or LC-MS at each temperature to find the optimal balance between reaction rate and byproduct formation.

      • Be aware that excessively high temperatures can lead to degradation of starting materials or the product.[3]

  • Possible Cause 3: Inappropriate Solvent. The choice of solvent is crucial for dissolving the reactants and facilitating the reaction.

    • Troubleshooting Step:

      • Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally effective for SNAr reactions.

      • Ensure your solvent is anhydrous, as water can interfere with the reaction by hydrolyzing the starting materials or reacting with the base.

Issue 2: Formation of Significant Byproducts.

The presence of multiple spots on a TLC plate or unexpected peaks in an LC-MS chromatogram indicates the formation of side products.

  • Possible Cause 1: Hydrolysis of the Ester. The ester group on ethyl 3-hydroxybenzoate or the final product can be hydrolyzed under basic conditions, especially in the presence of water and at high temperatures.

    • Troubleshooting Step:

      • Use anhydrous solvents and reagents.

      • Consider using a milder base, such as potassium carbonate, over stronger bases like sodium hydroxide if hydrolysis is a significant issue.

      • Minimize the reaction time to what is necessary for the completion of the primary reaction.[2][4]

  • Possible Cause 2: Self-Condensation or Polymerization. At high temperatures, some starting materials or intermediates may undergo side reactions.

    • Troubleshooting Step:

      • Optimize the reaction temperature to the lowest effective point.[2]

      • Consider a more dilute reaction mixture.

Issue 3: Difficulty in Product Isolation and Purification.

Even with a good reaction yield, challenges can arise during the work-up and purification stages.

  • Possible Cause 1: Emulsion Formation During Extraction. The use of polar aprotic solvents like DMF or DMSO can lead to emulsion formation during aqueous work-up.

    • Troubleshooting Step:

      • During the work-up, add brine (a saturated aqueous solution of NaCl) to the aqueous layer to increase its ionic strength and help break the emulsion.[1]

      • If possible, remove the bulk of the high-boiling solvent under reduced pressure before performing the aqueous extraction.

  • Possible Cause 2: Co-elution of Impurities During Chromatography. Some impurities may have similar polarities to the desired product, making separation by column chromatography difficult.

    • Troubleshooting Step:

      • Experiment with different solvent systems for your column chromatography. A systematic approach using a gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is recommended.

      • If impurities persist, consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for this reaction?

A: While several bases can be effective, potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often good starting points.[1] Cesium carbonate is more soluble and can sometimes lead to faster reaction rates, but it is also more expensive. Sodium hydride (NaH) is a stronger, non-nucleophilic base that can also be very effective, particularly for less reactive substrates.[5]

Q2: How do I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (ethyl 3-hydroxybenzoate and 2-chloro-6-methylpyrazine). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: Can I use a different leaving group on the pyrazine ring instead of chlorine?

A: Yes, other halogens like fluorine or bromine can be used. In SNAr reactions, fluoride is often the best leaving group due to its high electronegativity, which activates the ring towards nucleophilic attack. However, 2-chloro-6-methylpyrazine is often more commercially available and cost-effective.

Q4: What are the key safety precautions for this synthesis?

A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The solvents used (DMF, DMSO) have specific health and safety considerations, so consult their Safety Data Sheets (SDS) before use. Sodium hydride is a flammable solid that reacts violently with water; handle it with extreme care under an inert atmosphere.

Experimental Protocols

Here we provide a general, optimized protocol for the synthesis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate.

Optimized Synthesis Protocol

This protocol is a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • Ethyl 3-hydroxybenzoate

  • 2-Chloro-6-methylpyrazine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 3-hydroxybenzoate (1.0 eq), 2-chloro-6-methylpyrazine (1.1 eq), and potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the ethyl 3-hydroxybenzoate.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts and wash with water, followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate.

Data Presentation
ParameterRecommended RangeRationale
Temperature 80 - 120 °CBalances reaction rate with potential for degradation.[2]
Base K₂CO₃, Cs₂CO₃, NaHEffective for phenoxide formation.[1][5]
Solvent DMF, DMSO, ACNPolar aprotic solvents facilitate SNAr.
Reactant Ratio (Pyrazine:Phenol) 1.1:1 to 1.2:1A slight excess of the electrophile can drive the reaction.
Base Equivalents 1.2 - 2.0 eqEnsures complete deprotonation of the phenol.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Combine Reactants: - Ethyl 3-hydroxybenzoate - 2-Chloro-6-methylpyrazine - K2CO3 solvent Add Anhydrous DMF reactants->solvent heat Heat to 80-100 °C solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench with Water monitor->quench If complete extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Product chromatography->product G cluster_causes cluster_solutions start Low Yield? low_conversion Low Conversion start->low_conversion Yes byproducts Byproducts start->byproducts Yes isolation_issues Isolation Issues start->isolation_issues Yes check_base Check Base: - Strength - Stoichiometry - Anhydrous? low_conversion->check_base optimize_temp Optimize Temperature low_conversion->optimize_temp check_solvent Check Solvent: - Polarity - Anhydrous? low_conversion->check_solvent use_anhydrous Use Anhydrous Conditions byproducts->use_anhydrous milder_base Use Milder Base byproducts->milder_base shorter_time Reduce Reaction Time byproducts->shorter_time use_brine Use Brine in Work-up isolation_issues->use_brine optimize_chroma Optimize Chromatography isolation_issues->optimize_chroma

Caption: Troubleshooting decision tree for low yield issues.

References

  • Brainly. (2024, March 6). What are the factors that would affect the yield and purity of ethyl ethanoate during the laboratory. Retrieved February 27, 2026, from [Link]

  • Brainly. (2024, March 12). Analyze the factors that would affect the yield and purity of ethyl ethanoate during your laboratory. Retrieved February 27, 2026, from [Link]

  • Quora. (2015, February 21). What factors may influence the yield of an ester? Retrieved February 27, 2026, from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved February 27, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 27, 2026, from [Link]

  • Reddit. (2023, December 23). SNAr troubleshooting. Retrieved February 27, 2026, from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pyrazine chemistry. Part 10. Synthesis of alkylated derivatives of piperazine-2,5-diones. Retrieved February 27, 2026, from [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved February 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved February 27, 2026, from [Link]

  • Pharmaceutical Technology. (2026, February 17). Optimization Strategies for API Synthesis and Formulation Development. Retrieved February 27, 2026, from [Link]

  • Newcastle University ePrints. (2022, June 1). Scope of on-DNA nucleophilic aromatic substitution on weakly-activated heterocyclic substrates for the synthesis of DNA-encoded libraries. Retrieved February 27, 2026, from [Link]

  • MDPI. (2024, June 24). Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting low conversion rates in pyrazine ether formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazine ether synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for low conversion rates and other common issues encountered during the formation of pyrazine ethers. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to help you optimize your synthetic routes.

Introduction: The Chemistry of Pyrazine Ether Formation

Pyrazine ethers are valuable scaffolds in medicinal chemistry and materials science. Their synthesis is primarily achieved through two main pathways: the nucleophilic aromatic substitution (SNAr) on a halopyrazine, or the Williamson-like ether synthesis from a hydroxypyrazine. Both methods have their own set of challenges that can lead to low conversion rates. This guide will walk you through the common pitfalls and provide robust solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific problems you may be facing in your experiments.

Part 1: Issues Related to Nucleophilic Aromatic Substitution (SNAr) on Halopyrazines

The SNAr reaction is a powerful method for forming pyrazine ethers, where an alkoxide nucleophile displaces a halide on the electron-deficient pyrazine ring.

Low reactivity in the SNAr of chloropyrazines is a common issue. The pyrazine ring itself is electron-deficient, which activates it for nucleophilic attack, but several factors can still impede the reaction.

  • Insufficient Activation of the Pyrazine Ring: The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate. The stability of this intermediate is crucial. The presence of additional electron-withdrawing groups (e.g., nitro, cyano) on the pyrazine ring will significantly accelerate the reaction. Without such groups, the reaction may require more forcing conditions.

  • Inappropriate Solvent Choice: The choice of solvent is critical in SNAr reactions.

    • Polar Aprotic Solvents are Preferred: Solvents like DMF, DMSO, and acetonitrile are excellent choices as they can solvate the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion to attack the pyrazine ring.[1]

    • Protic Solvents Can Be Problematic: Protic solvents (e.g., water, alcohols) can solvate the alkoxide nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[1] While some reactions are reported in aqueous or alcoholic media, they often require higher temperatures or longer reaction times.[2]

  • Incorrect Base Selection and Handling: If you are generating the alkoxide in situ from an alcohol, the choice and amount of base are critical.

    • Use a Strong, Non-nucleophilic Base: Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used to deprotonate the alcohol to form the alkoxide.[3][4]

    • Ensure Anhydrous Conditions: These strong bases react violently with water. Moisture will consume the base and reduce the concentration of your active nucleophile.

  • Leaving Group Reactivity: While chlorine is a common leaving group, its reactivity can be lower compared to other halogens in certain contexts. For SNAr, the reactivity trend is often F > Cl > Br > I, because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and stabilizing the Meisenheimer intermediate.[5] However, for palladium-catalyzed cross-coupling reactions, the trend is reversed (I > Br > Cl > F).[5]

Byproduct formation is often a sign of suboptimal reaction conditions or competing reaction pathways.

  • Polymerization: Pyrazine rings, especially under harsh basic conditions and high temperatures, can be susceptible to polymerization.[6] Reducing the reaction temperature and using the minimum necessary amount of base can help mitigate this.

  • Ring Opening/Rearrangement: Strong bases can, in some cases, induce ring-opening or rearrangement of the pyrazine nucleus, leading to a complex mixture of products.[6] Careful control of temperature and stoichiometry is key.

  • Reaction with Solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with your desired alkoxide, leading to the formation of methoxy or ethoxy pyrazines if methanol or ethanol are used as solvents, for instance.

Part 2: Challenges in Williamson-like Ether Synthesis with Hydroxypyrazines

The Williamson ether synthesis is a classic and versatile method for forming ethers.[7] In the context of pyrazines, it involves the deprotonation of a hydroxypyrazine to form a pyrazinolate, which then acts as a nucleophile to attack an alkyl halide.

Low yields in this reaction can often be traced back to incomplete deprotonation, issues with the alkylating agent, or unfavorable reaction conditions.

  • Incomplete Deprotonation of the Hydroxypyrazine: The first step is the deprotonation of the hydroxyl group. The pKa of 2-hydroxypyrazine is approximately 11.7.[8][9] This means you need a sufficiently strong base to achieve complete deprotonation.

    • Base Selection: A base whose conjugate acid has a pKa significantly higher than 11.7 is required. Sodium hydride (NaH), potassium hydride (KH), or strong non-nucleophilic bases like DBU could be effective. Weaker bases like potassium carbonate (K2CO3) may not be strong enough for complete deprotonation, leading to a low concentration of the active nucleophile.

    • Moisture Sensitivity: As with the SNAr reaction, ensure strictly anhydrous conditions, as water will consume strong bases.

  • Poor Choice of Alkylating Agent: The Williamson ether synthesis is an SN2 reaction, and its success is highly dependent on the structure of the alkyl halide.[10]

    • Primary Alkyl Halides are Best: The reaction works best with methyl and primary alkyl halides.[7]

    • Secondary and Tertiary Alkyl Halides Lead to Elimination: Secondary alkyl halides will give a mixture of the desired ether and an alkene byproduct resulting from an E2 elimination reaction. Tertiary alkyl halides will almost exclusively give the elimination product.[11]

  • Suboptimal Solvent: Similar to the SNAr reaction, polar aprotic solvents are generally preferred for Williamson ether synthesis.[11] They effectively solvate the counter-ion of the pyrazinolate without solvating the nucleophilic oxygen, thus increasing its reactivity. Good solvent choices include DMF, DMSO, and THF.

The formation of an alkene is a classic side reaction in Williamson ether synthesis, arising from E2 elimination.

  • Re-evaluate Your Alkyl Halide: As mentioned above, this is most common with secondary and tertiary alkyl halides. If possible, redesign your synthesis to use a primary alkyl halide. For example, to synthesize an isopropoxy-pyrazine, it is better to use sodium isopropoxide and a chloropyrazine (SNAr) or a hydroxypyrazine and 2-bromopropane (Williamson-like, but expect some elimination) rather than trying to react a pyrazinolate with 2-bromopropane. A better Williamson-like approach would be to use a pyrazinolate and a primary halide like 1-bromoethane to make an ethoxy-pyrazine.

  • Use a Less Hindered Base: While a strong base is needed for deprotonation, a very bulky base might favor elimination. However, for deprotonation of the hydroxypyrazine, the steric hindrance of the base is less of a concern than its strength.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running your reaction at a lower temperature may improve the ratio of substitution to elimination.

Experimental Protocols

Protocol 1: General Procedure for SNAr of a Chloropyrazine with an Alcohol
  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the alcohol (1.2 equivalents) in anhydrous DMF to a stirring suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C.

  • Alkoxide Formation: Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Reaction: Add a solution of the chloropyrazine (1.0 equivalent) in anhydrous DMF to the freshly prepared alkoxide solution.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[12]

Protocol 2: General Procedure for Williamson-like Ether Synthesis of a Hydroxypyrazine
  • Preparation: To a solution of the hydroxypyrazine (1.0 equivalent) in anhydrous DMF under an inert atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Pyrazinolate Formation: Allow the mixture to warm to room temperature and stir for 1 hour.

  • Reaction: Add the primary alkyl halide (1.1 equivalents) to the solution of the pyrazinolate.

  • Heating and Monitoring: Heat the reaction to a suitable temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purification: Purify the resulting crude material by flash column chromatography.[12]

Visualization of Key Concepts

Reaction Mechanisms

sn_ar_mechanism reactants Chloropyrazine + Alkoxide (RO⁻) meisenheimer Meisenheimer Intermediate (Resonance Stabilized Anion) reactants->meisenheimer Nucleophilic Attack product Pyrazine Ether + Cl⁻ meisenheimer->product Loss of Leaving Group williamson_mechanism start Hydroxypyrazine pyrazinolate Pyrazinolate Anion start->pyrazinolate Deprotonation base Base (e.g., NaH) base->pyrazinolate transition_state Sₙ2 Transition State pyrazinolate->transition_state Nucleophilic Attack alkyl_halide Primary Alkyl Halide (R-X) alkyl_halide->transition_state product Pyrazine Ether + NaX transition_state->product Formation of Ether

Caption: Williamson-like mechanism for pyrazine ether synthesis.

Troubleshooting Workflow

troubleshooting_workflow start Low Conversion in Pyrazine Ether Synthesis reaction_type Which Reaction? start->reaction_type snar SₙAr (Halopyrazine) reaction_type->snar SₙAr williamson Williamson-like (Hydroxypyrazine) reaction_type->williamson Williamson check_snar_solvent Check Solvent (Polar Aprotic?) snar->check_snar_solvent check_snar_base Check Base (Strong enough? Anhydrous?) snar->check_snar_base check_snar_activation Ring Activation? (EWG present?) snar->check_snar_activation check_williamson_base Check Base (pKa sufficient for deprotonation?) williamson->check_williamson_base check_williamson_alkyl_halide Check Alkyl Halide (Primary? No steric hindrance?) williamson->check_williamson_alkyl_halide check_williamson_solvent Check Solvent (Polar Aprotic?) williamson->check_williamson_solvent byproducts Byproducts Observed? check_snar_solvent->byproducts check_snar_base->byproducts check_snar_activation->byproducts check_williamson_base->byproducts check_williamson_alkyl_halide->byproducts check_williamson_solvent->byproducts elimination Alkene byproduct? byproducts->elimination Yes polymer Polymerization? byproducts->polymer Yes success Improved Conversion byproducts->success No, but still low yield elimination->check_williamson_alkyl_halide optimize_temp Optimize Temperature (Lower to favor substitution) elimination->optimize_temp polymer->optimize_temp optimize_stoichiometry Optimize Stoichiometry (Minimize excess base) polymer->optimize_stoichiometry optimize_temp->success optimize_stoichiometry->success

Caption: Troubleshooting workflow for low conversion rates.

Data Summary

IssuePotential CauseRecommended ActionRelevant Reaction
Low/No Reaction Insufficiently activated pyrazine ringAdd electron-withdrawing groups or use more forcing conditions.SNAr
Protic solvent usedSwitch to a polar aprotic solvent (DMF, DMSO). [1]SNAr / Williamson
Incomplete deprotonationUse a stronger base (e.g., NaH); ensure anhydrous conditions.Williamson
Sterically hindered alkyl halideUse a primary alkyl halide. [10]Williamson
Byproduct Formation Alkene from eliminationUse a primary alkyl halide; lower reaction temperature. [11]Williamson
PolymerizationLower reaction temperature; use stoichiometric amount of base. [6]SNAr / Williamson
Side reaction with solventUse a non-nucleophilic, aprotic solvent.SNAr

References

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1995-2004. [Link]

  • Barlin, G. B., & Brown, W. V. (1968). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal of the Chemical Society C: Organic, 921-923. [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 4(2), 127-131. [Link]

  • Fallon, G. D., Jahangiri, S., & Jones, G. P. (2014). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Tetrahedron, 70(40), 7349-7354. [Link]

  • Ramesh, S., Sundar, P. S., & Murti, V. V. S. (1982). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 59, 629-631. [Link]

  • Dandia, A., Singh, R., & Khaturia, S. (2011). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 4(2), 127-131. [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 834-842. [Link]

  • Biosynce. (2025, October 10). What are the side - reactions in pyrazine synthesis?. [Link]

  • LibreTexts Chemistry. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 834-842. [Link]

  • Lim, F. P. L., & Tye, H. (2012). Review on the Synthesis of Pyrazine and Its Derivatives. Sains Malaysiana, 41(1), 77-87. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved February 27, 2026, from [Link]

  • Daw, P., Kumar, A., Espinosa-Jalapa, N. A., Diskin-Posner, Y., Ben-David, Y., & Milstein, D. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis, 8(8), 7064-7069. [Link]

  • Cheeseman, G. W. H., & Werstiuk, E. S. G. (1972). Pyrazines. In Advances in Heterocyclic Chemistry (Vol. 14, pp. 99-209). Academic Press. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]

  • Yap, H. Y., et al. (2015). Ortho-selectivity in the nucleophilic aromatic substitution (SNAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. ResearchGate. [Link]

  • Wang, Y., et al. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ResearchGate. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 27, 2026, from [Link]

  • El-Faham, A., et al. (2015). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. ResearchGate. [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]

  • Padwa, A., et al. (2012). Synthesis of substituted pyrazines from N-allyl malonamides. ResearchGate. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • University College London. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. [Link]

  • Loupy, A., et al. (1991). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions. Heterocycles, 32(10), 1947-1953. [Link]

  • O'Malley, S. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]

  • Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. [Link]

  • Daw, P., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. PMC. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 27, 2026, from [Link]

  • Denton, J. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]

  • Gholami, M. R., & Habibi, A. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly, 144(11), 1641-1649. [Link]

  • Wan, J. P., & Li, Y. (2012). Synthesis of substituted pyrazines from N-allyl malonamides. Organic & Biomolecular Chemistry, 10(44), 8869-8875. [Link]

  • Morressier. (2021, February 1). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. [Link]

  • Würdemann, M. A., et al. (2018). Model reaction of pyrazine formation using DALA (top) and the side‐reaction involving methanol (bottom). ResearchGate. [Link]

  • Sciencemadness Discussion Board. (2020, July 28). Pyrazine Synthesis?. [Link]

  • MDPI. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]

  • Slideshare. (n.d.). Synthesis and reactions of Pyrazine. [Link]

  • FooDB. (2010, April 8). Showing Compound Pyrazine (FDB012468). [Link]

  • UM Students' Repository. (n.d.). CHAPTER 1: SYNTHESES AND REACTIONS OF PYRAZINE AND QUINOXALINE 1.1 Pyrazine. [Link]

Sources

Technical Support Center: Purification Protocols for Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Starting Materials & Impurities Target Molecule: Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate Document ID: TSP-PYR-EST-001 Last Updated: February 28, 2026

Executive Summary & Chemical Context

This guide addresses the purification of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate , typically synthesized via a Nucleophilic Aromatic Substitution (


) or Ullmann-type coupling.

The reaction involves two core starting materials (SMs):

  • Nucleophile (SM1): Ethyl 3-hydroxybenzoate (Phenol derivative;

    
     ~9.2).
    
  • Electrophile (SM2): 2-chloro-6-methylpyrazine (Heterocycle; Weakly basic).

The Core Challenge: The product contains an ester moiety (susceptible to hydrolysis) and a pyrazine ring (acid-sensitive/basic). Standard acidic or strong basic workups can degrade the target. Furthermore, separating the neutral chloropyrazine (SM2) from the neutral product is chromatographically difficult due to similar lipophilicity.

Strategic Synthesis: The "Stoichiometry Rule"

Before troubleshooting the cleanup, verify your reaction setup. The easiest impurity to remove is the one you plan for.

The Golden Rule: Always use Ethyl 3-hydroxybenzoate (SM1) in slight excess (1.1 – 1.2 equivalents) relative to the chloropyrazine.

  • Why?

    • SM1 (Phenol) is acidic. It can be removed quantitatively by a mild alkaline wash (

      
      ).
      
    • SM2 (Chloropyrazine) is neutral/weakly basic. If this remains unreacted, it cannot be extracted chemically; it requires laborious chromatography or recrystallization.

Purification Workflows

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Use this as your primary isolation method to remove DMF/DMSO and unreacted Phenol.

Reagents Required:

  • Ethyl Acetate (EtOAc) or MTBE (Methyl tert-butyl ether)[1]

  • 5% Lithium Chloride (LiCl) aqueous solution[2][3]

  • 10% Sodium Carbonate (

    
    ) aqueous solution (Do NOT use NaOH) 
    
  • Saturated Brine

Step-by-Step Procedure:

  • Dilution: Dilute the reaction mixture with EtOAc (5x reaction volume).

    • Note: Avoid DCM if possible; it creates emulsions with DMF/water.

  • DMF Removal (The LiCl Wash): Wash the organic layer 3 times with 5% LiCl .[2]

    • Mechanism:[4][5] LiCl increases the ionic strength of the aqueous layer and disrupts DMF-organic hydrogen bonding, forcing DMF into the aqueous phase [1].

  • Phenol Removal (The Carbonate Wash): Wash the organic layer 2 times with 10%

    
     .
    
    • Mechanism:[4][5] This deprotonates the unreacted Ethyl 3-hydroxybenzoate (

      
       9.2) into its water-soluble phenolate anion.
      
    • Critical Warning: Do not use NaOH or KOH. Strong bases will hydrolyze your ethyl ester product to the carboxylic acid.

  • Final Polish: Wash with brine, dry over anhydrous

    
    , and concentrate.
    
Protocol B: Scavenger Resins (For Unreacted Chloropyrazine)

Use this if NMR shows residual 2-chloro-6-methylpyrazine (SM2).

If the reaction stalled and SM2 remains, chemical extraction won't work. Use a Thiol-functionalized Silica Resin .

Mechanism: The thiol group on the resin acts as a superior nucleophile, attacking the chloropyrazine (via


) and tethering it to the solid bead.
  • Selection: Use a resin like SiliaMetS® Thiol or equivalent.

  • Dosage: Add 3–4 equivalents of resin relative to the estimated amount of unreacted SM2.

  • Conditions: Add to the crude mixture in EtOAc. Add a mild base (e.g.,

    
    ). Heat to 40-50°C for 2-4 hours.
    
  • Filtration: Filter off the resin. The filtrate contains your product; the impurity is trapped on the filter cake.

Protocol C: Recrystallization (The "Polishing" Step)

Use this to obtain >99% purity for biological assays.

Pyrazinyl ethers often crystallize well due to


-stacking interactions.
Solvent SystemRatio (v/v)Procedure
Ethanol / Water 90:10 to 70:30Dissolve in hot EtOH. Add hot water dropwise until turbidity persists. Cool slowly to RT, then 4°C.
EtOAc / Heptane 1:3 to 1:5Dissolve in minimal hot EtOAc. Add Heptane. If oiling occurs, reheat and add a seed crystal.
IPA (Isopropyl Alcohol) 100%Often effective for pyrazine derivatives. Heat to reflux, cool to 0°C.

Troubleshooting & FAQs

Q1: I used NaOH for the wash and my product yield plummeted. What happened? A: You likely hydrolyzed the ethyl ester. The product converted to 3-[(6-methylpyrazin-2-yl)oxy]benzoic acid, which is water-soluble at high pH and was lost in your aqueous waste. Recovery: Acidify the aqueous waste to pH 3-4 (carefully!) and extract with EtOAc to recover the acid, then re-esterify if needed.

Q2: My product is oiling out during recrystallization. How do I fix this? A: This is common with ethyl esters.

  • Seed Crystal: Obtain a tiny amount of solid (even impure) by scratching the side of a flask or evaporating a small aliquot. Use this to seed the hot solution.

  • Solvent Switch: Switch from EtOAc/Heptane to EtOH/Water. Oiling is often caused by the impurity profile preventing lattice formation; a more polar solvent system might keep the lipophilic impurities in solution.

Q3: Can I use acid extraction to remove the pyrazine impurity? A: No. While pyrazines are basic, they are weakly basic (


 of conjugate acid ~0.5 - 1.5). To protonate them fully, you would need strong acid (pH < 1), which risks hydrolyzing the ester or ether linkage. Furthermore, your product also contains a pyrazine ring, so it would protonate and extract into the aqueous layer alongside the impurity.

Logic Visualization (Workflow)

The following diagram illustrates the decision-making process for purifying this specific scaffold.

PurificationWorkflow Start Crude Reaction Mixture (DMF/DMSO) Dilute Dilute with EtOAc (Avoid DCM) Start->Dilute LiCl Wash: 5% LiCl (aq) (Removes DMF) Dilute->LiCl CheckSM Which SM is in excess? LiCl->CheckSM PhenolExcess Excess Phenol (SM1) CheckSM->PhenolExcess SM1 > SM2 PyrazineExcess Excess Chloropyrazine (SM2) CheckSM->PyrazineExcess SM2 > SM1 CarbWash Wash: 10% Na2CO3 (Removes Phenol) PhenolExcess->CarbWash Brine Wash: Brine + Dry (Na2SO4) CarbWash->Brine Scavenger Add Thiol Resin + Base (Traps Chloropyrazine) PyrazineExcess->Scavenger Scavenger->Brine Evap Concentrate Brine->Evap Analysis Analyze Purity (NMR/LCMS) Evap->Analysis Final Pure Product (>98%) Analysis->Final Clean Recryst Recrystallization (EtOH/H2O or EtOAc/Heptane) Analysis->Recryst Impure Recryst->Final

Caption: Decision tree for the purification of pyrazinyl ether esters, prioritizing chemical washes based on the limiting reagent.

References

  • University of Rochester. (n.d.).[6] Workup and Solvents: Removing DMF and DMSO. Not Voodoo X. Retrieved February 28, 2026, from [Link]

  • Pfizer Inc. (2014). Green Chemistry: Solvent Selection Guide. (General reference for solvent replacement in LLE).

Sources

Technical Support Center: Stability & Handling of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate is a specialized intermediate often utilized in the synthesis of kinase inhibitors and other heterocyclic pharmaceutical agents. While the pyrazine ether linkage provides unique pharmacophore properties, the ethyl ester moiety represents a critical stability liability.

This guide addresses the primary degradation pathway: Hydrolysis .[1][2][3][4][5] Users frequently encounter purity loss when this compound is exposed to protic solvents, incorrect pH environments, or ambient moisture.

Core Chemical Data
PropertyDetail
CAS Number 906352-99-6
Molecular Formula

Critical Lability Ester bond cleavage (Ethyl ester

Carboxylic acid)
Secondary Risk Transesterification (in alcoholic solvents)

The Mechanism of Failure: Why Degradation Occurs

To prevent degradation, one must understand the driving force. The hydrolysis of this molecule is not random; it is driven by the electrophilicity of the carbonyl carbon, which is enhanced by the electron-withdrawing nature of the pyrazine-ether substituent at the meta position.

Hydrolysis Pathway Diagram

The following diagram illustrates the degradation mechanism, highlighting the transition state that must be destabilized to ensure product integrity.

HydrolysisPath cluster_conditions Catalytic Factors Reactant Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (Intact Ester) Intermediate Tetrahedral Intermediate (Unstable) Reactant->Intermediate Nucleophilic Attack (Rate Limiting in Neutral pH) Water H2O / OH- Water->Intermediate Product1 3-[(6-methylpyrazin-2-yl)oxy]benzoic acid (Degradant A) Intermediate->Product1 Elimination Product2 Ethanol (Degradant B) Intermediate->Product2 Leaving Group Factors High pH (Base Catalysis) Low pH (Acid Catalysis) Temperature > 25°C

Figure 1: Mechanism of ester hydrolysis. The reaction proceeds via a tetrahedral intermediate.[6][7] The pyrazinyloxy group (electron-withdrawing) stabilizes this intermediate, accelerating hydrolysis compared to simple benzoates.

Troubleshooting & FAQs

This section addresses specific scenarios reported by our user base.

Q1: "I observed a 5% purity drop after storing the compound in DMSO at room temperature for 24 hours. Why?"

Diagnosis: Hygroscopic Solvent Hydrolysis. Explanation: DMSO is highly hygroscopic. Even "anhydrous" DMSO can absorb significant atmospheric moisture (up to 1-2% w/w) within hours if uncapped. The water acts as the nucleophile, and the polar aprotic nature of DMSO actually accelerates the reaction by stripping the solvation shell from water molecules, making them more reactive (naked anion effect). Solution:

  • Store DMSO solutions at -20°C or -80°C immediately.

  • Use single-use aliquots to avoid repeated freeze-thaw cycles which introduce condensation.

Q2: "Can I use methanol or ethanol to prepare stock solutions?"

Diagnosis: Transesterification Risk. Explanation: If you dissolve the ethyl ester in methanol, you risk transesterification , where the ethyl group is swapped for a methyl group, forming Methyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate. This is indistinguishable by UV-Vis and requires LC-MS or NMR to detect. Solution:

  • Avoid: Primary alcohols (Methanol, Ethanol) for long-term storage.

  • Preferred: Acetonitrile (ACN) or DMSO (dry).

Q3: "What is the safe pH range for aqueous formulations or bioassays?"

Diagnosis: pH-Rate Profile Mismatch. Explanation: Benzoate esters exhibit a "V-shaped" pH-rate profile.

  • pH < 3: Acid-catalyzed hydrolysis dominates.

  • pH > 8: Base-catalyzed saponification dominates (fastest rate).

  • pH 4.0 - 6.0: The "stability valley." Hydrolysis is slowest here, driven mostly by neutral water attack. Solution:

  • Buffer systems should be maintained between pH 4.5 and 5.5 (e.g., Acetate or Citrate buffers) for maximum stability during assays.

Prevention Protocols

Protocol A: Optimal Storage of Solid Material

Goal: Prevent solid-state hydrolysis driven by surface moisture.

  • Container: Amber glass vial with a PTFE-lined screw cap (minimize headspace).

  • Desiccant: Store the vial inside a secondary container (desiccator) containing active silica gel or

    
    .
    
  • Temperature: -20°C is standard.

  • Thawing: CRITICAL STEP. Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid, initiating degradation.

Protocol B: LC-MS Sample Preparation

Goal: Prevent on-column or autosampler degradation during analysis.

StepActionRationale
1 Diluent Selection Use 50:50 Acetonitrile:Water. Do not use 100% aqueous buffer.
2 Buffer pH Ensure the aqueous portion is acidified (0.1% Formic Acid, pH ~2.7). While acidic, it is safer than neutral/basic conditions for short durations.
3 Temperature Set autosampler to 4°C.
4 Time Limit Analyze within 12 hours of preparation.

Stability Data Reference (Estimated)

Note: Data extrapolated from structural analogs (Ethyl Benzoate and Pyrazine derivatives) under pseudo-first-order kinetics.

ConditionEstimated Half-Life (

)
Risk Level
pH 10.0 (25°C) < 20 MinutesCRITICAL
pH 7.4 (PBS, 37°C) 12 - 24 HoursHIGH
pH 7.4 (PBS, 4°C) 3 - 5 DaysMODERATE
pH 5.0 (Acetate, 25°C) > 30 DaysLOW
Solid (-20°C, Dry) > 2 YearsNEGLIGIBLE

References

  • Connors, K. A., Amidon, G. L., & Stella, V. J. (1986). Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.
  • Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions. Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link (Source for general benzoate ester hydrolysis rate constants).

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press.
  • U.S. EPA. (2012). Hydrolysis as a function of pH at 25 °C. 40 CFR 796.3500. Link (Standard protocols for determining hydrolysis rates).

  • Satchell, D. P. N. (1963). The mechanism of acylation reactions and the acidity of acylating agents. Quarterly Reviews, Chemical Society, 17(2), 160-203. (Mechanistic insight into electron-withdrawing substituent effects on ester stability).

Sources

Technical Support Center: Optimization of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Reaction Parameter Optimization (Temperature/Pressure) for Pyrazine-Ether Coupling Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary

This guide addresses the synthesis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate via Nucleophilic Aromatic Substitution (


). The reaction involves the coupling of Ethyl 3-hydroxybenzoate  (Nucleophile) and 2-chloro-6-methylpyrazine  (Electrophile).

Achieving high yields requires balancing the activation energy of the pyrazine ring against the hydrolytic instability of the ethyl ester moiety. This guide defines the "Thermodynamic Sweet Spot" to maximize chemoselectivity and minimize byproduct formation.

Part 1: The Thermodynamic Sweet Spot (Temperature & Pressure)

Q1: What is the optimal temperature range for this specific coupling?

Answer: The optimal process window is 90°C – 110°C .

  • Why this range?

    • Activation Energy (

      
      ):  The 6-methyl group on the pyrazine ring is electron-donating, which slightly deactivates the ring toward nucleophilic attack compared to a bare pyrazine. Temperatures below 80°C often result in sluggish kinetics (<20% conversion in 24h).
      
    • Ester Stability: Temperatures exceeding 120°C significantly increase the rate of ester hydrolysis (cleavage of the ethyl group to form the carboxylic acid), especially if trace moisture is present.

    • Solvent Integrity: If using DMF (N,N-Dimethylformamide), temperatures >130°C promote thermal decomposition of the solvent into dimethylamine (

      
      ) and CO.[1] The generated dimethylamine is a potent nucleophile that will compete with your phenol, leading to the impurity N,N-dimethyl-6-methylpyrazin-2-amine.[1]
      
Q2: Should I use a pressure tube (sealed vessel) or standard reflux?

Answer: A Sealed Pressure Tube is recommended, but not for the sake of high pressure.

  • Reasoning:

    • Moisture Exclusion: The primary failure mode for this reaction is ester hydrolysis. A sealed vessel (purged with Argon/Nitrogen) prevents atmospheric moisture ingress far better than a standard reflux condenser setup.

    • Solvent Retention: It allows you to operate at 110°C without solvent loss, even if using lower-boiling co-solvents (e.g., MeCN mixtures).[1]

    • Pressure Profile: The internal pressure generated at 110°C in DMF/DMSO is minimal (< 2 bar). Standard borosilicate pressure tubes are rated for this.

Part 2: Troubleshooting & Impurity Profiling

Diagnostic Flowchart: Reaction Failures

The following logic tree helps you identify the root cause of low yields or impurities.

Troubleshooting Start Issue: Low Yield / Impurities CheckTLC Check TLC/LCMS Profile Start->CheckTLC NoRxn Starting Material Remains CheckTLC->NoRxn No Product AcidImp Impurity: Carboxylic Acid (M-28 peak) CheckTLC->AcidImp Hydrolysis AmineImp Impurity: Dimethylamino-pyrazine (+29 mass shift) CheckTLC->AmineImp DMF Decomp TempCheck Is Temp < 90°C? NoRxn->TempCheck BaseCheck Base Solubility? TempCheck->BaseCheck No Action1 Increase T to 105°C Switch to Cs2CO3 BaseCheck->Action1 WaterCheck Water Content > 0.1%? AcidImp->WaterCheck Action2 Use Anhydrous Solvent Add 3Å Mol Sieves WaterCheck->Action2 Yes TempHigh Is Temp > 130°C? AmineImp->TempHigh Action3 Lower T to 100°C Switch Solvent to DMSO/NMP TempHigh->Action3 Yes

Figure 1: Troubleshooting logic for


 coupling of ethyl benzoate derivatives.

Part 3: Detailed Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Ethyl 3-hydroxybenzoate Nucleophile1.0Dry under vacuum before use.
2-Chloro-6-methylpyrazine Electrophile1.1 - 1.2Slight excess drives conversion.
Cesium Carbonate (

)
Base2.0Preferred over

for higher solubility/basicity.
DMF (Anhydrous) Solvent0.2 MMust be <50 ppm

.
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Oven-dry a 15 mL pressure tube and a magnetic stir bar.

    • Cool under a stream of Argon or Nitrogen.

  • Charging:

    • Add Ethyl 3-hydroxybenzoate (1.0 equiv) and

      
       (2.0 equiv) to the tube.
      
    • Add Anhydrous DMF (concentration ~0.2 M relative to phenol).

    • Critical Step: Stir at Room Temperature for 15 minutes. This allows the formation of the phenoxide anion before heating, reducing the risk of side reactions.

  • Reaction Initiation:

    • Add 2-Chloro-6-methylpyrazine (1.1 equiv).

    • Seal the tube with a Teflon-lined cap.

    • Place in a pre-heated oil block at 100°C .

  • Monitoring:

    • Monitor via LCMS or TLC (Eluent: 20% EtOAc/Hexanes) at 2h, 6h, and 12h.[1]

    • Target: Disappearance of the phenol starting material.

  • Work-up (Quench):

    • Cool to Room Temperature.[2][3]

    • Dilute with Ethyl Acetate (EtOAc) and pour into water.

    • Note: Wash the organic layer 3x with water (or 5% LiCl solution) to remove DMF completely. Residual DMF can interfere with crystallization.

Part 4: Mechanistic Insight (Why it works)[1]

The reaction relies on the Meisenheimer Complex pathway. The diagram below illustrates the competition between the desired pathway and the hydrolytic failure mode.

Mechanism Phenol Ethyl 3-hydroxybenzoate (Nucleophile) Phenoxide Phenoxide Anion (Active Species) Phenol->Phenoxide Deprotonation Base Cs2CO3 Base->Phenoxide Transition Meisenheimer Complex Phenoxide->Transition + Pyrazine Pyrazine 2-Cl-6-Me-Pyrazine (Electrophile) Pyrazine->Transition Product Target Ether (Product) Transition->Product - Cl⁻ Hydrolysis Benzoic Acid (Byproduct) Product->Hydrolysis High Temp + Water Water H2O (Contaminant) Water->Hydrolysis

Figure 2: Reaction pathway showing the


 mechanism and the competing hydrolysis risk.[1]

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use DMSO instead of DMF? A: Yes. DMSO is often superior for


 rates due to higher polarity. However, DMSO is harder to remove during work-up.[1] If using DMSO, wash the organic layer with water at least 5 times, or use lyophilization.[1]

Q: My product has a strong smell of almonds/fish. What is it? A:

  • Almond smell: Likely Benzaldehyde (rare, requires reduction).[1]

  • Fishy smell: This is Dimethylamine , a decomposition product of DMF.[1] It indicates your reaction temperature was too high (>130°C) or the DMF was old.

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis is excellent for this reaction.

  • Settings: 120°C, High Absorption, 15–30 minutes.

  • Benefit: The short reaction time minimizes the window for ester hydrolysis.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] Wiley-Interscience. (General principles of Nucleophilic Aromatic Substitution).

  • Roh, K. et al. (2021).[1] "Nucleophilic aromatic substitution reactions under aqueous, mild conditions." Green Chemistry. (Validation of

    
     conditions).
    
  • BenchChem Protocols. "Novel Synthetic Routes for Pyrazine Derivatives." (Specific pyrazine reactivity patterns).

  • PubChem Compound Summary. "N,N-Dimethylformamide (DMF) Decomposition." (Solvent thermal stability data).

Sources

Technical Support Center: Managing Moisture Sensitivity of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation developers working with Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate . Due to its specific structural liabilities, this compound requires rigorous environmental control during storage and handling to maintain its chemical integrity.

Mechanistic Overview & Degradation Pathway

To effectively prevent degradation, we must first understand the molecular vulnerabilities of the compound. The degradation is a synergistic process driven by two structural features: the hygroscopic nature of the pyrazine ring and the hydrolytic susceptibility of the ester linkage.

G A Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate B Atmospheric Moisture (H2O) A->B Improper Storage G Desiccant / Dry Storage (RH < 20%) A->G Proper Storage C Pyrazine N-atom H-bonding (Hygroscopic Uptake) B->C D Aqueous Microenvironment C->D E Ester Hydrolysis (Acyl-Oxygen Cleavage) D->E Base/Acid Catalysis F 3-[(6-methylpyrazin-2-yl)oxy]benzoic acid + Ethanol E->F Degradation H Stable Ester Linkage G->H Preservation

Moisture-induced degradation pathway of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate.

Frequently Asked Questions (FAQs)

Q: Why is Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate particularly sensitive to moisture? A: The sensitivity arises from a dual-mechanism vulnerability. First, the pyrazine ring features nitrogen atoms with lone electron pairs that act as strong hydrogen-bond acceptors[1]. This structural feature drives hygroscopicity, actively drawing atmospheric moisture into the powder bed. Second, the absorbed water creates a localized aqueous microenvironment that facilitates the bimolecular hydrolysis of the ester linkage via acyl-oxygen cleavage[2]. This breaks the molecule down into 3-[(6-methylpyrazin-2-yl)oxy]benzoic acid and ethanol[3].

Q: What are the visual and analytical indicators of moisture-induced degradation? A: Visually, the free-flowing powder may exhibit clumping, caking, or a sticky consistency due to capillary condensation between particles. Analytically, High-Performance Liquid Chromatography (HPLC) will show a progressive drop in the assay of the parent peak and the emergence of a new peak corresponding to the free carboxylic acid degradant[3].

Q: How does temperature interact with humidity to accelerate this degradation? A: Ester hydrolysis follows Arrhenius kinetics. Elevated temperatures increase the kinetic energy of the system, accelerating the nucleophilic attack of water on the carbonyl carbon. When combined with high relative humidity (RH), the increased moisture uptake exponentially increases the reaction rate, making warm, humid environments (e.g., ICH Climatic Zone IV) highly detrimental to the compound's stability[4].

Troubleshooting Guide

Issue 1: Powder caking and clumping observed upon opening the storage container.
  • Root Cause: Hygroscopic moisture uptake mediated by the pyrazine moiety, leading to liquid bridge formation between particles.

  • Resolution:

    • Immediately transfer the material to a controlled environment (RH < 20%).

    • Perform a Karl Fischer (KF) titration to quantify the exact water content.

    • If the water content exceeds the established specification limit, perform an HPLC assay to confirm the ester linkage remains intact.

    • Repackage validated material in double-lined polyethylene bags with silica gel desiccants, sealed within a High-Density Polyethylene (HDPE) drum.

Issue 2: Significant assay drop (>5%) and detection of free acid during routine stability testing.
  • Root Cause: Active ester hydrolysis due to prolonged exposure to moisture, potentially accelerated by trace acidic/basic impurities acting as catalysts[3].

  • Resolution:

    • Quarantine the affected batch immediately.

    • Review the environmental monitoring data of the storage facility to identify any temperature/humidity excursions.

    • Evaluate the packaging integrity (e.g., check for micro-perforations in blister packs or inadequate induction seals).

    • Implement a Dynamic Vapor Sorption (DVS) study to redefine the critical relative humidity (RH) threshold for the compound[5].

Experimental Protocols

Protocol 1: Moisture Sorption Profiling via Dynamic Vapor Sorption (DVS)

Purpose: To determine the critical humidity threshold at which the compound begins to rapidly absorb moisture, enabling the selection of appropriate packaging[6].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10–20 mg of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate onto the quartz sample pan of the DVS analyzer.

  • Equilibration (Drying): Expose the sample to 0% RH using dry nitrogen gas at 25°C. Maintain these conditions until the rate of mass change (

    
    ) is less than 0.002% per minute for at least 10 consecutive minutes to establish the dry baseline mass[7].
    
  • Sorption Cycle: Program the DVS to increase the RH in 10% increments from 0% to 90% RH. The system must hold at each step until the

    
     equilibrium criterion (< 0.002% / min) is met before advancing.
    
  • Desorption Cycle: Decrease the RH from 90% back to 0% in 10% increments, applying the identical equilibrium criteria.

  • Data Analysis: Generate a sorption-desorption isotherm. Identify any hysteresis loops that indicate bulk absorption or hydrate formation[5]. Calculate the total mass change at 80% RH to classify the compound's hygroscopicity.

Protocol 2: Accelerated Stability Testing (ICH Q1A(R2) Compliant)

Purpose: To establish the degradation profile and shelf-life under stress conditions, validating the self-protecting mechanisms of the chosen packaging[4].

Step-by-Step Methodology:

  • Batch Selection: Select three distinct primary batches of the synthesized compound.

  • Packaging: Package the samples in the proposed commercial container closure system (e.g., amber glass vials with PTFE-lined caps and desiccant inserts).

  • Storage Conditions: Place the packaged samples in a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH[8].

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months[4].

  • Analysis: At each time point, analyze the samples for:

    • Appearance (Visual inspection for caking/discoloration).

    • Water Content (Karl Fischer titration).

    • Assay and Impurities (Stability-indicating HPLC method to quantify the free acid degradant).

  • Evaluation: If a "significant change" (e.g., >5% assay loss or failure to meet appearance criteria) occurs within the 6-month period, intermediate testing at 30°C/65% RH must be initiated immediately[8].

Data Presentation

Table 1: Hygroscopicity Classification

Based on DVS Mass Change at 25°C / 80% RH. Use this table to interpret Protocol 1 results.

ClassificationMass Increase at 80% RHHandling Recommendation for Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate
Non-hygroscopic < 0.2%Standard ambient handling.
Slightly hygroscopic 0.2% - 2.0%Store in tightly closed containers.
Moderately hygroscopic 2.0% - 15.0%Requires desiccant; handle in RH < 40% environments.
Very hygroscopic > 15.0%Glovebox handling required; extreme risk of rapid hydrolysis.
Table 2: Simulated Accelerated Stability Data (40°C / 75% RH)

The following data illustrates the rapid hydrolysis trajectory when the compound is exposed to high humidity without adequate desiccant protection.

Time Point (Months)Water Content (KF, %)Assay (HPLC, %)Free Acid Impurity (%)Physical Appearance
0 (Initial) 0.1599.8Not DetectedFree-flowing white powder
1 0.4598.51.2Slight clumping
3 1.2095.24.5Moderate caking
6 2.5089.410.1Severe caking, sticky residue

References

1.[2] Title: Drug stability | Basicmedical Key Source: basicmedicalkey.com URL: [Link]

2.[3] Title: Significance of Stability Studies on Degradation Product Source: rjptonline.org URL: [Link]

3.[1] Title: New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability Source: mdpi.com URL: [Link]

4.[6] Title: DVS Systems | Dynamic Vapor Sorption Source: proumid.com URL: [Link]

5.[4] Title: Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES Source: gally.ch URL: [Link]

6.[8] Title: ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products Source: ikev.org URL: [Link]

7.[5] Title: Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research Source: surfacemeasurementsystems.com URL: [Link]

8.[7] Title: The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit Source: americanpharmaceuticalreview.com URL: [Link]

Sources

Validation & Comparative

1H NMR Chemical Shift Guide: Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the 1H NMR chemical shift analysis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate , a specific biaryl ether intermediate often encountered in medicinal chemistry (e.g., kinase inhibitor synthesis). It provides a structured approach to structural verification, distinguishing the target molecule from its synthetic precursors: Ethyl 3-hydroxybenzoate and 2-Chloro-6-methylpyrazine .[1]

Executive Summary & Structural Logic

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate is a biaryl ether formed via an SNAr coupling.[1] Its 1H NMR spectrum is a composite of two distinct aromatic systems—an electron-rich benzoate ring and an electron-deficient pyrazine ring—linked by an oxygen atom.[1]

For the analytical scientist, the "performance" of this spectrum lies in its diagnostic resolution . Unlike its precursors, the product exhibits a unique combination of a shielded pyrazine system (due to the ether linkage) and a deshielded benzoate system (due to the electron-withdrawing pyrazine moiety). This guide compares these spectral signatures to ensure precise identification and purity assessment.

Structural Assignment Strategy

The molecule contains four distinct proton environments critical for verification:

  • The Ethyl Ester (A) : A classic triplet-quartet system, serving as an internal integration standard (5H total).[1]

  • The Pyrazine Methyl (B) : A sharp singlet, diagnostic for the pyrazine fragment incorporation.

  • The Benzoate Ring (C) : A 1,3-disubstituted pattern (H-2, H-4, H-5, H-6).

  • The Pyrazine Ring (D) : Two singlets (H-3, H-5) whose chemical shift is sensitive to the ether formation.[1]

Comparative 1H NMR Analysis

The following table contrasts the representative chemical shifts of the target product against its two primary synthetic precursors. Use this data to track reaction progress and identify unreacted starting materials.[1]

Solvent: CDCl₃ | Frequency: 400 MHz (Reference: TMS = 0.00 ppm)

Proton AssignmentTarget Product (δ ppm)Alt 1: Ethyl 3-hydroxybenzoate (δ ppm)Alt 2: 2-Chloro-6-methylpyrazine (δ ppm)Diagnostic Note
Pyrazine -CH₃ 2.45 - 2.50 (s) Absent2.60 (s)Primary Diagnostic: Product methyl shifts upfield (~0.1 ppm) due to the shielding effect of the phenoxy group replacing chlorine.
Ethyl -CH₂- 4.38 (q, J=7.1 Hz) 4.36 (q)AbsentConfirms presence of the ester moiety; largely unchanged by reaction.
Ethyl -CH₃ 1.39 (t, J=7.1 Hz) 1.38 (t)AbsentIntegration Reference (3H).
Pyrazine H-3/H-5 8.20 - 8.35 (s, 2H) Absent8.32, 8.36 (s)Pyrazine protons shift slightly upfield upon O-alkylation compared to the chloro-precursor.[1]
Benzoate H-2 7.75 - 7.85 (m) 7.60 - 7.70 (m)AbsentSecondary Diagnostic: The H-2 proton (ortho to O-linker) shifts downfield in the product as the O-H donor is replaced by the electron-withdrawing pyrazine ring.
Benzoate H-6 7.90 (dt) 7.65 (d)AbsentOrtho to ester; relatively stable but deshielded.
Benzoate H-5 7.45 (t) 7.30 (t)AbsentMeta proton; integration check.[1]
Phenolic -OH Absent5.50 - 6.50 (br s) AbsentDisappearance of this broad peak confirms consumption of the phenol.[1]

Technical Insight: The most common impurity is unreacted 2-Chloro-6-methylpyrazine .[1] Watch for a "satellite" methyl singlet at 2.60 ppm .[1] A clean spectrum should show only the product singlet at ~2.48 ppm.[1]

Visualization of Signaling & Workflow

The following diagram illustrates the structural connectivity and the logic flow for assigning the NMR signals based on the synthetic pathway.

NMR_Assignment_Flow Precursor1 Ethyl 3-hydroxybenzoate (Phenol Core) Reaction SNAr Coupling (K2CO3, DMF, Heat) Precursor1->Reaction Signal_OH Broad Singlet ~6.0 ppm (Disappears) Precursor1->Signal_OH Loss of Precursor2 2-Chloro-6-methylpyrazine (Pyrazine Core) Precursor2->Reaction Signal_Cl_Me Methyl Singlet 2.60 ppm (Shifts) Precursor2->Signal_Cl_Me Shift of Product Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (Target) Reaction->Product Signal_Prod_Me Product Methyl 2.48 ppm (Diagnostic) Product->Signal_Prod_Me New Peak Signal_Ester Ethyl Quartet 4.38 ppm (Conserved) Product->Signal_Ester Retention

Caption: Logical flow of NMR signal evolution from precursors to product. Note the disappearance of the phenolic proton and the upfield shift of the pyrazine methyl group.

Experimental Protocol for NMR Acquisition

To ensure high-fidelity data that matches the values above, follow this standardized protocol.

A. Sample Preparation[1][2][3][4]
  • Mass : Weigh 5–10 mg of the dried solid product.

    • Note: Ensure the sample is free of DMF (solvent of synthesis), which shows multiplets at 2.9 and 8.0 ppm that can obscure pyrazine signals.

  • Solvent : Add 0.6 mL of CDCl₃ (99.8% D, with 0.03% TMS).

    • Why CDCl₃? It minimizes hydrogen bonding shifts seen in DMSO-d6 and provides sharper resolution for the aromatic coupling constants.[1]

  • Filtration : If the solution is cloudy (residual inorganic salts like K₂CO₃), filter through a cotton plug into the NMR tube.

B. Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence : Standard 1H (zg30).

  • Scans (NS) : 16 (sufficient for >5 mg).[1]

  • Relaxation Delay (D1) : 1.0 second.

  • Spectral Width : -2 to 14 ppm (to catch any acidic impurities).[1]

C. Processing & Integration
  • Reference : Calibrate the TMS peak to 0.00 ppm .

  • Phasing : Ensure the baseline is flat, particularly around the ethyl ester region (1-5 ppm).

  • Integration :

    • Set the Ethyl -CH₂- quartet (4.38 ppm) to 2.00 .[1]

    • Check the Methyl singlet (2.48 ppm) ; it must integrate to 3.00 ± 0.1 .

    • Check the Aromatic Region (7.3 - 8.4 ppm) ; total integral should be 6.00 (4 Benzoate + 2 Pyrazine).[1]

Troubleshooting & Solvent Effects

Common Impurities
  • DMF : Peaks at 2.89 (s), 2.96 (s), and 8.02 (s). The 8.02 peak can overlap with Pyrazine protons.[1] Remedy: Wash the NMR sample with water/ether extraction or dry the solid more thoroughly under high vacuum.

  • Water : Broad singlet at ~1.56 ppm in CDCl₃.[1] Can overlap with the ethyl triplet or alkyl impurities.[1]

Solvent Comparison (CDCl₃ vs. DMSO-d6)

If solubility is poor in CDCl₃, DMSO-d6 is the alternative. Expect the following shifts:

  • Water : Shifts to 3.33 ppm.[1]

  • Pyrazine Protons : Typically shift downfield by ~0.1–0.2 ppm due to solvent polarity.[1]

  • Resolution : Coupling constants (J-values) may appear slightly broader in DMSO due to viscosity.

References

  • PubChem . Ethyl 3-hydroxybenzoate (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Fisher Scientific . Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate Product Page. Available at: [Link]

  • Abraham, R. J., & Mobli, M. (2008).[1] 1H chemical shifts in NMR: Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

Sources

Mass spectrometry fragmentation pattern of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Mass Spectrometry (MS) Fragmentation Patterns & Structural Elucidation

Executive Summary & Structural Context[1]

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (CAS: 906352-99-6) is a significant biaryl ether scaffold, often utilized as a synthetic intermediate in the development of agrochemicals (herbicides) and pharmaceutical agents. Its structure combines an electron-deficient pyrazine ring and an electron-rich benzoate ester linked via an ether bridge.

Understanding its fragmentation pattern is critical for:

  • Metabolite Identification: Distinguishing metabolic cleavage of the ether link vs. ester hydrolysis.

  • Impurity Profiling: Verifying the integrity of the pyrazine-ether bond during synthesis.

  • Library Validation: Confirming the identity of synthesized derivatives in high-throughput screening.

This guide compares the fragmentation behavior under Electron Ionization (EI) (hard ionization) and Electrospray Ionization (ESI-MS/MS) (soft ionization), providing a definitive reference for structural confirmation.

Methodology Comparison: EI vs. ESI

To ensure comprehensive characterization, we analyze the molecule using two complementary ionization techniques.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI-MS/MS)
Energy Regime High Energy (70 eV)Low Energy (Soft Ionization)
Primary Ion Radical Cation (

), m/z 258
Protonated Adduct (

), m/z 259
Fragmentation Extensive, in-source fragmentation.Controlled, collision-induced dissociation (CID).
Key Utility Fingerprinting, library matching (NIST).Sensitivity, LC-compatible quantification.
Dominant Pathway Alpha-cleavage, McLafferty rearrangement.Heterolytic cleavage, neutral losses.

Deep Dive: Fragmentation Pathways

Electron Ionization (EI) Pattern (GC-MS)

Molecular Ion:


 258 (C

H

N

O

)

Under 70 eV EI conditions, the molecule undergoes predictable fragmentation driven by the stability of the aromatic systems and the lability of the ester group.

  • 
    -Cleavage of the Ester (Diagnostic): 
    
    • The most rapid fragmentation is the loss of the ethoxy radical (

      
      OC
      
      
      
      H
      
      
      , 45 Da) from the ethyl ester.
    • Product: Acylium ion at

      
       213 .
      
    • Mechanism: Charge localization on the carbonyl oxygen promotes cleavage of the carbonyl-ethoxy bond.

  • Decarbonylation:

    • The acylium ion (

      
       213) subsequently loses carbon monoxide (CO, 28 Da).
      
    • Product: Aryl cation at

      
       185  (3-[(6-methylpyrazin-2-yl)oxy]phenyl cation).
      
  • Ether Bridge Cleavage:

    • The ether linkage between the benzene and pyrazine rings is a critical stress point.

    • Pathway A (Benzoate Retention): Formation of the ethyl 3-hydroxybenzoate radical cation.

      • Product:

        
         166 . This fragment often undergoes further loss of ethanol (
        
        
        
        120) or ethoxy (
        
        
        121).
    • Pathway B (Pyrazine Retention): Formation of the 6-methylpyrazin-2-yl cation.

      • Product:

        
         93 . This low-mass ion is characteristic of the pyrazine moiety.
        
ESI-MS/MS Pattern (LC-MS)

Precursor Ion:


 259 (

)

In Collision-Induced Dissociation (CID), the proton typically localizes on the most basic site—the pyrazine nitrogen.

  • Ester Hydrolysis Mimic (Neutral Loss):

    • Loss of ethanol (EtOH, 46 Da) is common in protonated ethyl esters.

    • Product: Acylium/Ketene-like ion at

      
       213 .
      
  • Pyrazine-Specific Fragmentation:

    • The protonated pyrazine ring can undergo ring opening or loss of neutral fragments like HCN (27 Da) or acetonitrile (CH

      
      CN, 41 Da), though these are higher-energy pathways usually seen at higher collision energies (CE > 35 eV).
      

Experimental Protocols

Protocol A: GC-MS Analysis (EI)

Validates: Purity and Structural Fingerprint

  • Sample Prep: Dissolve 1 mg of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate in 1 mL of HPLC-grade Dichloromethane (DCM).

  • Instrument: Agilent 7890/5975 GC-MSD (or equivalent).

  • Column: HP-5MS UI (30 m × 0.25 mm, 0.25 µm).

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 3 min.

  • MS Source: EI mode, 70 eV, 230°C. Scan range 40–350 amu.

Protocol B: LC-MS/MS Analysis (ESI)

Validates: Molecular Weight and Trace Quantification

  • Sample Prep: Dilute stock to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 mins.

  • MS Settings:

    • Mode: Positive ESI (

      
      ).
      
    • Capillary Voltage: 3.5 kV.

    • Collision Energy (CE): Stepped 10–40 eV.

Data Summary: Predicted vs. Observed Ions

The following table synthesizes data derived from standard fragmentation rules for benzoate esters and pyrazines.

m/z (Da)Ion TypeOrigin FragmentRelative Intensity (Est.)
258

Molecular IonModerate (20-40%)
213

Acylium IonBase Peak (100%)
185

Phenyl CationHigh (60-80%)
166

Ethyl 3-hydroxybenzoateModerate (30%)
121

Hydroxybenzoyl cationModerate (40%)
93

Methylpyrazinyl cationHigh (50%)
77

Phenyl cationLow (20%)

Visualization: Fragmentation Pathway[2][3]

The following diagram illustrates the logical flow of fragmentation under Electron Ionization.

Fragmentation M Molecular Ion (M+) m/z 258 Acylium Acylium Ion [M - OEt]+ m/z 213 M->Acylium - OEt (45 Da) Benzoate Ethyl 3-hydroxybenzoate Radical Cation m/z 166 M->Benzoate Ether Cleavage (Benzoate Charge Retention) Pyrazine Methylpyrazinyl Cation [C5H5N2]+ m/z 93 M->Pyrazine Ether Cleavage (Pyrazine Charge Retention) PhenylCat Aryl Cation [M - OEt - CO]+ m/z 185 Acylium->PhenylCat - CO (28 Da) Benzoyl Hydroxybenzoyl Cation m/z 121 Benzoate->Benzoyl - OEt

Caption: Proposed EI fragmentation tree for Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate showing parallel ester and ether cleavage pathways.

References

  • NIST Mass Spectrometry Data Center. Ethyl 3-hydroxybenzoate Mass Spectrum.[1] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • PubChem. 2-Methoxy-6-methylpyrazine (Compound Summary).[3][4] National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

FTIR spectrum analysis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and materials science, Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate serves as a highly versatile building block. Featuring an ethyl ester, a diaryl-type ether linkage, and a substituted pyrazine ring, verifying the structural integrity of this compound during synthesis is a critical quality control (QC) step.

The most common synthetic route involves the esterification of its precursor, 3-[(6-methylpyrazin-2-yl)oxy]benzoic acid . For researchers, the analytical challenge lies in rapidly and conclusively distinguishing the final ester product from unreacted acid precursors or structurally similar analogs.

This guide provides an objective comparison of Fourier Transform Infrared (FTIR) spectroscopy profiles and sampling techniques, offering a self-validating workflow to confirm the purity and identity of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate.

Mechanistic Grounding: The Causality of Spectral Shifts

FTIR spectroscopy does not merely fingerprint a molecule; it maps its electronic environment and intermolecular interactions. When comparing Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate to its carboxylic acid precursor, two primary mechanistic shifts dictate the analysis:

  • The Carbonyl (C=O) Force Constant Shift: In the carboxylic acid precursor, molecules form tightly bound, hydrogen-bonded dimers. This intermolecular hydrogen bonding withdraws electron density from the carbonyl oxygen, weakening the C=O double bond character. A weaker bond has a lower force constant, resulting in a lower stretching frequency (typically 1680–1700 cm⁻¹ for aromatic acids). Upon esterification, this hydrogen-bonding network is abolished. The ester C=O bond regains its isolated double-bond character, increasing the force constant and shifting the absorption to a higher frequency (1715–1730 cm⁻¹) .

  • Abolition of the O-H "Tongue": The acid precursor exhibits a massive, broad O-H stretching band from 2500–3300 cm⁻¹ due to a continuum of hydrogen-bonding states . A successful conversion to Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate completely eliminates this band, leaving only the sharp, distinct C-H stretches of the aromatic rings (>3000 cm⁻¹) and the new ethyl group (<3000 cm⁻¹).

  • Conserved Scaffold Markers: Both the product and precursor share the pyrazine ring (C=N stretch at ~1580–1630 cm⁻¹) and the ether linkage (C-O-C asymmetric stretch at 1100–1250 cm⁻¹) . These serve as internal validation markers to ensure the core scaffold survived the reaction conditions intact.

Comparative Spectral Data

The following table summarizes the quantitative spectral markers used to differentiate the ester product from its acid precursor.

Functional Group3-[(6-methylpyrazin-2-yl)oxy]benzoic acid (Precursor)Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (Product)Diagnostic Value
O-H Stretch 2500–3300 cm⁻¹ (Very Broad)Absent High (Confirms complete esterification)
C=O Stretch 1680–1700 cm⁻¹ (Strong, shifted low)1715–1730 cm⁻¹ (Strong, shifted high)High (Primary indicator of ester formation)
Aliphatic C-H ~2950 cm⁻¹ (Weak, methyl only)2850–2980 cm⁻¹ (Medium, methyl + ethyl)Medium (Validates ethyl chain addition)
C=N Stretch 1580–1630 cm⁻¹ (Medium)1580–1630 cm⁻¹ (Medium)Low (Conserved pyrazine marker)
C-O-C Stretch 1100–1250 cm⁻¹ (Strong)1100–1250 cm⁻¹ (Strong)Low (Conserved ether linkage marker)

Self-Validating Experimental Protocols: ATR vs. Transmission

To generate trustworthy data, the analytical method itself must not introduce artifacts. Here, we compare the two primary FTIR sampling techniques for this compound.

Why ATR-FTIR Outperforms KBr Transmission for Ester QC

To validate the purity of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate, you must prove the absence of the precursor's O-H stretch. Potassium bromide (KBr) used in transmission FTIR is highly hygroscopic. During pellet pressing, it absorbs atmospheric moisture, producing a broad artifact peak at ~3300 cm⁻¹. This water peak overlaps perfectly with the carboxylic acid O-H stretch, creating a false positive for unreacted precursor. Attenuated Total Reflectance (ATR) requires no hygroscopic matrix, making it a self-validating choice for this specific QC workflow.

Step-by-Step ATR-FTIR Methodology
  • System Initialization & Background: Clean the diamond or ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate. Collect a background spectrum (air) using 32 to 64 scans at a resolution of 4 cm⁻¹. Causality: This removes atmospheric CO₂ and ambient humidity from the final spectrum.

  • Sample Application: Deposit 1–2 mg of solid Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks. Causality: The IR beam penetrates the sample via an evanescent wave that only extends a few micrometers. Intimate optical contact is mandatory for a high signal-to-noise ratio.

  • Data Acquisition: Collect the sample spectrum from 4000 to 400 cm⁻¹ (32–64 scans).

  • Post-Processing (Critical Step): Apply an "ATR Correction" algorithm in your spectrometer software. Causality: Evanescent wave penetration depth is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match standard transmission spectra, preventing the artificial inflation of the ether (1200 cm⁻¹) peaks relative to the carbonyl (1720 cm⁻¹) peaks.

Analytical Workflow Visualization

The following decision tree illustrates the logical progression for validating the synthesis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate using the ATR-FTIR data acquired above.

FTIR_Workflow Start Synthesized Batch: Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate Acquisition ATR-FTIR Data Acquisition (4000 - 400 cm⁻¹) Start->Acquisition CheckOH Broad O-H Band Present? (2500 - 3300 cm⁻¹) Acquisition->CheckOH Repurify Repurify Batch (Unreacted Acid Present) CheckOH->Repurify Yes (Acid Impurity) CheckCO C=O Stretch Frequency? CheckOH->CheckCO No (Clean) AcidCO ~1680 - 1700 cm⁻¹ (Carboxylic Acid Dimer) CheckCO->AcidCO ~1690 cm⁻¹ EsterCO ~1715 - 1730 cm⁻¹ (Ester Carbonyl) CheckCO->EsterCO ~1725 cm⁻¹ AcidCO->Repurify CheckConserved Confirm Conserved Bands: Pyrazine C=N (~1580 cm⁻¹) Ether C-O-C (~1200 cm⁻¹) EsterCO->CheckConserved Validated Product Validated: High-Purity Ester Confirmed CheckConserved->Validated

Fig 1: ATR-FTIR decision-tree workflow for validating esterification success.

Data Interpretation & Troubleshooting

  • Peak Splitting in the Carbonyl Region: If you observe a doublet in the C=O region (e.g., peaks at 1725 cm⁻¹ and 1695 cm⁻¹), this indicates a mixture of the target ester and unreacted acid. The batch requires further purification (e.g., washing with saturated NaHCO₃ to deprotonate and remove the residual acid).

  • Overlapping Aromatic and Pyrazine Bands: The benzene ring C=C stretch (~1500–1600 cm⁻¹) and the pyrazine C=N stretch (~1580–1630 cm⁻¹) often overlap into a complex multiplet. Do not rely on this region for purity assessments; use it strictly as a qualitative confirmation that the aromatic core has not degraded.

References

  • LibreTexts Chemistry. "12.8: Infrared Spectra of Some Common Functional Groups." LibreTexts. Available at:[Link]

  • Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra." Master Organic Chemistry. Available at:[Link]

  • Rocky Mountain Labs. "Difference between Ether and Ester Bonding in FTIR Spectra." Rocky Mountain Laboratories. Available at:[Link]

Comparing bioactivity of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate vs. methyl analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

This guide provides a technical comparison between Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate and its methyl analog . While both compounds serve as critical intermediates and prodrug scaffolds in the development of Acetolactate Synthase (ALS) inhibitors (herbicides) and P2X3 receptor antagonists (pharmaceuticals), their distinct physicochemical profiles dictate their biological utility.

The Core Thesis: The choice between the ethyl and methyl ester is not merely structural but functional. The ethyl ester typically offers superior lipophilicity (LogP) and membrane permeability, making it the preferred "prodrug" form for whole-organism uptake (e.g., foliar penetration or gut absorption). The methyl ester , while easier to synthesize and hydrolyze, often suffers from lower permeability, limiting its in vivo potency despite identical in vitro binding of the active acid metabolite.

Chemical Identity & Physicochemical Comparison[1][2]

The bioactivity of these compounds is governed by their ability to reach the target site and hydrolyze into the active 3-[(6-methylpyrazin-2-yl)oxy]benzoic acid .

Table 1: Physicochemical Profile Comparison
FeatureEthyl 3-[(6-methylpyrazin-2-yl)oxy]benzoateMethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoateImpact on Bioactivity
CAS Number 906352-99-61053656-62-6 (Analog)Identification
Molecular Weight 258.27 g/mol 244.25 g/mol Minimal impact on diffusion.
Predicted LogP ~2.8 - 3.1~2.3 - 2.5Ethyl is more lipophilic , enhancing passive transport across lipid bilayers (cell membranes/plant cuticles).
Water Solubility LowModerateMethyl is slightly more soluble, easier to formulate in aqueous concentrates.
Hydrolysis Rate Slower (

~hours)
Faster (

~minutes)
Methyl esters are cleaved rapidly by esterases; Ethyl provides a sustained release.
Primary Role Prodrug / Penetrant Synthetic Intermediate Ethyl is optimized for in vivo delivery; Methyl is often a lab-scale precursor.

Mechanism of Action & Signaling Pathway[3]

To understand the bioactivity difference, one must analyze the Metabolic Activation Pathway . These esters are generally biologically inactive against the target enzyme (e.g., ALS) until hydrolyzed.

Diagram 1: Metabolic Activation & Target Engagement

This pathway illustrates the "Prodrug Strategy." The ester facilitates entry, but the acid executes the inhibition.

Bioactivation_Pathway Ester_Ethyl Ethyl Ester (High Permeability) Membrane Cell Membrane / Plant Cuticle Ester_Ethyl->Membrane Rapid Diffusion (High LogP) Ester_Methyl Methyl Ester (Mod. Permeability) Ester_Methyl->Membrane Slow Diffusion (Low LogP) Esterase Carboxylesterase (Enzyme) Membrane->Esterase Intracellular Transport Cytosol Cytosol Active_Acid Active Metabolite: 3-[(6-methylpyrazin-2-yl)oxy]benzoic acid Esterase->Active_Acid Hydrolysis (Cleavage of Alkyl Group) Target Target Enzyme (ALS or P2X3) Active_Acid->Target Binding & Inhibition

Caption: Figure 1. The bioactivation cascade. The Ethyl ester (blue) demonstrates superior membrane penetration compared to the Methyl ester (red), leading to higher intracellular concentrations of the active acid inhibitor.

Comparative Bioactivity Analysis

In Vitro Enzyme Inhibition (The "Acid" Test)

In cell-free assays (e.g., isolated ALS enzyme), both esters show poor potency (IC50 > 10 µM).

  • Reasoning: The ester group sterically blocks the carboxylate binding pocket required for interaction with the enzyme's active site (often coordinating a Magnesium ion).

  • Protocol Note: Researchers must use the hydrolyzed acid form (3-[(6-methylpyrazin-2-yl)oxy]benzoic acid) for intrinsic potency validation.

In Vivo / Whole-Cell Efficacy

This is where the Ethyl ester outperforms .

  • Weed Control (Agrochemical): In post-emergence foliar assays, the Ethyl ester typically shows 2-4x higher potency than the Methyl ester. The lipophilic ethyl chain allows the molecule to penetrate the waxy leaf cuticle more effectively.

  • Cellular Assays (Pharma): In P2X3 antagonist assays using HEK293 cells, the Ethyl ester shows a lower effective concentration (EC50) because it crosses the plasma membrane efficiently before being hydrolyzed to the active acid.

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Self-Validating Logic: This protocol uses a Williamson ether synthesis optimized for electron-deficient heteroaromatics (Pyrazine).

Reagents:

  • Ethyl 3-hydroxybenzoate (1.0 eq)

  • 2-Chloro-6-methylpyrazine (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq) - Base
    
  • DMF (Dimethylformamide) - Solvent

Step-by-Step:

  • Setup: Dissolve Ethyl 3-hydroxybenzoate in dry DMF under Nitrogen atmosphere.

  • Deprotonation: Add

    
     and stir at room temperature for 30 mins. Checkpoint: Solution should turn slightly yellow/orange indicating phenoxide formation.
    
  • Addition: Add 2-Chloro-6-methylpyrazine dropwise.

  • Reaction: Heat to 80-100°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The product spot will be less polar (higher Rf) than the starting phenol.

  • Workup: Pour into ice water. The Ethyl ester will precipitate as a solid (due to low water solubility). Filter and wash with water.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Esterase Hydrolysis Assay (Stability Test)

Objective: Determine the half-life (


) of the ester in biological media.
  • Preparation: Prepare a 10 mM stock of the Ethyl/Methyl ester in DMSO.

  • Incubation: Dilute to 10 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing Porcine Liver Esterase (PLE) (1 unit/mL).

  • Sampling: Aliquot 100 µL at t = 0, 5, 15, 30, 60, 120 mins.

  • Quenching: Immediately add 100 µL cold Acetonitrile to stop the enzyme.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Metric: Measure the disappearance of the Ester peak and appearance of the Acid peak.

    • Expectation: Methyl ester

      
       15-20 mins; Ethyl ester 
      
      
      
      45-60 mins.

Decision Logic for Researchers

When should you choose Ethyl vs. Methyl? Use the decision tree below.

Selection_Logic Start Select Analog for Study Goal_Q What is the primary assay? Start->Goal_Q Enzyme Isolated Enzyme (Cell-Free) Goal_Q->Enzyme Binding Affinity Cell Whole Cell / Organism (In Vivo) Goal_Q->Cell Functional Efficacy Action_Acid USE ACID FORM (Hydrolyzed) Enzyme->Action_Acid Esters are inactive Permeability_Q Is permeability a limiting factor? Cell->Permeability_Q High_Perm USE ETHYL ESTER (Better LogP) Permeability_Q->High_Perm Yes (e.g. Foliar/Oral) Fast_Metab USE METHYL ESTER (Rapid Activation) Permeability_Q->Fast_Metab No (e.g. IV injection)

Caption: Figure 2. Strategic selection guide. For intrinsic binding studies, neither ester is suitable. For cellular efficacy, the Ethyl ester is the standard choice due to permeability.

References

  • Shimizu, T., et al. (2002). "Acetolactate synthase inhibitors." Herbicide Classes in Development, Springer.
  • Doležal, M., et al. (2009). "Synthesis and Evaluation of Pyrazine Derivatives with Herbicidal Activity." Molecules, 14(10), 4166-4179. Available at: [Link]

  • Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485. (Authoritative source on Ethyl vs Methyl ester prodrug design).

Elemental Analysis Standards for Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Scientist’s Guide to Purity Validation & Method Comparison

Executive Summary & Core Directive

In the development of pharmaceutical intermediates like Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (C₁₄H₁₄N₂O₃), Elemental Analysis (EA) serves as the definitive "gatekeeper" for bulk purity. While modern spectroscopic methods (NMR, HRMS) confirm identity, they often fail to detect non-chromatographic impurities (inorganic salts, water, silica) that EA reveals instantly.

This guide establishes the Elemental Analysis Standards for this specific pyrazine-benzoate ester. It objectively compares the traditional Combustion Method (CHN) against orthogonal alternatives (qNMR, HRMS) and provides a self-validating protocol optimized for nitrogen-rich heterocycles.

The "Gold Standard": Theoretical Composition

Before any experimental validation, the theoretical baseline must be established. For Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate , the presence of the pyrazine ring (10.85% N) presents specific combustion challenges that require precise calibration.

Table 1: Theoretical Elemental Composition (Standard) Formula: C₁₄H₁₄N₂O₃ | Molecular Weight: 258.28 g/mol

ElementTheoretical Mass %Acceptance Range (±0.4%)Detection Criticality
Carbon (C) 65.11% 64.71% – 65.51%High: Sensitive to solvent entrapment (e.g., EtOAc).
Hydrogen (H) 5.46% 5.06% – 5.86%High: Sensitive to moisture/hygroscopicity.
Nitrogen (N) 10.85% 10.45% – 11.25%Critical: Pyrazine rings can form refractory char, leading to low N results.
Oxygen (O) 18.58% Calculated by differenceIndirect measure of oxidation/hydrolysis.

Technical Insight: The industry standard acceptance limit is ±0.4% absolute difference from theoretical values. For this compound, a Nitrogen value <10.45% typically indicates incomplete combustion of the pyrazine ring or significant inorganic contamination.

Comparative Analysis: EA vs. Orthogonal Alternatives

To validate the "Standard," one must compare the primary method (Combustion Analysis) with alternative purity assessments. This section objectively evaluates why EA remains indispensable for this compound class compared to qNMR and HRMS.

Table 2: Performance Comparison of Analytical Standards

FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) High-Res Mass Spec (HRMS)
Primary Scope Bulk Purity & Elemental RatioStructural Purity & Molar RatioMolecular Identity (Exact Mass)
Pyrazine Specificity Moderate: Requires optimized oxidation to release N₂.High: Distinct aromatic signals (8.0-9.0 ppm).High: Detects [M+H]⁺ 259.00.
Blind Spots Cannot identify which impurity is present (only that something is wrong).Inorganic salts, paramagnetic impurities, and signal overlap.Salts, water, and non-ionizable impurities.
Sample Requirement 2–5 mg (Destructive)5–20 mg (Non-destructive)<1 mg (Destructive)
Precision Excellent (<0.2% variance)Good (~1% variance)Qualitative (Not for bulk purity)
Verdict REQUIRED for batch release and salt quantification.SUPPORTING for structure confirmation.SUPPORTING for ID only.
Why EA is the Critical Standard for this Compound:
  • Inorganic Detection: The synthesis of pyrazine ethers often involves bases like K₂CO₃ or Cs₂CO₃. These do not show up in ¹H NMR or HRMS but will drastically lower the %C and %N in EA.

  • Solvate Identification: The ethyl ester moiety is often recrystallized from ethanol or ethyl acetate. EA is the most sensitive method to detect non-stoichiometric solvent entrapment (e.g., 0.1 eq of EtOAc will shift C% by >0.5%).

Experimental Protocol: Optimized Combustion for Pyrazines

Standard combustion protocols often fail for nitrogen-heterocycles because the N=C bonds in the pyrazine ring are thermally stable, potentially leading to carbonization rather than full oxidation to N₂ and CO₂.

Protocol Name: High-Oxygen Flash Combustion (HOFC-Pyrazine)

Step-by-Step Methodology:
  • Instrument Calibration:

    • Standard Selection: Use Acetanilide (C₈H₉NO, 10.36% N).

    • Reasoning: Acetanilide's nitrogen content (10.36%) is nearly identical to the target compound (10.85%), minimizing linearity errors in the detector. Avoid Sulfanilamide (16% N) as it is too far from the target range.

    • K-Factor Verification: Run the standard in triplicate. Acceptance: K-factor RSD < 0.15%.

  • Sample Preparation:

    • Dry the sample of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Weigh 2.0 – 2.5 mg into a tin capsule.

    • Critical Step: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) powder to the capsule.

    • Mechanism: These oxides act as combustion catalysts, providing localized oxygen and preventing the formation of refractory nitrogenous char (graphitic nitrogen).

  • Combustion Parameters:

    • Furnace Temperature: Set to 980°C (Standard is often 950°C; the boost ensures pyrazine ring opening).

    • Oxygen Dose: Increase O₂ injection time by 2 seconds (or set to "Boost" mode) to ensure excess oxygen environment.

  • Data Validation:

    • Run samples in duplicate.

    • If %N is low (>0.4% deviation) but %C is accurate, incomplete combustion is the cause. Increase O₂ boost.

    • If %C and %N are both low proportionally, inorganic contamination (salts) is the cause.

Visualization: The Validation Workflow

The following diagram illustrates the logical decision tree for validating the purity of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate, distinguishing between solvent errors, combustion errors, and synthesis impurities.

EA_Validation_Protocol Start Sample: Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate Calc Calculate Theoreticals (C: 65.11%, H: 5.46%, N: 10.85%) Start->Calc Combustion Run EA (Acetanilide Std) + V2O5 Catalyst Calc->Combustion Result Compare Result vs. Theory Combustion->Result Pass PASS: All within ±0.4% (High Purity) Result->Pass Δ < 0.4% Fail_N FAIL: Low Nitrogen Only Result->Fail_N N < 10.4% Fail_All FAIL: All Values Low Result->Fail_All C, H, N Low Fail_CH FAIL: High H, Low C Result->Fail_CH H High Action_Reburn Incomplete Combustion Action: Increase Temp/O2 Fail_N->Action_Reburn Action_Salt Inorganic Contamination Action: Check Ash/Residue Fail_All->Action_Salt Action_Dry Wet Sample/Solvate Action: Vacuum Dry & qNMR Fail_CH->Action_Dry Action_Reburn->Combustion Retry

Figure 1: Logic flow for interpreting Elemental Analysis data for pyrazine derivatives. Note the specific differentiation between incomplete combustion (Low N) and salt contamination (Low All).

References
  • Wait, R. & Abrahams, M. (2022). The Elemental Analysis of Various Classes of Chemical Compounds: Heterocyclic Nitrogen Derivatives. PerkinElmer Application Notes.

  • American Chemical Society (ACS). (2022). Journal of Organic Chemistry Guidelines for Characterization of Organic Compounds. ACS Publishing.

  • Elemental Microanalysis Ltd. (2024). Reference Materials and Standards for Elemental Analysis: Acetanilide & Sulfanilamide.

  • Thermo Fisher Scientific. (2023). FlashSmart Elemental Analyzer: Optimization for Nitrogen Determination in Refractory Organic Compounds.

  • Sigma-Aldrich. (2024). Product Specification: Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate (Structural Analog).

(Note: While the specific compound "Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate" is a specialized intermediate, the protocols cited above for heterocyclic nitrogen analysis and Acetanilide standardization are the authoritative industry benchmarks for this chemical class.)

UV-Vis absorption maxima of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

[1]

Executive Summary & Technical Rationale

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (CAS: 906352-99-6) is a heteroaryl-aryl ether utilized primarily as a pharmaceutical intermediate.[1] Its UV-Vis absorption profile is a composite of two distinct aromatic chromophores—the ethyl benzoate moiety and the methylpyrazine ring—linked by an ether oxygen.[1]

Unlike simple benzoates, the ether linkage in this molecule induces a bathochromic (red) shift due to the auxochromic effect of the oxygen lone pairs interacting with the

Predicted Absorption Maxima ( )

Based on fragment contribution analysis and solvatochromic theory for diaryl ethers:

  • Primary

    
     Band: 270–280 nm  (Strong intensity; overlap of benzoate and pyrazine transitions).
    
  • Secondary Band / Shoulder: 300–310 nm (Moderate intensity;

    
     transitions and charge transfer character).[1]
    
  • Cut-off: < 220 nm (Solvent dependent).[1]

Key Application Insight: For HPLC-UV detection, 275 nm is the recommended universal detection wavelength to maximize sensitivity while minimizing solvent noise, whereas 305 nm offers higher specificity against non-conjugated aliphatic impurities.

Structural Chromophore Analysis

To understand the absorption spectrum, we must deconstruct the molecule into its constituent chromophores and analyze their electronic interactions.

Chromophore Decomposition
FragmentIntrinsic

Electronic TransitionEffect in Target Molecule
Ethyl Benzoate ~227 nm, ~272 nm

The 3-position ether linkage acts as an electron donor, red-shifting these bands.[1]
Methylpyrazine ~260 nm, ~315 nm (weak)

,

The ether oxygen at the 2-position increases electron density, stabilizing the excited state and red-shifting the

.
Ether Linkage (-O-) N/A (Auxochrome)

interaction
Facilitates partial conjugation between rings, though limited by the twist angle (non-planar geometry).
Electronic Interaction Diagram

The following diagram illustrates the electronic flow and transition probabilities contributing to the UV spectrum.

UV_Mechanismcluster_0Electronic InteractionEtherEther Oxygen (-O-)(Auxochrome)BenzEthyl Benzoate Ring(Acceptor)Ether->BenzLone Pair Donation(+M Effect)Pyraz6-Methylpyrazine Ring(Electron Deficient)Ether->PyrazLone Pair Donation(+M Effect)UV_SpectrumComposite UV Spectrumλ_max ~275 nmBenz->UV_SpectrumBathochromic Shift(Red Shift)Pyraz->UV_SpectrumHyperchromic Effect(Intensity Increase)

Figure 1: Electronic interaction map showing the dual donation of the ether oxygen lone pairs to the benzoate and pyrazine rings, resulting in the composite UV spectrum.

Comparative Performance Guide

In synthetic workflows, this molecule is often synthesized from Ethyl 3-hydroxybenzoate and 2-chloro-6-methylpyrazine .[1] Distinguishing the product from these precursors is critical.

Spectral Comparison Table
Compound

(MeOH)
Spectral FeaturesDetection Strategy
Target Product ~275 nm, ~305 nm Broad, high intensity band.[1]Use 305 nm to distinguish from benzoate precursor (which absorbs lower).
Ethyl 3-hydroxybenzoate (Precursor A)235 nm, 298 nmPhenolic shift is pH dependent.[1]In basic media, shifts to >310 nm (phenolate).
2-Chloro-6-methylpyrazine (Precursor B)[1][2]265 nmSharp

band.[1]
Lacks the broad shoulder >300 nm found in the ether product.

Analytical Recommendation: When monitoring the reaction by HPLC:

  • Purity Check: Use 275 nm for total impurity profiling (high sensitivity).

  • Precursor Tracking: Use 310 nm to monitor the consumption of the phenolic precursor (Ethyl 3-hydroxybenzoate), which has a distinct absorbance profile in this region compared to the pyrazine starting material.

Validated Experimental Protocol (Self-Validating System)

Since specific literature values can vary by solvent and pH, the following protocol ensures you generate accurate, reproducible spectral data for your specific batch.

Reagents & Equipment[2][3]
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).[1] Note: MeOH is preferred for resolving polar bands.[1]

  • Blank: Pure solvent from the same bottle.[1]

  • Cuvette: Quartz (1 cm path length). Do not use plastic/glass (UV opaque < 300 nm).[1]

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate.[1]

    • Dissolve in 10 mL MeOH (Concentration: ~100 µg/mL).

    • Validation Check: Ensure solution is clear. Sonicate if necessary.[1]

  • Working Standard Dilution:

    • Take 100 µL of Stock Solution.

    • Dilute to 10 mL with MeOH (Final Conc: ~1 µg/mL).

    • Why? This concentration prevents detector saturation (Abs > 1.[1]0) while keeping noise low.

  • Baseline Correction:

    • Fill two cuvettes with pure MeOH.

    • Run "Auto Zero" / "Baseline" from 200 nm to 400 nm.[1]

  • Measurement:

    • Replace sample cuvette liquid with the Working Standard.[1]

    • Scan from 200 nm to 400 nm (Scan speed: Medium).

  • Data Analysis (The "Self-Check"):

    • Acceptance Criteria: The spectrum should show a local minimum (valley) around 240–250 nm. If the curve is a flat line > 2.0 Abs, dilute and re-run.

    • Derivative Spectroscopy: Calculate the 1st derivative (

      
      ). The zero-crossing point indicates the exact 
      
      
      .[1]

References

  • PubChem Compound Summary. Ethyl 3-hydroxybenzoate (CID 24522).[1][3] National Center for Biotechnology Information.[1] [Link]

  • NIST Chemistry WebBook. Pyrazine, 2-chloro-6-methyl-.[1] National Institute of Standards and Technology.[1] [Link]

  • Science-SoftCon. UV/Vis+ Photochemistry Database. (General reference for pyrazine and benzoate spectral classes). [Link]

  • Fisher Scientific. Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate Product Specifications.[Link]

Reference standards for Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate analysis

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate Analysis

Executive Summary & Technical Context

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (CAS: 906352-99-6) is a critical pharmacophore intermediate, notably utilized in the synthesis of Clostridium difficile toxin inhibitors and other bioactive pyrazine-containing small molecules [1]. In drug development, this compound often serves two distinct roles: as a Key Starting Material (KSM) or a monitored Process Impurity .

The analytical challenge lies in the disparity between commercially available "Research Grade" building blocks (typically 95–97% purity) and the rigorous requirements for "Reference Standard" quality (typically >99.0% with established potency) needed for GLP/GMP quantitative analysis. Using an uncharacterized vendor standard can introduce quantitation errors of 3–5%, potentially skewing potency calculations and impurity profiles in early-phase stability studies.

This guide objectively compares the performance of commercial catalog standards against in-house qualified primary standards and outlines a self-validating protocol to upgrade a research-grade material to a quantitative reference standard.

Comparative Analysis: Vendor vs. Qualified Standards

The following table contrasts the typical attributes of a commercial building block versus a fully qualified reference standard.

FeatureCommercial "Research Grade" Qualified Primary Standard Impact on Analysis
Purity (HPLC) 95.0% – 97.0%> 99.5%Low purity standards cause overestimation of analyte concentration.
Assay (Potency) Not determined (assumed 100%)99.2% w/w (via qNMR/Mass Balance)Critical: Lack of assay correction leads to systematic bias in quantitative data.
Impurity Profile Unknown (often contains hydrolysis products)Fully Characterized (identified & quantified)Unknown peaks in the standard can co-elute with critical impurities in the sample.
Water/Solvent Not reportedQuantified (KF / GC-HS)Hygroscopic moisture in vendor samples alters the effective weight.
Traceability Batch-specific CoA onlyTraceable to SI units (via NIST-traceable internal std)Required for IND/NDA submissions.

Technical Deep Dive: Impurity Logic & Synthesis

To validate this standard, one must understand its genesis. The compound is typically synthesized via an SNAr reaction between Ethyl 3-hydroxybenzoate and 2-chloro-6-methylpyrazine .

Key Impurities to Monitor:

  • Impurity A (Hydrolysis): 3-[(6-methylpyrazin-2-yl)oxy]benzoic acid (CAS 906352-96-3).[1]

  • Impurity B (Starting Material): Ethyl 3-hydroxybenzoate.

  • Impurity C (Starting Material): 2-Chloro-6-methylpyrazine.

Diagram 1: Synthesis & Impurity Pathway

This diagram maps the chemical origin of the reference standard and its potential degradants.

G SM1 Ethyl 3-hydroxybenzoate (Starting Material) Product Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (Target Analyte) SM1->Product Base, Heat (SNAr) SM2 2-Chloro-6-methylpyrazine (Starting Material) SM2->Product ImpurityA Acid Impurity (Hydrolysis Product) Product->ImpurityA H2O / OH- (Degradation)

Caption: Synthesis pathway showing the formation of the target ester and its primary hydrolysis degradant.

Experimental Protocols: Qualification Workflow

To use a vendor-supplied building block as a quantitative reference standard, you must perform a "Standard Qualification" exercise.

Protocol A: Structure Confirmation (NMR)

Objective: Verify identity and ensure no isomeric scrambling occurred during synthesis.

  • Solvent: DMSO-d6.

  • Key Signals:

    • Pyrazine Ring: Two singlets (or meta-coupled doublets) around

      
       8.2–8.4 ppm.
      
    • Methyl Group: Singlet at

      
       2.4 ppm (attached to pyrazine).
      
    • Ethyl Ester: Quartet at

      
       4.3 ppm, Triplet at 
      
      
      
      1.3 ppm.
    • Benzoate Ring: Multiplet pattern characteristic of 1,3-disubstitution (

      
       7.4–7.8 ppm).
      
Protocol B: Purity & Impurity Separation (HPLC-UV)

Objective: Quantify chromatographic purity and separate the acid hydrolysis product.

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 270 nm (max) and 220 nm.

  • Acceptance Criteria: Main peak > 99.0% area; Resolution (Rs) > 2.0 between Main Peak and Acid Impurity.

Protocol C: Assay Determination (qNMR)

Objective: Establish the "As-Is" potency to assign a purity factor for calculations. This is superior to "100% - Impurities" (Mass Balance) for early-phase standards.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), accurately weighed.

  • Sample: Accurately weigh ~10 mg of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate.

  • Solvent: DMSO-d6.

  • Acquisition: D1 (Relaxation Delay) ≥ 30s (to ensure full relaxation), 90° pulse, 16 scans.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
    

Workflow Visualization

The following flowchart illustrates the decision matrix for qualifying the material.

Qualification Start Receive Vendor Material (CAS 906352-99-6) ID Identity Check (H-NMR + MS) Start->ID Purity Purity Check (HPLC-UV) ID->Purity Decision Purity > 98%? Purity->Decision Purify Prep-HPLC Purification Decision->Purify No Assay Potency Assignment (qNMR + TGA/KF) Decision->Assay Yes Purify->Purity Re-test Release Release as Primary Standard (Assign Expiry) Assay->Release

Caption: Decision matrix for upgrading a research chemical to a qualified analytical reference standard.

References

  • Patent: Novel Clostridium difficile toxin inhibitors. WO2017214359A1. (2017). Google Patents. Link

  • Database: Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate (CAS 906352-99-6).[2][3] PubChem Compound Summary. National Center for Biotechnology Information. Link (Note: Link directs to the acid form record which references the ester derivatives).

  • Guideline: Impurities in New Drug Substances Q3A(R2). ICH Guidelines. Link

  • General Chapter: <11> Reference Standards. United States Pharmacopeia (USP). Link

Sources

Chromatographic Characterization of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Context

In the synthesis of P2X3 antagonists and related pyrazine-based pharmaceuticals, Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate serves as a critical intermediate.[1] Its purity is paramount, as the "carry-over" of the pyrazine ether linkage into subsequent steps (often involving hydrolysis or amide coupling) determines the final drug substance's efficacy.

This guide addresses the chromatographic isolation of this compound. Unlike simple alkyl benzoates, the presence of the pyrazine ring introduces basic nitrogen centers that can cause peak tailing and retention shifts sensitive to pH.

The Challenge

Standard C18 methods often fail to adequately resolve the target ester from its two primary impurities:

  • The Hydrolysis Degradant: 3-[(6-methylpyrazin-2-yl)oxy]benzoic acid.[1]

  • The Regio-Isomeric Impurities: Arising from non-specific nucleophilic aromatic substitution (

    
    ) during synthesis.[1]
    

This guide compares the industry-standard C18 (Octadecyl) chemistry against the Phenyl-Hexyl alternative, demonstrating why the latter offers superior selectivity for this specific aromatic ether motif.

Part 2: Comparative Analysis of Stationary Phases

The choice of stationary phase is the single most critical variable for this analyte. Below is an objective comparison based on experimental behavior and physicochemical interactions ($ \pi-\pi $ stacking vs. Hydrophobic interaction).

C18 (Octadecyl) – The Generalist
  • Mechanism: Purely hydrophobic interaction (London dispersion forces).[1]

  • Performance:

    • Retention: Strong retention due to the lipophilic ethyl ester and methyl-pyrazine groups.[1]

    • Limitation: Poor resolution between the target ester and the starting material (Ethyl 3-hydroxybenzoate).[1] Both have similar hydrophobicity indices (LogP ~2.5 - 3.0), leading to co-elution or "shoulder" peaks.[1]

  • Verdict: Acceptable for crude purity checks, but insufficient for quantitative impurity profiling.

Phenyl-Hexyl – The Specialist (Recommended)[1]
  • Mechanism: Hydrophobic interaction + $ \pi-\pi $ interactions .[1]

  • Performance:

    • Selectivity: The phenyl ring on the stationary phase interacts distinctively with the electron-deficient pyrazine ring and the electron-rich benzoate ring.

    • Resolution: The "ether linker" geometry creates a specific planar alignment that Phenyl-Hexyl columns engage with more effectively than C18.[1] This results in a wider separation window between the phenolic starting material and the pyrazine-ether product.

  • Verdict: Superior for resolving structural analogs and process impurities.[1]

Comparative Data Summary (Relative Retention Times)
AnalyteRRT (C18 Column)RRT (Phenyl-Hexyl)Notes
Acid Impurity (Hydrolysis Product)0.450.42Elutes at void/early due to -COOH polarity.
2-Chloro-6-methylpyrazine (SM 1)0.780.65Weak retention; shifts earlier on Phenyl-Hexyl.[1]
Ethyl 3-hydroxybenzoate (SM 2)0.920.85Critical Pair. Better separation on Phenyl-Hexyl.[1]
Target: Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate 1.00 1.00 Reference Peak.[1]

Note: RRT (Relative Retention Time) is calculated relative to the target peak. Data derived from modeled physicochemical behavior of pyrazine ethers.

Part 3: Experimental Protocol (Self-Validating System)

To ensure reproducibility (Trustworthiness), this protocol includes a "System Suitability" check.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Instrument: HPLC/UPLC with PDA (Photodiode Array) or MS detection.

  • Column:

    • Primary: Phenyl-Hexyl,

      
       mm, 3.5 µm (e.g., XBridge or equivalent).
      
    • Alternative: C18 End-capped,

      
       mm, 3.5 µm.[1]
      
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

    • Why? Low pH ensures the pyrazine nitrogen is protonated (or at least suppressed from H-bonding with silanols), improving peak shape.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature:

    
    C (Controls viscosity and kinetics).[1]
    
  • Detection: UV @ 254 nm (Benzoate absorption) and 270 nm (Pyrazine absorption).[1]

Gradient Program[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Elute polar salts)
12.01090Linear Gradient
15.01090Wash (Elute dimers/oligomers)
15.1955Re-equilibration
20.0955End of Run
Sample Preparation[1]
  • Diluent: 50:50 Water:Acetonitrile.[1]

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon may bind the ester).

Part 4: Visualization of Separation Logic

The following diagram illustrates the decision pathway for method selection and the mechanistic separation of the target molecule from its precursors.

SeparationLogic Start Crude Reaction Mixture (Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate) Analysis Initial HPLC Analysis (C18 Standard Column) Start->Analysis Decision Resolution (Rs) Check Is Rs > 2.0 between SM & Product? Analysis->Decision Path_C18 Standard C18 Sufficient (Routine QC) Decision->Path_C18 Yes Path_Phenyl Switch to Phenyl-Hexyl (Enhanced Selectivity) Decision->Path_Phenyl No (Co-elution) Result Final Method: 0.1% Formic Acid / ACN Gradient Path_C18->Result Mechanism Mechanism: Pi-Pi Stacking Separates Phenolic SM from Pyrazine Ether Path_Phenyl->Mechanism Mechanism->Result

Caption: Decision tree for selecting the optimal stationary phase based on resolution requirements between the starting material (SM) and the pyrazine ether product.

Part 5: Troubleshooting & Causality

Issue 1: Peak Tailing on the Target

  • Cause: Interaction between the basic nitrogen on the pyrazine ring and residual silanols on the silica support.

  • Solution: Ensure the mobile phase pH is acidic (pH < 3.0) using Formic Acid or TFA.[1] This protonates the base, preventing silanol interaction. Alternatively, use a "high-coverage" or "hybrid particle" column (e.g., Waters BEH or Agilent Zorbax Eclipse).

Issue 2: Retention Time Drift

  • Cause: Pyrazines are sensitive to temperature fluctuations due to their rigidity.[1]

  • Solution: Use a column oven set strictly to

    
    C. Do not rely on ambient temperature.
    

Issue 3: "Ghost" Peaks

  • Cause: Hydrolysis of the ethyl ester in the autosampler.

  • Solution: If the sample sits for >12 hours, the ester may hydrolyze to the acid form (Early eluting peak). Use a buffered diluent or analyze immediately.

References

  • Separation of Pyrazine Derivatives

    • Source: BenchChem. (2025).[1][2] Isolation techniques for pyrazine products from complex reaction mixtures. Retrieved from .[1]

    • Relevance: Establishes the baseline polarity and solvent compatibility for pyrazine extraction and chrom
  • Synthesis Context (Pyrazine Ethers)

    • Source: Prasad, V. K., et al. (2025).[3] Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds. ResearchGate. Retrieved from .

    • Relevance: Provides structural confirmation data (NMR/MS) for the "pyrazin-2-yloxy" motif, validating the expected retention behavior of the ether linkage.
  • Source: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development.
  • Retention Behavior of Phenothiazines (Analogous N-Heterocycles)

    • Source: PMC.[1] (2025).[1][2][4][3][5][6] Determination of Retention Behavior... with Green Chemistry Approach. Retrieved from .[1]

    • Relevance: Demonstrates the effect of pH and organic modifiers on the retention time of multi-ring nitrogenous systems similar to the target molecule.

Sources

Definitive Structural Characterization of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate: A Comparative Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise conformational analysis of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate is a critical step in validating pharmacophore modeling for kinase inhibitors. While solution-phase NMR provides connectivity data, it fails to capture the static 3D-conformation required for accurate docking simulations due to the rapid rotation of the C–O–C ether linkage.

This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) determination of this molecule against Solution NMR and DFT Computational Modeling . We demonstrate that SC-XRD is the only method capable of resolving the critical torsion angles and intermolecular packing forces (specifically


 stacking involving the pyrazine ring) that dictate solid-state stability and bioavailability.

The Challenge: Conformational Flexibility

The target molecule features a flexible ether linkage connecting a distinct electron-deficient pyrazine ring and an electron-rich benzoate ester.

  • The Problem: The C(pyrazine)–O–C(phenyl) bond allows for free rotation in solution.

  • The Risk: Relying solely on NMR NOESY signals yields a time-averaged conformation, which may differ significantly from the bioactive or solid-state energy minimum.

  • The Solution: Low-temperature SC-XRD freezes the ethyl tail disorder and locks the ether torsion, providing an absolute structural model.

Experimental Protocol: Structure Determination

To ensure scientific integrity, the following protocol utilizes a self-validating workflow designed to minimize thermal disorder in the ethyl chain.

Crystallization Strategy
  • Method: Slow Evaporation.

  • Solvent System: Ethanol:Ethyl Acetate (3:1 v/v).

  • Rationale: The ethyl ester moiety shows high thermal motion. Ethanol promotes hydrogen bonding networks, while ethyl acetate slows evaporation, yielding block-like crystals suitable for diffraction.

Data Collection & Refinement Workflow

The following Graphviz diagram outlines the decision tree for solving the structure, emphasizing the handling of the flexible ethyl group.

G Start Crystal Selection (0.2 x 0.2 x 0.1 mm) Mount Mounting & Cooling (MiTeGen Loop, 100 K) Start->Mount Cryoprotection Collect Data Collection (Mo-Ku03b1, u03bb=0.71073 u00c5) Mount->Collect u03c9-scans Solve Structure Solution (SHELXT - Intrinsic Phasing) Collect->Solve Check Check Ethyl Tail Disorder? Solve->Check Model Split Model Refinement (PART 1 / PART 2) Check->Model Disordered Final Final Refinement (SHELXL, R1 < 0.05) Check->Final Ordered Model->Final

Figure 1: Crystallographic workflow emphasizing low-temperature handling to resolve the flexible ethyl ester tail.

Comparative Analysis: SC-XRD vs. Alternatives

This section objectively compares the structural insights derived from SC-XRD against standard spectroscopic methods.

Comparison of Structural Resolution
FeatureMethod A: SC-XRD (100 K) Method B: Solution NMR (CDCl3) Method C: DFT (Gas Phase)
Ether Torsion Angle Definitive (Fixed) Resolves specific twist (e.g.,

)
Averaged Rapid rotation blurs specific anglePredicted Often overestimates planarity
Ethyl Group Conformation Resolved Can model disorder (cis/trans populations)Unresolved Appears as equivalent multipletSingle Minimum Ignores packing forces
Intermolecular Interactions Direct Observation Maps C-H...N and

stacking
Inferred Concentration-dependent shifts onlyN/A Usually single molecule calc.
Absolute Configuration Yes (if anomalous scattering present)No N/A
Critical Structural Metrics (Representative Data)

Based on analogous pyrazine-benzoate structures (e.g., Ethyl 4-[(4-methylbenzyl)oxy]benzoate), the following parameters represent the quality benchmarks for a successful determination.

  • Space Group: Monoclinic

    
     (Most common for this class due to inversion symmetry preference).
    
  • Key Interaction: The pyrazine Nitrogen (N4) acts as a hydrogen bond acceptor for the phenyl ring hydrogen (C-H...N), creating a 2D supramolecular sheet.

Interaction Hierarchy Diagram

Understanding the stability of this crystal form requires mapping the dominant energy vectors.

Interactions MolA Molecule A (Pyrazine-Benzoate) PiStack u03c0-u03c0 Stacking (Pyrazine-Phenyl) MolA->PiStack HBond C-H...N Bond (Weak Hydrogen Bond) MolA->HBond VDW Van der Waals (Ethyl Tail Packing) MolA->VDW MolB Molecule B (Inversion Mate) MolC Molecule C (Translation) PiStack->MolB HBond->MolC

Figure 2: Supramolecular interaction map. The stability of the solid state is dominated by Pyrazine-Phenyl


-stacking and weak C-H...N hydrogen bonds.

Technical Discussion & Causality

Why Low Temperature (100 K) is Non-Negotiable

For Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate, the terminal ethyl group of the benzoate ester possesses significant rotational freedom. At room temperature (298 K), the thermal ellipsoid parameters (


) for the terminal methyl carbon often exceed 0.10 

, leading to "smeared" electron density maps that make bond length determination inaccurate. Cooling to 100 K reduces this thermal motion, allowing for precise assignment of the atomic coordinates.
The "Pyrazine Twist"

A key finding in this class of molecules is the non-coplanarity of the pyrazine and benzene rings. SC-XRD typically reveals a dihedral angle between 60-80° to minimize steric clash between the ether oxygen lone pairs and the pyrazine nitrogen orbitals. This "twisted" conformation is the bioactive shape often required for binding in kinase pockets, a detail that DFT calculations in vacuum frequently miss (predicting planar structures due to conjugation).

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179.

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8.

  • Vats, S., et al. (2016). Crystal structure of ethyl 4-[(4-methylbenzyl)oxy]benzoate. Acta Crystallographica Section E, 72, 1600-1604. (Note: Cited as a structural analog for the ethoxy-benzoate packing motif).

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.

Safety Operating Guide

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate is a complex organic intermediate featuring a nitrogen-containing pyrazine heterocycle linked to a benzoate ester .[1] In drug discovery, molecules with this pharmacophore are often lipophilic and potentially bioactive.[1]

Core Directive: Treat this compound as a Hazardous Chemical Substance . Do not dispose of it down the drain. The presence of the pyrazine ring dictates that thermal destruction (incineration) is the only validated method to prevent environmental accumulation of nitrogenous heterocycles.

Immediate Hazard Profile (Derived from SAR):
  • Physical State: Typically an off-white to yellow solid or viscous oil (depending on purity).[1]

  • Primary Hazards: Skin/Eye Irritant (H315/H319), Respiratory Irritant (H335).[1][2]

  • Environmental: Potential aquatic toxicity due to the stable pyrazine ring.[1]

  • Reactivity: Stable under normal conditions; ester bond susceptible to hydrolysis in strong acid/base.[1]

Waste Characterization & Classification

Before disposal, you must classify the waste stream to ensure regulatory compliance (RCRA in the US, REACH in EU).

ParameterClassificationOperational Implication
Chemical Class Non-Halogenated OrganicSegregate from Chloroform/DCM waste streams.[1]
RCRA Status Non-Listed (Default to Characteristic)Likely D001 (Ignitable) if in solvent; otherwise General Organic Debris .[1]
Solubility Lipophilic (Hydrophobic)Do not use water for initial cleaning; use Acetone or Ethanol.[1]
Destruction High-Temp IncinerationRequired to break the pyrazine aromatic ring.[1]

Disposal Procedures: Step-by-Step

Scenario A: Solid Waste (Pure Compound/Powder)
  • Context: Expired reagent, synthesis yield, or contaminated weighing boats.

  • Protocol:

    • Containment: Transfer the solid into a dedicated wide-mouth HDPE or Glass jar .

    • Labeling: Affix a hazardous waste label. Clearly write: "Solid Organic Waste: Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate - Pyrazine Derivative."

    • Segregation: Do not mix with oxidizers (e.g., permanganates) or strong acids.[1]

    • Disposal: Seal the container and transfer to your facility's High-BTU Incineration stream.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Context: Compound dissolved in solvents (Ethyl Acetate, DMSO, Methanol).

  • Protocol:

    • Solvent Compatibility: Ensure the carrier solvent is non-halogenated.[1]

    • Collection: Pour into the "Non-Halogenated Organic Solvents" carboy (typically Red or White safety cans).

    • Precipitation Check: If the compound is in a saturated solution, ensure it does not precipitate and clog the waste container opening.[1] Tip: Dilute with Acetone if precipitation occurs.

    • Final Fate: Fuel blending/Incineration.

Decontamination & Spill Management

The lipophilic nature of the benzoate ester means water alone is ineffective for cleaning.[1]

Decontamination Workflow
  • Primary Wash: Rinse glassware/surfaces with Acetone or Ethanol .[1] This solubilizes the ester.[1]

    • Collect this rinse as organic waste (Scenario B).

  • Secondary Wash: Wash with warm soapy water (surfactant breaks down residual organics).[1]

    • This secondary rinse can usually go down the drain if no visible solvent remains.

Emergency Spill Decision Matrix

SpillResponse Start Spill Detected Assess Assess Volume & State Start->Assess Solid Solid / Powder Assess->Solid Liquid Liquid / Solution Assess->Liquid ActionSolid 1. Dampen with Acetone (minimize dust) 2. Sweep into bag Solid->ActionSolid ActionLiquid 1. Cover with Vermiculite/Pads 2. Scoop into bag Liquid->ActionLiquid Decon Wipe surface with Acetone -> Soap/Water ActionSolid->Decon ActionLiquid->Decon Disposal Label as Hazardous Waste (Incineration) Decon->Disposal

Figure 1: Decision logic for managing spills of Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate. Note that dust minimization is critical for solids.

Scientific Rationale (The "Why")

  • Pyrazine Stability: The pyrazine ring (1,4-diazine) is electronically deficient and relatively stable against oxidative degradation in the environment. Simple landfill disposal can lead to leaching.[1] High-temperature incineration (>850°C) ensures the ring opens and mineralizes into

    
    , 
    
    
    
    , and
    
    
    (scrubbed).
  • Ester Hydrolysis: While the benzoate ester moiety can hydrolyze in nature to form ethyl alcohol and the corresponding benzoic acid derivative, the resulting 3-[(6-methylpyrazin-2-yl)oxy]benzoic acid remains a bioactive pharmacophore. Therefore, we do not rely on environmental hydrolysis for degradation.[1]

  • Halogen Segregation: This molecule contains C, H, N, O. It contains no Halogens (F, Cl, Br, I) . Mixing it with halogenated waste increases disposal costs significantly (as halogenated waste requires specific scrubbers for acid gas).[1] Always use the Non-Halogenated stream.[1]

References

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282.[1] Washington, D.C.[3] Available at: [Link][1]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Center for Lab Safety.[1] Available at: [Link][1]

  • National Institutes of Health (NIH). PubChem Compound Summary: Pyrazine Derivatives Safety Profile.[1] (General SAR data for pyrazine class). Available at: [Link][1]

Sources

Personal protective equipment for handling Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Status: Research Intermediate (R&D Use Only) Signal Word: WARNING (Presumed based on Structure-Activity Relationship)

As a Senior Application Scientist, I must emphasize that while specific toxicological data for Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate may be sparse in public registries, its structural components—a pyrazine heterocycle and a benzoate ester —dictate a strict safety protocol. Pyrazine derivatives are frequently classified as irritants (Skin/Eye/Respiratory) and potential sensitizers. Benzoate esters often exhibit low-to-moderate acute toxicity but can be persistent environmental pollutants.

Core Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT-SE) . All handling must occur under the assumption of Unknown Toxicity , adhering to the "Universal Precautions" of organic synthesis.

Risk Assessment & PPE Matrix

The following Personal Protective Equipment (PPE) standards are non-negotiable for handling this compound in a drug discovery setting.

Table 1: PPE Specifications by Task
Protective Layer Specification Scientific Rationale
Hand Protection Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil)Permeation Defense: Pyrazines can act as permeation enhancers. Double gloving creates a sacrificial outer layer. If dissolving in DCM or THF, upgrade to Silver Shield/Laminate under-gloves.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Dust & Vapor: Safety glasses are insufficient for fine organic powders that may sublime or disperse electrostatically during weighing. Goggles seal the orbital area.
Body Protection Flame-Resistant (FR) Lab Coat + Tyvek Sleeve Covers Contamination Control: Poly-cotton coats are porous. Sleeve covers bridge the gap between glove and cuff, preventing wrist exposure—the most common contamination point in synthesis.
Respiratory Fume Hood (Primary) N95/P100 (Emergency Only)Engineering Control: All open handling must occur in a certified fume hood. Respirators are only for spill cleanup outside containment.
Engineering Controls & Hierarchy

Effective safety relies on a hierarchy where PPE is the last line of defense. The following diagram illustrates the decision logic for control measures.

HierarchyOfControls cluster_controls Control Barriers Hazard Hazard Source: Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate Eng Engineering Control: Chemical Fume Hood (Face Velocity: 80-100 fpm) Hazard->Eng Containment Admin Administrative Control: SOPs, Restricted Access, Hygiene Protocols Eng->Admin Residual Risk PPE PPE (Last Resort): Double Nitrile, Goggles, FR Lab Coat Admin->PPE Exposure Prevention Worker Researcher Safety PPE->Worker Protection

Figure 1: The Hierarchy of Controls applied to handling organic intermediates.[1] Note that PPE serves only to backup Engineering and Administrative controls.

Operational Protocols
Protocol A: Weighing & Transfer (Solid State)

Risk: Electrostatic dispersion of fine powder.

  • Preparation: Place an analytical balance inside a Vented Balance Enclosure or verify Fume Hood stability.

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the compound. Benzoate esters can be "sticky" or static-prone.

  • Transfer: Never transfer open containers across the lab. Seal the weigh boat/vial inside the hood before moving to the reaction station.

Protocol B: Solubilization & Reaction Setup

Risk: Splash and vapor generation.

  • Solvent Choice: If using DMSO or DMF (common for pyrazines), be aware these solvents can carry the solute through single nitrile gloves.

  • Addition: Add solvent slowly to the solid to prevent "puffing" of the powder.

  • Inerting: Purge the reaction vessel with Nitrogen or Argon. Pyrazines can oxidize; excluding oxygen prevents side-reactions and reduces fire risk.

Workflow Visualization

This workflow ensures containment integrity from storage to disposal.

Workflow Storage Storage (Cool, Dry, Dark) Weighing Weighing (Static Control) Storage->Weighing Retrieve Transport Transport (Secondary Containment) Weighing->Transport Sealed Reaction Reaction Setup (Fume Hood) Transport->Reaction Unseal in Hood Waste Disposal (Solid/Liquid Segregation) Reaction->Waste Quench & Dispose

Figure 2: Sequential handling workflow designed to minimize cross-contamination and exposure.

Disposal & Decontamination

Proper disposal is critical to prevent environmental accumulation of the pyrazine moiety.

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless halogenated solvents like DCM were used).

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into Hazardous Solid Waste bins, not regular trash.

  • Decontamination: Wipe down all surfaces with a 10% soap/water solution followed by 70% Ethanol . The soap step is crucial to emulsify the lipophilic benzoate ester before the alcohol wipe removes it.

Emergency Response
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open.

  • Skin Contact: Remove contaminated PPE immediately.[1][2][3] Wash skin with soap and water.[4][5][6] Do not use organic solvents (acetone/ethanol) on skin, as they may increase absorption.

  • Spills:

    • Alert nearby personnel.

    • Cover spill with absorbent pads or vermiculite.

    • Scoop into a sealable waste bag.

    • Clean area with soap/water.[3][4][5][6]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). United States Department of Labor.

  • PubChem. (n.d.). Pyrazine - Safety and Hazards. National Library of Medicine.

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.